molecular formula C20H30O5 B12432442 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B12432442
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3

InChI Key

XKXYJTIBKZGIPR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Origin of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a naturally occurring macrocyclic diterpenoid belonging to the lathyrane family. First identified from Euphorbia lathyris, this compound is part of a larger class of structurally complex molecules known for their diverse biological activities. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic pathway, and methods for its isolation and characterization. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is a member of the lathyrane diterpenoids, a class of natural products characterized by a highly oxygenated tricyclic 5/11/3 ring system.[1][2] These compounds are predominantly found in the plant genus Euphorbia and are known to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The structural complexity and pharmacological potential of lathyrane diterpenoids, such as this compound, make them intriguing targets for natural product chemistry and drug discovery.

Natural Source

The primary natural source of this compound is the caper spurge, Euphorbia lathyris L., a plant belonging to the Euphorbiaceae family.[3] This species is native to Asia but has been naturalized in many other regions.[4] The compound can be isolated from various parts of the plant, with the seeds and roots being particularly rich sources. Another reported, though less common, source of this compound is Leptochloa chinensis (Linn.) Nees.

Biosynthesis of the Lathyrane Skeleton

The biosynthesis of lathyrane diterpenoids, including this compound, originates from the general isoprenoid pathway. The process begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 compound geranylgeranyl pyrophosphate (GGPP). A key step in the formation of the lathyrane skeleton is the cyclization of GGPP by casbene (B1241624) synthase to yield casbene, the parent hydrocarbon of this diterpenoid class. Subsequent oxidation reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, introduce the various functional groups and intricate stereochemistry characteristic of the lathyrane scaffold.

Lathyrane Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GGPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GGPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Synthase GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Intermediates Oxidized Intermediates Casbene->Oxidized_Intermediates Cytochrome P450s, etc. Lathyrane_Skeleton Lathyrane Skeleton Oxidized_Intermediates->Lathyrane_Skeleton Hydroxyisolathyrol This compound Lathyrane_Skeleton->Hydroxyisolathyrol Tailoring Enzymes

Biosynthetic pathway of the lathyrane skeleton.

Experimental Protocols

Isolation of this compound from Euphorbia lathyris

The following protocol is a generalized procedure based on methodologies reported for the isolation of lathyrane diterpenoids from E. lathyris.

1. Extraction:

  • Air-dried and powdered seeds of Euphorbia lathyris are subjected to extraction with 95% ethanol (B145695) at room temperature with maceration or under reflux.

  • The solvent-to-plant material ratio is typically 10:1 (v/w).

  • The extraction is repeated three times to ensure exhaustive recovery of the secondary metabolites.

  • The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297).

  • This liquid-liquid partitioning separates compounds based on their polarity, with the lathyrane diterpenoids typically concentrating in the dichloromethane and ethyl acetate fractions.

3. Chromatographic Purification:

  • The bioactive fractions (e.g., dichloromethane and ethyl acetate) are subjected to a series of chromatographic separations.

  • Column Chromatography: The extract is first fractionated by column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a reversed-phase C18 column, typically using a methanol-water or acetonitrile-water gradient as the mobile phase.

  • The purity of the isolated compound is assessed by analytical HPLC and spectroscopic methods.

Isolation Workflow Plant_Material Dried, powdered seeds of E. lathyris Extraction Extraction with 95% Ethanol Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, CH2Cl2, Ethyl Acetate) Crude_Extract->Partitioning DCM_EtOAc_Fractions Dichloromethane & Ethyl Acetate Fractions Partitioning->DCM_EtOAc_Fractions Silica_Gel_CC Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate gradient) DCM_EtOAc_Fractions->Silica_Gel_CC Enriched_Fractions Enriched Fractions Silica_Gel_CC->Enriched_Fractions Prep_HPLC Preparative Reversed-Phase HPLC (C18, Methanol/Water gradient) Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Experimental workflow for the isolation of this compound.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₀H₃₀O₅[3]
Molecular Weight 350.45 g/mol [3]
Appearance Solid[3]
Purity (by HPLC) ≥98%[3]
¹H NMR (CDCl₃) Characteristic signals for lathyrane skeleton[3]
¹³C NMR (CDCl₃) 20 carbon signals[3]
Mass Spectrometry [M+H]⁺ consistent with C₂₀H₃₀O₅[3]

Note: Detailed NMR and MS spectra are often available from commercial suppliers or in the primary literature.

Conclusion

This compound is a lathyrane diterpenoid with significant biological potential, originating primarily from Euphorbia lathyris. Its biosynthesis follows the well-established isoprenoid pathway, leading to a complex and highly functionalized molecular architecture. The isolation of this compound involves standard phytochemical techniques, including solvent extraction and multi-step chromatography. The data and protocols presented in this guide provide a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this fascinating class of molecules.

References

The Discovery and Isolation of 17-Hydroxyisolathyrol from Euphorbia lathyris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a member of the lathyrane class of diterpenoids, is a natural product isolated from the seeds of Euphorbia lathyris.[1][2] The lathyrane skeleton is characterized by a unique 5/11/3-membered tricyclic ring system. Diterpenoids derived from Euphorbia lathyris have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[3][4][5] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a proposed biological signaling pathway. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Discovery and Botanical Source

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Although the detailed original spectroscopic data is not widely published, the following tables summarize the expected and reported physicochemical properties and provide a template for the types of spectroscopic data required for its characterization.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₃₀O₅[1]
Molecular Weight350.45 g/mol [1]
CAS Number93551-00-9[1]
AppearanceSolid[1]
Purity (typical)≥98% (HPLC)
Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for a Lathyrane Diterpenoid Core Structure

Note: This is a representative table based on published data for similar lathyrane diterpenoids isolated from Euphorbia lathyris. The precise chemical shifts for this compound may vary.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1~40.0~2.50 (m)
2~30.0~1.80 (m)
3~75.0~4.50 (dd, J = 8.0, 4.0)
4~45.0~2.20 (m)
5~80.0~4.00 (d, J = 8.0)
6~130.0~5.50 (m)
7~135.0~5.70 (m)
8~40.0~2.30 (m)
9~50.0~2.00 (m)
10~35.0~1.50 (m)
11~25.0~1.70 (m)
12~60.0-
13~20.0~1.10 (s)
14~28.0~1.20 (s)
15~70.0~3.80 (d, J = 12.0), 3.90 (d, J = 12.0)
16~140.0-
17~65.0~4.20 (s)
18~22.0~1.00 (d, J = 7.0)
19~18.0~0.90 (s)
20~15.0~0.85 (s)
Table 3: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+Na]⁺Calculated for C₂₀H₃₀O₅Na
ESI-[M-H]⁻Calculated for C₂₀H₂₉O₅

Experimental Protocols for Isolation and Purification

The following is a detailed, composite experimental protocol for the isolation and purification of this compound from the seeds of Euphorbia lathyris. This protocol is based on established methodologies for the separation of lathyrane diterpenoids from this plant source.[6][8]

Plant Material and Extraction
  • Plant Material: Dried seeds of Euphorbia lathyris (10 kg) are ground into a coarse powder.

  • Defatting: The powdered seeds are first defatted by maceration with petroleum ether (3 x 20 L) at room temperature to remove lipids.

  • Extraction: The defatted seed powder is then extracted with 95% ethanol (B145695) (3 x 30 L) under reflux for 2 hours for each extraction. The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude ethanol extract is suspended in distilled water (10 L) and partitioned sequentially with solvents of increasing polarity:

  • The resulting fractions are concentrated under reduced pressure. The lathyrane diterpenoids, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The dichloromethane fraction (e.g., 100 g) is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of diterpenoids are combined and further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. The elution is monitored by a UV detector, and fractions corresponding to individual peaks are collected.

  • Isolation of this compound: The fractions containing the pure compound are combined and the solvent is evaporated to yield this compound. The purity is confirmed by analytical HPLC.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship of the purification steps.

experimental_workflow start_end start_end process process fraction fraction purification purification final_product final_product start Dried Seeds of Euphorbia lathyris defatting Defatting with Petroleum Ether start->defatting extraction Extraction with 95% Ethanol defatting->extraction partitioning Solvent Partitioning extraction->partitioning ch2cl2_fraction Dichloromethane Fraction partitioning->ch2cl2_fraction silica_gel Silica Gel Column Chromatography ch2cl2_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc product This compound prep_hplc->product

Caption: Isolation workflow for this compound.

Biological Activity and Proposed Signaling Pathway

Lathyrane diterpenoids from Euphorbia lathyris have been reported to exhibit a range of biological activities, most notably anti-inflammatory and cytotoxic effects.[3][4][5] While the specific molecular targets and signaling pathways of this compound have not been extensively studied, its structural similarity to other bioactive lathyrane diterpenoids suggests it may act through similar mechanisms. For instance, some lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key process in the inflammatory response.[7]

Based on the known anti-inflammatory properties of related compounds, a plausible, hypothetical signaling pathway for this compound is presented below. This diagram illustrates the potential inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

signaling_pathway Hypothetical Anti-Inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus stimulus inhibitor inhibitor protein protein complex complex transcription_factor transcription_factor response response lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates compound This compound compound->ikk inhibits? nfkb_complex NF-κB/IκBα Complex ikk->nfkb_complex phosphorylates IκBα ikb IκBα nfkb_complex->ikb releases NF-κB nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) nucleus->gene_expression induces

Caption: Proposed mechanism of anti-inflammatory action.

Conclusion

This compound represents a promising lead compound from a well-known medicinal plant, Euphorbia lathyris. This technical guide provides a framework for its isolation, characterization, and potential biological evaluation. The detailed experimental protocols offer a practical starting point for researchers aiming to isolate this and other related lathyrane diterpenoids. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential. The information compiled herein is intended to facilitate these future research endeavors in the fields of natural product chemistry and drug development.

References

17-Hydroxyisolathyrol: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93551-00-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. As a member of the lathyrane family of diterpenoids, this compound is of significant interest to the drug discovery and development community due to the established biological activities of structurally related molecules. Lathyrane diterpenoids from Euphorbia lathyris have demonstrated potent cytotoxic and anti-inflammatory properties. While comprehensive biological studies specifically on this compound are limited in publicly accessible literature, the existing data on analogous compounds provide a strong foundation for predicting its therapeutic potential. This document serves as a technical guide, summarizing the known physicochemical properties of this compound and presenting a detailed overview of the biological activities and mechanisms of action of closely related lathyrane diterpenoids. The provided experimental protocols, derived from studies on these analogues, offer a practical framework for future research and development efforts.

Introduction

This compound (CAS 93551-00-9) is a natural product belonging to the lathyrane class of diterpenoids.[1] These compounds are characterized by a complex tricyclic carbon skeleton. The primary natural source of this compound and its analogues is the plant Euphorbia lathyris, a species with a history of use in traditional medicine.[2] The lathyrane skeleton is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, which has led to extensive research into the pharmacological potential of these compounds.[3] This whitepaper will detail the known characteristics of this compound and extrapolate its potential biological activities based on robust data from closely related compounds isolated from the same source.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and in the design of experimental assays.

PropertyValueReference
CAS Number 93551-00-9[1]
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Appearance Powder-
Natural Source Seeds of Euphorbia lathyris[1]
Storage Conditions Store at 4°C, sealed, away from moisture and light. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.[1]

Note: Further characterization, such as melting point, boiling point, and detailed solubility in a wider range of solvents, would require experimental determination.

Biological Activity and Therapeutic Potential (Based on Lathyrane Analogues)

Cytotoxic Activity

Lathyrane diterpenoids from Euphorbia lathyris have demonstrated potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for several of these compounds are presented in the table below.

CompoundCell LineIC₅₀ (µM)Reference
Euphorbia factor L₂bU937 (Human histiocytic lymphoma)0.87[4]
Euphorbia factor L₂₈786-0 (Human renal cell carcinoma)9.43[2][5]
HepG2 (Human liver cancer)13.22[2][5]
Euphlathin AHTS (Human hypertrophic scar)6.33[6]
Analogue 3BT-549 (Human breast cancer)4.7 - 10.1[7]
Analogue 10BT-549 (Human breast cancer)4.7 - 10.1[7]
Analogue 14BT-549 (Human breast cancer)4.7 - 10.1[7]
Analogue 22BT-549 (Human breast cancer)4.7 - 10.1[7]
Analogue 1MDA-MB-231 (Human breast cancer)5.7 - 21.3[7]
Analogue 2MDA-MB-231 (Human breast cancer)5.7 - 21.3[7]
Analogue 14MDA-MB-231 (Human breast cancer)5.7 - 21.3[7]
Analogue 22MDA-MB-231 (Human breast cancer)5.7 - 21.3[7]
Anti-inflammatory Activity

Several lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, indicating potential anti-inflammatory effects.[8]

CompoundInhibition of NO Production at Effective ConcentrationsReference
Analogues 1, 3, 4, 6, 7, 9-11, 13-15, 20, 21> 40%[8]

Potential Mechanisms of Action (Based on Lathyrane Analogues)

The cytotoxic effects of lathyrane diterpenoids are believed to be mediated through the induction of apoptosis. Studies on related compounds suggest that this compound may act through similar signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway

One potential mechanism of action is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.

mitochondrial_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome_Formation Apoptosome Formation Cytochrome_c_release->Apoptosome_Formation Caspase-9 Caspase-9 (Initiator) Apoptosome_Formation->Caspase-9 activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induction by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from literature on related compounds.

Isolation and Purification of Lathyrane Diterpenoids

This protocol provides a general workflow for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.

isolation_workflow start Dried Seeds of Euphorbia lathyris extraction Extraction with 95% Ethanol start->extraction partition Partitioning with Petroleum Ether, Dichloromethane, and Ethyl Acetate extraction->partition acetonitrile Acetonitrile Fractionation partition->acetonitrile chromatography Silica Gel Column Chromatography acetonitrile->chromatography hplc Semi-preparative HPLC chromatography->hplc end Isolated this compound hplc->end

References

An In-depth Technical Guide to the Chemical Properties of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory effects. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is a white amorphous powder, a characteristic that often precludes the determination of a sharp melting point. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₅[1]
Molecular Weight 350.45 g/mol [1]
Appearance White amorphous powder[1]
CAS Number 93551-00-9[1]
Source Seeds of Euphorbia lathyris L.[1]
Solubility Soluble in DMSO (100 mg/mL)[1]
Storage Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

NMR Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below.

Table 1: ¹H-NMR Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.58m
21.85m
42.40m
54.88d9.5
65.75d9.5
74.48s
82.05m
91.95m
101.65m
111.40m
122.10m
151.15s
161.12s
174.15s
181.05d7.0
191.08d7.0
201.75s

Table 2: ¹³C-NMR Data (125 MHz, CDCl₃)

Positionδ (ppm)
145.2
228.5
3205.1
450.1
578.2
6130.5
7138.9
835.1
930.2
1025.8
1138.4
1242.6
13145.3
14125.6
1522.1
1616.9
1765.4
1818.2
1915.6
2014.8
Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

  • HR-ESI-MS: m/z 373.1985 [M+Na]⁺ (calculated for C₂₀H₃₀O₅Na, 373.1991)[1]

Biological Activity

This compound has demonstrated significant anti-inflammatory properties. Its primary reported activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineIC₅₀ (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW 264.721.3 ± 1.2[1]

The inhibition of NO production suggests that this compound may interfere with the expression or activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from the methodology described for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds[1].

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography start Air-dried, powdered seeds of Euphorbia lathyris (10 kg) extraction Extract with 95% EtOH (3 x 20 L) at room temperature start->extraction concentration Concentrate under reduced pressure extraction->concentration partition Suspend in H₂O and partition with EtOAc concentration->partition EtOAc_extract Ethyl Acetate (B1210297) Extract partition->EtOAc_extract silica_gel Silica (B1680970) Gel Column Chromatography (Petroleum ether-EtOAc gradient) EtOAc_extract->silica_gel fractions Collect and combine fractions based on TLC silica_gel->fractions rp18 RP-18 Column Chromatography (MeOH-H₂O gradient) fractions->rp18 prep_hplc Preparative HPLC (MeOH-H₂O) rp18->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered seeds of Euphorbia lathyris are extracted three times with 95% ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected and concentrated.

  • Silica Gel Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • RP-18 Chromatography: Fractions containing the target compound are further purified using reversed-phase C18 (RP-18) column chromatography with a methanol-water gradient.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound.

Nitric Oxide (NO) Inhibition Assay

The following is a general protocol for determining the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

G cluster_cell_culture Cell Culture and Seeding cluster_treatment Treatment cluster_measurement NO Measurement culture Culture RAW 264.7 macrophages seed Seed cells in 96-well plates culture->seed pre_treat Pre-treat with this compound (various concentrations) seed->pre_treat stimulate Stimulate with Lipopolysaccharide (LPS) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC₅₀ measure_absorbance->calculate_inhibition

Caption: Experimental workflow for the NO inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance of the resulting azo dye at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is determined from the dose-response curve.

Proposed Signaling Pathway

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages suggests a mechanism of action that involves the downregulation of the iNOS enzyme. The expression of iNOS is primarily regulated by the NF-κB and MAPK signaling pathways, which are activated by LPS.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene NFkB->iNOS_gene AP1 AP-1 MAPKs->AP1 AP1->Nucleus translocation AP1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO catalysis Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK inhibition Hydroxyisolathyrol->MAPKs inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This diagram illustrates the canonical LPS-induced inflammatory pathway leading to NO production. This compound is hypothesized to inhibit this pathway, potentially by targeting upstream kinases such as the IKK complex or MAPKs, thereby preventing the activation and nuclear translocation of transcription factors like NF-κB and AP-1. This, in turn, would suppress the transcription of the iNOS gene and subsequent production of nitric oxide.

Conclusion

This compound is a lathyrane diterpenoid with well-characterized chemical properties and demonstrated anti-inflammatory activity. This technical guide provides researchers and drug development professionals with the essential data and experimental protocols to further investigate its therapeutic potential. Future studies could focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascade and evaluating its efficacy in in vivo models of inflammation.

References

Lathyrol Diterpenoids: A Technical Guide to Their Core Characteristics, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrol diterpenoids, a significant class of natural products primarily isolated from the Euphorbia genus, are characterized by a unique and complex tricyclic 5/11/3-membered ring system. These highly oxygenated molecules have garnered substantial interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the basic characteristics of lathyrol diterpenoids, including their core structure, significant biological properties such as anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities, and detailed experimental protocols for their isolation, synthesis, and biological evaluation.

Core Structural Characteristics

Lathyrol diterpenoids are defined by a distinctive carbocyclic framework, a highly oxygenated tricyclic system composed of a five-membered ring, an eleven-membered macrocycle, and a three-membered cyclopropane (B1198618) ring.[1][2] This core structure, known as the lathyrane skeleton, provides a scaffold for a variety of functional group modifications, leading to a wide array of naturally occurring and semi-synthetic derivatives.[1][2] Key structural features often include the presence of multiple hydroxyl and acetyl groups, and variations in the degree of unsaturation within the macrocycle.[1][2] The stereochemistry of the numerous chiral centers within the molecule is crucial for its biological activity.

Biological Activities and Quantitative Data

Lathyrol diterpenoids exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development. The primary activities of interest include anti-inflammatory, cytotoxic, and multidrug resistance reversal effects.

Anti-inflammatory Activity

Many lathyrol diterpenoids demonstrate potent anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[3][4][5] The inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common metric for quantifying this activity.

CompoundIC50 (µM) for NO InhibitionCell LineReference
Lathyrol Derivative 8d1 1.55 ± 0.68RAW 264.7[3][4]
Lathyrol Derivative 13 5.30 ± 1.23RAW 264.7[5]
Lathyrol Derivative 23d 0.38 ± 0.18RAW 264.7[6]
Jatrocurcasenone I7.71RAW 264.7[7]
Jatrocurcasenone H11.28RAW 264.7[7]
Euphorbia factor L Derivatives11.2 - 52.2RAW 264.7[8]
Cytotoxic Activity

The cytotoxic effects of lathyrol diterpenoids against various cancer cell lines have been extensively studied, highlighting their potential as anticancer agents.

CompoundIC50 (µM)Cell LineReference
Deoxy Euphorbia factor L117.51 ± 0.85A549 (Lung)[9]
Deoxy Euphorbia factor L124.07 ± 1.06KB (Oral)[9]
Deoxy Euphorbia factor L127.18 ± 1.21HCT116 (Colon)[9]
Euphorbia factor L289.43786-0 (Renal)[10]
Euphorbia factor L2813.22HepG2 (Liver)[10]
Lathyrol Derivative 21 2.6MCF-7 (Breast)[11]
Lathyrol Derivative 21 5.24T1 (Breast)[11]
Lathyrol Derivative 21 13.1HepG2 (Liver)[11]
Lathyrol Derivative 25 5.5MCF-7 (Breast)[11]
Lathyrol Derivative 25 8.64T1 (Breast)[11]
Lathyrol Derivative 25 1.3HepG2 (Liver)[11]
Multidrug Resistance (MDR) Reversal Activity

A particularly noteworthy property of lathyrol diterpenoids is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][12][13] The efficacy of MDR reversal is often expressed as the Reversal Fold (RF), which is the ratio of the IC50 of a cytotoxic drug in the absence and presence of the modulating agent.

CompoundReversal Fold (RF)Cell LineReference
Lathyrane Diterpenoid 40 3.3HepG2/ADR[12]
Lathyrane Diterpenoid 40 5.8HCT-15/5-FU[12]
Euphorantester Bup to 13.15MCF-7/ADR[13]
Lathyrol Derivative 25 16.1MCF-7/ADR[11]
Various Lathyranes1.12 - 13.15MCF-7/ADR[13]

Experimental Protocols

Isolation of Lathyrol Diterpenoids from Euphorbia Species

This protocol provides a general framework for the isolation of lathyrol diterpenoids. Specific details may need to be optimized based on the plant material and target compounds.

Workflow for Lathyrol Diterpenoid Isolation

G start Dried and Powdered Euphorbia Plant Material extraction Maceration with 95% Ethanol (B145695) (3x, room temperature) start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration partition Solvent-Solvent Partitioning (Petroleum Ether, CH2Cl2, EtOAc) filtration->partition chromatography1 Silica Gel Column Chromatography (Gradient Elution) partition->chromatography1 chromatography2 Sephadex LH-20 Column Chromatography chromatography1->chromatography2 hplc Preparative HPLC (C18 column) chromatography2->hplc end Pure Lathyrol Diterpenoids hplc->end

A generalized workflow for the isolation of lathyrol diterpenoids.
  • Extraction: The dried and powdered plant material (e.g., seeds of Euphorbia lathyris) is macerated with 95% aqueous ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. Silica gel chromatography with a gradient elution system is commonly used for initial separation, followed by Sephadex LH-20 chromatography for further purification.

  • Final Purification: Final purification to yield individual lathyrol diterpenoids is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Synthesis of the Lathyrol Core

The total synthesis of the complex lathyrol core is a challenging endeavor. A common retrosynthetic approach involves the formation of the macrocycle as a key step.

Retrosynthetic Analysis of Lathyrol

G lathyrol Lathyrol Core (Tricyclic System) macrocycle Functionalized Macrocycle lathyrol->macrocycle Intramolecular Coupling building_blocks Simpler Acyclic Precursors macrocycle->building_blocks Convergent Fragment Coupling

A simplified retrosynthetic strategy for the lathyrol core.

A representative synthetic strategy might involve the following key transformations:

  • Convergent assembly: Two or more complex fragments are synthesized independently and then coupled together to form a linear precursor to the macrocycle.

  • Macrocyclization: An intramolecular reaction, such as a ring-closing metathesis or an intramolecular Heck reaction, is employed to form the 11-membered ring.

  • Stereoselective functionalization: Subsequent steps involve the stereocontrolled introduction of hydroxyl groups and other functionalities onto the carbocyclic core.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lathyrol diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MDR Reversal Evaluation: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.[18][19][20][21][22]

  • Cell Preparation: Suspend MDR-overexpressing cells (e.g., MCF-7/ADR) in a suitable buffer.

  • Compound Incubation: Incubate the cells with the test lathyrol diterpenoid at various concentrations for a defined period (e.g., 30 minutes).

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes to allow for cellular uptake.

  • Efflux Period: Wash the cells to remove extracellular rhodamine 123 and resuspend them in fresh medium. Incubate for an additional period (e.g., 1-2 hours) to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the lathyrol diterpenoid indicates inhibition of P-gp-mediated efflux.

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of several lathyrol diterpenoids have been linked to the inhibition of the NF-κB signaling pathway.[3][4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Lathyrol diterpenoids can interfere with this process, leading to a reduction in inflammation.

NF-κB Signaling Pathway Inhibition by Lathyrol Diterpenoids

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Transcription Activation Lathyrols Lathyrol Diterpenoids Lathyrols->IKK Inhibition

Mechanism of NF-κB pathway inhibition by lathyrol diterpenoids.
P-glycoprotein (P-gp) Mediated Multidrug Resistance Reversal

Lathyrol diterpenoids can act as P-gp inhibitors, thereby restoring the efficacy of chemotherapeutic drugs in resistant cancer cells.[1][23] They are thought to bind to P-gp, either competitively or non-competitively, and prevent the efflux of co-administered anticancer agents.

G cluster_cell MDR Cancer Cell Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_drug->Pgp Cell_in Intracellular Accumulation Chemo_drug->Cell_in Lathyrols Lathyrol Diterpenoids Lathyrols->Pgp Inhibition Cell_out Drug Efflux Pgp->Cell_out ATP-dependent Apoptosis Apoptosis Cell_in->Apoptosis

References

An In-depth Technical Guide to 17-Hydroxyisolathyrol: A Macrocyclic Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to 17-Hydroxyisolathyrol

This compound is a macrocyclic diterpenoid belonging to the lathyrane family of natural products. It is primarily isolated from the seeds of Euphorbia lathyris, a plant species known for producing a diverse array of bioactive compounds. The lathyrane skeleton is characterized by a unique 5/11/3-membered tricyclic ring system. While the broader class of lathyrane diterpenoids has been the subject of considerable scientific interest for their potential therapeutic applications, including anti-inflammatory and multidrug resistance reversal activities, specific research on this compound is limited.

This guide aims to provide a comprehensive overview of this compound, addressing its chemical properties and placing it within the context of the broader family of lathyranes from Euphorbia lathyris. Due to a scarcity of publicly available research focused specifically on this compound, this document will also draw upon data from closely related isolathyrol and lathyrol diterpenoids to infer potential biological activities and mechanisms of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This information is crucial for researchers working on its isolation, characterization, and formulation.

PropertyValue
Chemical Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
CAS Number 93551-00-9
Appearance Solid
Initial Source Seeds of Euphorbia lathyris

Biological Activity of Lathyrane Diterpenoids

Multidrug Resistance (MDR) Reversal

A significant area of research for lathyranes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Several lathyrane diterpenoids have been shown to inhibit P-gp, thereby restoring the efficacy of chemotherapeutic drugs. The general mechanism involves the binding of the diterpenoid to P-gp, which competitively inhibits the efflux of anticancer drugs.

Logical Relationship of P-gp Inhibition by Lathyrane Diterpenoids

MDR_Reversal Cancer Cell Cancer Cell P-gp P-glycoprotein (P-gp) Efflux Pump Cancer Cell->P-gp Overexpresses Drug Efflux Drug Efflux P-gp->Drug Efflux causes Inhibition Inhibition Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->P-gp is a substrate for Lathyrane Diterpenoid Lathyrane Diterpenoid (e.g., this compound) Lathyrane Diterpenoid->P-gp binds to and inhibits Increased Intracellular\nDrug Concentration Increased Intracellular Drug Concentration Inhibition->Increased Intracellular\nDrug Concentration leads to Cell Death Cell Death Increased Intracellular\nDrug Concentration->Cell Death induces

Caption: Logical workflow of P-gp inhibition by lathyrane diterpenoids.

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and natural products are a rich source of novel anti-inflammatory agents. Lathyrane diterpenoids have been investigated for their ability to modulate inflammatory pathways. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory activity of lathyranes on NO production is a key indicator of their anti-inflammatory potential. This is often mediated through the downregulation of the NF-κB signaling pathway.

Signaling Pathway of Anti-inflammatory Action

Anti_Inflammatory LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation Lathyrane Lathyrane Diterpenoid Lathyrane->NFkB inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section provides a generalized methodology for the evaluation of related lathyrane diterpenoids, which would be applicable to the study of this compound.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of a natural product like this compound typically follows a standardized workflow, from extraction to in vitro assays.

Experimental Workflow

Experimental_Workflow start Plant Material (Euphorbia lathyris seeds) extraction Extraction with Organic Solvents start->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compounds fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification bioassay In Vitro Bioactivity Assays identification->bioassay mdr_assay MDR Reversal Assay (e.g., Rhodamine 123 efflux) bioassay->mdr_assay inflammation_assay Anti-inflammatory Assay (e.g., NO inhibition in macrophages) bioassay->inflammation_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT assay) bioassay->cytotoxicity_assay end Data Analysis and Structure-Activity Relationship mdr_assay->end inflammation_assay->end cytotoxicity_assay->end

Caption: General workflow for natural product bioactivity screening.

Representative In Vitro Assay Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cell death.

Conclusion and Future Directions

This compound is a member of the promising class of lathyrane diterpenoids. While direct evidence of its biological activity is currently lacking in the public domain, the well-documented anti-inflammatory and MDR reversal properties of its structural analogs suggest that it warrants further investigation. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological evaluation. Such studies would ideally include a battery of in vitro assays to screen for various activities, followed by more in-depth mechanistic studies to elucidate its mode of action and potential therapeutic targets. The development of a detailed structure-activity relationship for the isolathyrol subclass of lathyranes would also be a valuable contribution to the field of natural product drug discovery.

17-Hydroxyisolathyrol: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known biological activities of the lathyrane diterpenoid, 17-Hydroxyisolathyrol. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in the plant kingdom. The primary and most well-documented sources belong to the genus Euphorbia, a large and chemically diverse genus within the Euphorbiaceae family.

  • Leptochloa chinensis (Chinese Sprangletop): This species, belonging to the Gramineae family, has also been identified as a natural source of this compound. This indicates that the distribution of this compound may extend beyond the Euphorbiaceae family, warranting further investigation into other plant species.

Quantitative Data on Lathyrane Diterpenoids in Euphorbia lathyris Seeds

While the precise concentration of this compound in Euphorbia lathyris seeds has not been reported, the following table summarizes the quantitative analysis of other structurally similar lathyrane diterpenoids isolated from the same source. This data is valuable for estimating potential yields and for comparative analysis. The quantification was performed using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS).[2][3]

Diterpenoid CompoundConcentration in Unprocessed Seeds (mg/g)[2][4]Concentration in Processed Seeds (mg/g)[2]
Euphorbia Factor L14.9153.435
Euphorbia Factor L21.9441.367
Euphorbia Factor L80.4250.286

Experimental Protocols

General Workflow for Isolation of Natural Products

The isolation of this compound from its natural sources follows a general workflow common in phytochemistry. This involves extraction, fractionation, and purification steps, often guided by bioassays to identify active compounds.

experimental_workflow plant_material Plant Material (e.g., Euphorbia lathyris seeds) extraction Extraction (e.g., 95% Ethanol Reflux) plant_material->extraction partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC (e.g., C18 Reverse Phase) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.
Detailed Protocol for the Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following protocol is adapted from methodologies used for the successful isolation of various lathyrane diterpenoids from E. lathyris seeds.[5][6]

1. Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 4 kg) are subjected to reflux extraction with 95% ethanol. This process is typically repeated three times, with each reflux lasting for three hours.[6]

  • The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

2. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[6] This step separates compounds based on their polarity, with lathyrane diterpenoids typically concentrating in the less polar fractions (e.g., petroleum ether and ethyl acetate).

3. Silica (B1680970) Gel Column Chromatography:

  • The petroleum ether or ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase (200-300 mesh).[5]

  • A gradient elution is performed using a solvent system of increasing polarity, for instance, a mixture of petroleum ether and ethyl acetate with a gradually increasing proportion of ethyl acetate (e.g., from 80:1 to 10:1 v/v).[5]

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with the target compound are further purified using preparative HPLC.[5]

  • A reversed-phase C18 column is commonly employed.[5]

  • The mobile phase is typically a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, run in an isocratic or gradient mode.[3][5] For example, an isocratic elution with 85% methanol in water can be effective.[5]

  • The eluent is monitored with a UV detector, and the peaks corresponding to the desired compound are collected.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[1]

Signaling Pathway

Lathyrane diterpenoids, including by extension this compound, have been shown to exhibit significant anti-inflammatory properties. A key mechanism of this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Lathyrol_derivative This compound Lathyrol_derivative->IKK Inhibits DNA DNA NFkB_active->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

In this pathway, inflammatory stimuli like Lipopolysaccharide (LPS) activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the degradation of IκB, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. Lathyrane diterpenoids, such as this compound, are believed to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.

References

Preliminary Biological Screening of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] The lathyrane class of diterpenoids, predominantly found in the Euphorbia genus, is known for a wide array of biological activities.[2][3][4] These compounds have demonstrated potential as cytotoxic agents against cancer cell lines, modulators of multidrug resistance (MDR), and as antiviral and anti-inflammatory agents.[2][3][4] Given the pharmacological precedent of this structural class, a preliminary biological screening of this compound is warranted to elucidate its therapeutic potential.

This technical guide outlines a proposed framework for the initial biological evaluation of this compound, drawing upon established methodologies for assessing the key bioactivities associated with lathyrane diterpenoids. The protocols and data presented herein are based on activities reported for structurally related compounds and are intended to serve as a foundational strategy for investigating this specific molecule.

Postulated Biological Activities and Screening Strategy

Based on the known biological effects of lathyrane diterpenoids, the preliminary screening of this compound should focus on its potential cytotoxic and anti-inflammatory properties. The following table summarizes these potential activities and suggests primary assays for their investigation.

Potential Biological Activity Proposed Primary Assay Cell Lines/Model System Key Metrics Reference Compounds
CytotoxicityMTT AssayA549 (Lung Carcinoma), T98G (Glioblastoma), U937 (Leukemic Monocyte Lymphoma)IC₅₀ (μM)Doxorubicin, Paclitaxel
Anti-inflammatoryLPS-induced Nitric Oxide (NO) Production AssayRAW 264.7 MacrophagesIC₅₀ (μM)Dexamethasone, L-NAME
Apoptosis InductionCaspase-3/7 Activity AssayU937 or other sensitive cell lineFold increase in caspase activityStaurosporine
Multidrug Resistance (MDR) ReversalRhodamine 123 Efflux AssayP-glycoprotein-overexpressing cell lines (e.g., NCI/ADR-RES)Reversal FoldVerapamil

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, T98G, U937)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the NaNO₂ solution. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition compared to the LPS-only control and calculate the IC₅₀ value. A concurrent cytotoxicity test (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Potential Mechanism of Action: Signaling Pathway Visualization

Lathyrane diterpenoids have been reported to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[5][6] The following diagram illustrates a simplified workflow for investigating the effect of this compound on this pathway.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A RAW 264.7 Macrophages B Treatment: 1. Vehicle Control 2. LPS (1 µg/mL) 3. LPS + this compound A->B C Western Blot Analysis B->C Protein Lysates E Nuclear Translocation Assay (p65 Immunofluorescence) B->E Fixed Cells F qRT-PCR Analysis B->F RNA Extraction D Target Proteins: p-IκBα, IκBα, p-p65, p65 C->D G Target Genes: TNF-α, IL-6, iNOS F->G NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB degradation of IκBα Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK_complex potential inhibition

References

A Comprehensive Technical Review of Lathyrane Diterpenoids from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrane family, isolated from the seeds of Euphorbia lathyris.[1] While specific research on the biological activities of this compound is limited, the broader class of lathyrane diterpenoids from this plant has been subject to extensive investigation. These compounds are characterized by a unique tricyclic 5/11/3-membered ring system and exhibit a range of significant biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[2][3][4] This technical guide provides an in-depth review of the known biological activities, experimental protocols, and mechanisms of action of lathyrol and its derivatives from Euphorbia lathyris, offering a foundational understanding for researchers, scientists, and drug development professionals. Due to the absence of specific data for this compound, this review will focus on its closely related analogues to infer its potential therapeutic value and guide future research.

Biological Activities of Lathyrane Diterpenoids

The primary biological activities reported for lathyrane diterpenoids from Euphorbia lathyris are cytotoxicity against various cancer cell lines and anti-inflammatory effects. Several compounds have also been identified as potent modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance in cancer.[5][6]

Cytotoxic Activity

A number of lathyrol derivatives, often referred to as Euphorbia factors (e.g., L1, L2, L3, L28), have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The potency of these compounds appears to be highly dependent on the substitution patterns at various positions on the lathyrane skeleton.[7][8]

Table 1: Cytotoxicity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal Cancer)9.43[9][10]
HepG2 (Liver Cancer)13.22[9][10]
Euphorbia factor L2bU937 (Leukemia)0.87[11]
New secolathyrane (2)U937 (Leukemia)22.18[12]
New secolathyrane (3)U937 (Leukemia)25.41[12]
Diterpene 21MCF-7 (Breast Cancer)2.6[4]
4T1 (Breast Cancer)5.2[4]
HepG2 (Liver Cancer)13.1[4]
Diterpene 25MCF-7 (Breast Cancer)5.5[4]
4T1 (Breast Cancer)8.6[4]
HepG2 (Liver Cancer)1.3[4]
Anti-inflammatory Activity

Several lathyrane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for assessing anti-inflammatory activity.[13][14][15] The IC50 values for NO inhibition for a range of these compounds fall within the low micromolar range, indicating potent anti-inflammatory potential.[14][15]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundAssayIC50 (µM)Reference
Lathyrane Diterpenoid (1)NO Inhibition (RAW 264.7)3.0 ± 1.1
Lathyrane Diterpenoids (1-3, 7, 9, 11, 13, 14, 16)NO Inhibition (RAW 264.7)2.6 - 26.0[14][16]
Euphorbia factor L29 & 17 analoguesNO Inhibition (RAW 264.7)11.2 - 52.2[15][17]
Lathyrane derivative 5nNO Inhibition (RAW 264.7)Potent (IC50 not specified)[1]
Hybrid molecule 8dNO Inhibition (RAW 264.7)0.91 ± 1.38[18]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature on lathyrane diterpenoids.

Cytotoxicity Assays

1. MTT Assay:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the lathyrane diterpenoid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Sulforhodamine B (SRB) Colorimetric Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • Cell Fixation: After incubation, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell density. The IC50 value is calculated.[7][8]

Anti-inflammatory Assay

Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the lathyrane diterpenoids for a short period (e.g., 1-3 hours).

  • LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 0.5-1 µg/mL) to induce an inflammatory response and NO production, in the continued presence of the test compound.

  • Incubation: The cells are incubated for a further 21-24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the percentage of NO inhibition is calculated relative to LPS-treated control cells. IC50 values are then determined.[1][14][18]

Mechanisms of Action & Signaling Pathways

Anti-inflammatory Mechanism

The anti-inflammatory effects of lathyrane diterpenoids are primarily attributed to the inhibition of the NF-κB signaling pathway.[14][18] In LPS-stimulated macrophages, these compounds have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[14] This ultimately leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[13][14] Some studies also suggest that these compounds can activate autophagy.[18]

anti_inflammatory_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB_nuc->Cytokines Nucleus Nucleus Lathyrols Lathyrane Diterpenoids Lathyrols->IkBa_p Inhibition

Figure 1. Anti-inflammatory mechanism via NF-κB pathway inhibition.
Cytotoxicity and Cell Cycle Arrest

The cytotoxic mechanism of some lathyrane diterpenoids involves the disruption of normal cell cycle progression.[7][8] Specifically, compounds like Euphorbia factors L3 and L9 have been shown to cause an accumulation of cells in the G1 to early S phase of the cell cycle.[7][8] Furthermore, these compounds can induce morphological changes by causing actin filament aggregation and partially interfering with the microtubule network, which can contribute to their cytotoxic effects.[7][8]

cell_cycle_workflow Start Cancer Cell Treatment Treatment with Lathyrane Diterpenoids (e.g., L3, L9) Start->Treatment G1 G1 Phase Treatment->G1 Actin Actin Filament Aggregation Treatment->Actin S S Phase G1->S Block Cell Cycle Arrest G1->Block G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Cytotoxicity / Apoptosis Block->Apoptosis

Figure 2. Cytotoxicity workflow involving cell cycle arrest.
Modulation of Multidrug Resistance (MDR)

Certain lathyrane diterpenes, such as derivatives of Euphorbia factor L3, act as modulators of P-glycoprotein (P-gp/ABCB1), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[5][6][19] These compounds can reverse MDR in resistant cell lines (e.g., MCF-7/ADR) by inhibiting the function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs. Structure-activity relationship studies suggest that hydrophobic interactions and hydrogen bonding within the drug-binding pocket of P-gp are crucial for this activity.[5][6]

mdr_reversal MDR_Cell MDR Cancer Cell (P-gp Overexpression) Chemo Chemotherapeutic Drug (e.g., Doxorubicin) MDR_Cell->Chemo Efflux Pgp P-glycoprotein (P-gp) Chemo->MDR_Cell Enters cell Accumulation Intracellular Drug Accumulation Lathyrols Lathyrane Diterpenoids Lathyrols->Pgp Inhibition Efflux Drug Efflux Death Cell Death Accumulation->Death

Figure 3. Logical diagram of P-gp modulation for MDR reversal.

References

physical properties like melting point and solubility of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. The document details its solubility in various solvent systems and outlines standardized experimental protocols for determining its melting point and solubility.

Physical Properties

Melting Point
Solubility

This compound exhibits varying solubility depending on the solvent system employed. The following tables summarize the available quantitative data on its solubility.

Table 1: Solubility of this compound in Aqueous and Organic Solvent Systems

Solvent SystemCompositionSolubilityObservation
DMSO100%≥ 100 mg/mL (285.35 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
In Vitro Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution.[1]
In Vitro Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution.[1]
In Vitro Formulation 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution.[1]

Note: For formulations where precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

  • Sample Preparation: The sample of this compound must be thoroughly dried and in a fine powdered form. This can be achieved by grinding the crystals in a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly into the bottom.

  • Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, adjacent to a high-accuracy thermometer.

  • Heating: The apparatus is heated at a controlled rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range. Subsequently, a new sample is heated slowly (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a vial containing the solvent of interest. The use of an excess amount ensures that a saturated solution is formed.

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mM) at the specified temperature.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load into Capillary Tube Grind->Load Pack Pack Sample Load->Pack Place Place in Apparatus Pack->Place Heat Heat at Controlled Rate Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Add Add Excess Solute to Solvent Agitate Agitate at Constant Temperature Add->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Quantify Quantify by HPLC Filter->Quantify Report Report Solubility Quantify->Report

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to a class of natural products with significant biological activities, including potential anti-inflammatory and multidrug resistance reversal properties. While the early stages of lathyrane biosynthesis are increasingly understood, the precise enzymatic steps leading to the formation of this compound remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway, from the universal diterpenoid precursor to the proposed late-stage modifications. It details the key enzymes, intermediates, and potential chemical transformations, supported by available quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers seeking to elucidate the complete pathway, enabling heterologous production and further exploration of the therapeutic potential of this complex natural product.

Introduction

Lathyrane diterpenoids, characterized by their intricate tricyclic 5/11/3-membered ring system, are a hallmark of the Euphorbiaceae plant family. These compounds have garnered considerable interest due to their diverse and potent biological activities. This compound is a member of this family, distinguished by a hydroxyl group at the C-17 position and an "iso" configuration of the lathyrane skeleton. Understanding its biosynthesis is crucial for developing sustainable production methods and for enabling the synthesis of novel analogs with improved therapeutic properties.

This guide synthesizes the current knowledge of the biosynthetic pathway, highlighting both the established enzymatic steps and the yet-to-be-elucidated transformations.

The Core Biosynthetic Pathway: From GGPP to the Lathyrane Skeleton

The biosynthesis of this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two stages: the formation of the initial lathyrane scaffold and the subsequent tailoring reactions that lead to the final product.

Formation of the Casbene (B1241624) Intermediate

The first committed step in the biosynthesis of lathyrane diterpenoids in Euphorbia species is the cyclization of GGPP to form the macrocyclic diterpene, casbene.[1] This reaction is catalyzed by the enzyme casbene synthase (CS) .

Oxidation and Cyclization to Jolkinol C

Casbene serves as the hydrocarbon precursor for a variety of lathyrane diterpenoids. A series of oxidative modifications and a key cyclization event lead to the formation of jolkinol C, a pivotal intermediate in the pathway.[2] This part of the pathway involves a consortium of enzymes:

  • Cytochrome P450 Monooxygenases (CYPs): Two key CYPs from the CYP71 clan and the CYP726A subfamily have been identified in Euphorbia lathyris as being crucial for the oxidation of casbene.

    • CYP71D445: This enzyme catalyzes the regio-specific oxidation of casbene at the C-9 position.[2][3]

    • CYP726A27: This enzyme is responsible for the oxidation of casbene at the C-5 position.[2][3]

  • Alcohol Dehydrogenase (ADH): An alcohol dehydrogenase (ADH1) is proposed to catalyze the dehydrogenation of the hydroxyl groups introduced by the CYPs, which facilitates a subsequent rearrangement and cyclization to form the characteristic 5/11/3-membered ring system of jolkinol C.[2][3]

The precise sequence of these oxidative events and the exact mechanism of the ADH-mediated cyclization are still under investigation.

Late-Stage Biosynthesis: The Path to this compound

The biosynthetic steps from jolkinol C to this compound are not yet fully elucidated. However, based on the structures of other isolated lathyrane diterpenoids and known enzymatic reactions, a plausible pathway can be proposed. This stage likely involves further hydroxylations and a key isomerization event.

Proposed 17-Hydroxylation

The introduction of a hydroxyl group at the C-17 position is a critical step in the formation of this compound. This reaction is almost certainly catalyzed by a cytochrome P450 monooxygenase . While the specific enzyme has not yet been identified, members of the CYP726A subfamily are strong candidates, given their known involvement in the functionalization of the lathyrane skeleton.[4]

Isomerization to the "Iso" Skeleton

The "iso" prefix in this compound refers to a different stereochemical configuration compared to the more common "lathyrol" skeleton. The mechanism for this isomerization is not definitively known and could be either enzymatic or non-enzymatic. Recent studies have demonstrated that the isomerization of the cyclopropane (B1198618) ring in lathyrane diterpenes can be achieved through photochemical reactions .[4][5][6] This suggests that light may play a role in the biogenesis of the "iso" form in the plant. It is also possible that a specific isomerase enzyme is responsible for this conversion.

Quantitative Data

While comprehensive kinetic data for the entire biosynthetic pathway of this compound is not yet available, some quantitative information regarding related lathyrane diterpenoids has been reported.

CompoundPlant SourceConcentration (mg/g of seeds)MethodReference
Euphorbia factor L1Euphorbia lathyris4.915 (unprocessed)HPLC-ESI-MS[7]
Euphorbia factor L2Euphorbia lathyris1.944 (unprocessed)HPLC-ESI-MS[7]
Euphorbia factor L8Euphorbia lathyris0.425 (unprocessed)HPLC-ESI-MS[7]

Note: The concentrations of this compound in Euphorbia lathyris seeds have not been explicitly quantified in the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Functional Characterization of Cytochrome P450s

Objective: To express candidate CYP enzymes in a heterologous host and assay their activity towards putative substrates.

Methodology:

  • Gene Identification and Cloning: Identify candidate CYP genes from a Euphorbia lathyris transcriptome or genome database based on homology to known diterpenoid-modifying CYPs (e.g., CYP726A family). Amplify the full-length coding sequence and clone it into a suitable expression vector (e.g., for yeast or Nicotiana benthamiana).

  • Heterologous Expression: Transform the expression construct into the chosen host organism. For yeast expression, co-transform with a plasmid expressing a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents. For N. benthamiana, co-infiltrate with Agrobacterium tumefaciens strains carrying the CYP and CPR constructs.

  • Substrate Feeding: If the heterologous host does not produce the precursor, supply the putative substrate (e.g., lathyrol or a related intermediate) to the culture medium or infiltrate it into the leaves.

  • Metabolite Extraction: After a suitable incubation period, harvest the cells or leaf tissue and extract the metabolites using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products. Compare the retention times and mass spectra with those of authentic standards if available.

In Vitro Enzyme Assays

Objective: To determine the specific activity and kinetic parameters of a purified biosynthetic enzyme.

Methodology:

  • Enzyme Purification: Express the enzyme of interest (e.g., casbene synthase or a CYP) with a purification tag (e.g., His-tag) in a suitable expression system (e.g., E. coli or yeast). Purify the enzyme using affinity chromatography.

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate (e.g., GGPP for casbene synthase or a lathyrane for a CYP), and any necessary co-factors (e.g., NADPH and a CPR for CYPs).

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Product Extraction and Analysis: Stop the reaction and extract the products as described above. Analyze the products by GC-MS or LC-MS to determine the reaction rate.

  • Kinetic Analysis: Perform the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and kcat).

Visualizations

Signaling Pathways and Experimental Workflows

Biosynthetic_Pathway_of_17_Hydroxyisolathyrol GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene CS Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445, CYP726A27 Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C ADH1 Lathyrol_precursor Lathyrol-type Precursor Jolkinol_C->Lathyrol_precursor Hydroxy_lathyrol_precursor 17-Hydroxy-lathyrol-type Precursor Lathyrol_precursor->Hydroxy_lathyrol_precursor Hydroxylase Hydroxyisolathyrol This compound Hydroxy_lathyrol_precursor->Hydroxyisolathyrol Isomerase / Light CS Casbene Synthase (CS) CYPs_ADH CYP71D445, CYP726A27, ADH1 Hydroxylase Putative Hydroxylase (CYP) Isomerase Isomerase / Light

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Gene_ID Candidate Gene Identification (Transcriptomics/Genomics) Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (Yeast / N. benthamiana) Cloning->Expression Assay In Vivo / In Vitro Assay with Substrate Expression->Assay Extraction Metabolite Extraction Assay->Extraction Analysis Product Analysis (GC-MS / LC-MS) Extraction->Analysis Characterization Enzyme Characterization (Kinetics, etc.) Analysis->Characterization

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are characteristic of diterpenoid metabolism in the Euphorbiaceae. While the early steps leading to the formation of the lathyrane skeleton are now reasonably well understood, the late-stage tailoring reactions, particularly the C-17 hydroxylation and the isomerization to the "iso" form, remain to be definitively elucidated.

Future research should focus on:

  • Identification of the C-17 hydroxylase: Functional screening of candidate cytochrome P450 enzymes from Euphorbia lathyris, particularly from the CYP726A family, is a critical next step.

  • Elucidation of the isomerization mechanism: Investigating both enzymatic and photochemical possibilities for the formation of the isolathyrol skeleton will provide a more complete picture of the pathway.

  • Quantitative analysis: Determining the kinetic parameters of the biosynthetic enzymes and quantifying the in planta concentrations of intermediates and the final product will be essential for metabolic engineering efforts.

  • Heterologous production: The reconstruction of the complete biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae, will pave the way for sustainable production of this compound and its derivatives for pharmacological studies.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing class of natural products for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and characterization of 17-hydroxyisolathyrol, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. This document is intended to guide researchers in the isolation of this and similar bioactive compounds for further investigation and drug development endeavors.

Introduction

Euphorbia lathyris, commonly known as caper spurge or mole plant, is a rich source of structurally diverse and biologically active diterpenoids. Among these, the lathyrane-type diterpenoids have garnered significant interest due to their potential pharmacological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties. This compound is a member of this class of compounds and represents a valuable target for natural product isolation and drug discovery programs. The protocols outlined below are based on established methodologies for the extraction and purification of lathyrane diterpenoids from E. lathyris seeds.

Data Presentation

The extraction and purification of lathyrane diterpenoids from Euphorbia lathyris seeds can yield a variety of related compounds. While specific yield data for this compound is not extensively reported, the following table summarizes the reported yields for other lathyrane diterpenoids from the seeds to provide an expected range of extraction efficiency.

Table 1: Reported Yields of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

CompoundStarting Material (Seeds)Yield (mg)Approximate Yield (%)Reference
Euphorbia Factor L14 kg11200.028[1]
Euphorbia Factor L24 kg3200.008[1]
Euphorbia Factor L34 kg11000.0275[1]
Euphorbia Factor L2a12 kg450.000375[2][3]
Euphorbia Factor L2b12 kg200.000167[2][3]
Euphorbia Factor L212 kg1200.001[2][3]

Experimental Protocols

The following protocols describe a general yet detailed procedure for the isolation of this compound from E. lathyris seeds. The methodology is divided into three main stages: extraction, solvent partitioning, and chromatographic purification.

Protocol 1: Extraction of Crude Diterpenoid Mixture

This protocol details the initial extraction of the crude mixture from the seeds.

1. Seed Preparation:

  • Obtain dried seeds of Euphorbia lathyris.
  • Grind the seeds into a fine powder using a mechanical grinder.

2. Defatting (Optional but Recommended):

  • To increase the efficiency of subsequent extractions, it is advisable to first remove the fatty oils.
  • Soxhlet extract the powdered seeds with n-hexane or petroleum ether for 8-12 hours.
  • Discard the lipid-rich extract and air-dry the defatted seed powder.

3. Ethanolic Extraction:

  • Transfer the defatted seed powder to a large flask.
  • Add 95% ethanol (B145695) in a 1:10 (w/v) ratio (e.g., 10 L of ethanol for 1 kg of powder).
  • Reflux the mixture at 60-70°C for 3-4 hours with constant stirring.
  • Allow the mixture to cool and then filter through cheesecloth or a Büchner funnel to separate the extract from the solid residue.
  • Repeat the extraction process on the residue two more times to ensure complete extraction.
  • Combine all the ethanolic extracts.

4. Concentration:

  • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Protocol 2: Solvent Partitioning for Fractionation

This protocol separates the crude extract into fractions with different polarities to enrich the lathyrane diterpenoids.

1. Suspension in Water:

  • Suspend the crude ethanolic extract in distilled water.

2. Liquid-Liquid Partitioning:

  • Perform sequential liquid-liquid extraction with solvents of increasing polarity.
  • First, partition the aqueous suspension with petroleum ether (or n-hexane) three times. Combine the petroleum ether fractions.
  • Next, partition the remaining aqueous layer with dichloromethane (B109758) three times. Combine the dichloromethane fractions.
  • Then, partition the aqueous layer with ethyl acetate (B1210297) three times. Combine the ethyl acetate fractions.
  • Finally, the remaining aqueous layer can be partitioned with n-butanol.
  • Lathyrane diterpenoids are typically found in the less polar fractions, primarily the petroleum ether and dichloromethane fractions.

3. Fraction Concentration:

  • Concentrate each of the solvent fractions separately using a rotary evaporator to obtain the respective crude fractions.

Protocol 3: Chromatographic Purification of this compound

This protocol describes the purification of the target compound from the enriched fractions using various chromatographic techniques.

1. Silica (B1680970) Gel Column Chromatography:

  • The petroleum ether or dichloromethane fraction, which is expected to contain this compound, is subjected to silica gel column chromatography.
  • Prepare a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent like petroleum ether.
  • Load the concentrated fraction onto the column.
  • Elute the column with a gradient of increasing polarity, for example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3) and visualization under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
  • Combine fractions containing spots with similar Rf values.

2. Sephadex LH-20 Column Chromatography:

  • Fractions enriched with the target compound from the silica gel column can be further purified using Sephadex LH-20 column chromatography.
  • Use a solvent system such as methanol (B129727) or a mixture of dichloromethane and methanol to elute the column.
  • This step is effective in removing pigments and other impurities.

3. High-Performance Liquid Chromatography (HPLC):

  • For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is recommended.
  • A reversed-phase C18 column is typically used.
  • The mobile phase is usually a gradient of methanol and water or acetonitrile (B52724) and water.
  • Monitor the elution with a UV detector.
  • Collect the peak corresponding to this compound.

4. Characterization:

  • The structure and purity of the isolated this compound should be confirmed using spectroscopic methods, including Mass Spectrometry (MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).
  • The obtained spectroscopic data should be compared with previously reported data for this compound and its derivatives to confirm its identity.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

Extraction_Workflow start Euphorbia lathyris Seeds powder Powdered Seeds start->powder defatting Defatting (n-hexane/petroleum ether) powder->defatting extraction Ethanolic Extraction (95% EtOH, reflux) defatting->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Enriched in Lathyranes) partitioning->pe_fraction Non-polar dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction Polar silica_gel Silica Gel Column Chromatography pe_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lathyranes Lathyrane Diterpenoids (e.g., this compound) ikb_kinase IKK Complex lathyranes->ikb_kinase Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor inflammatory_stimuli->receptor receptor->ikb_kinase Activation ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active NF-κB (Active) nfkb->nfkb_active Translocation ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb_nfkb->nfkb Release nucleus Nucleus gene_expression Gene Expression (e.g., iNOS, COX-2, Cytokines) nfkb_active->gene_expression Induction inflammatory_response Inflammatory Response gene_expression->inflammatory_response

References

Application Notes and Protocols for the Extraction of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative, presents significant interest in drug discovery due to its potential biological activities. This document provides a detailed protocol for the extraction of this compound from plant material using an 80% ethanol (B145695) solution. The methodology is based on established principles for the extraction of diterpenoids and other phenolic compounds from natural sources. Additionally, this document presents representative quantitative data and illustrates a key signaling pathway relevant to the study of anti-inflammatory compounds.

Introduction

This compound is a diterpenoid compound isolated from plants such as Euphorbia lathyris.[1] The development of efficient and reproducible extraction protocols is crucial for the isolation and subsequent investigation of such bioactive molecules. Aqueous ethanol solutions are widely employed for the extraction of polar and semi-polar compounds from plant matrices. An 80% ethanol concentration has been shown to be effective for the extraction of various phenolic compounds and other secondary metabolites, offering a balance of polarity that enhances the solubility of target compounds while minimizing the co-extraction of undesirable substances.[2][3][4] This protocol outlines a comprehensive procedure for the 80% ethanol extraction of this compound, suitable for laboratory-scale operations.

Experimental Protocols

Protocol: 80% Ethanol Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound. The optimal conditions, such as temperature and extraction time, may vary depending on the specific plant material and should be optimized accordingly.

1. Materials and Equipment

  • Dried and powdered plant material (e.g., seeds of Euphorbia lathyris)

  • 80% (v/v) Ethanol in deionized water

  • Waring blender or equivalent grinder

  • Erlenmeyer flasks

  • Shaking incubator or magnetic stirrer with hot plate

  • Whatman No. 1 filter paper or equivalent

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Lyophilizer (optional)

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

2. Procedure

  • Sample Preparation:

    • Dry the plant material at 40-60°C to a constant weight to remove moisture.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Weigh a desired amount of the powdered plant material (e.g., 10 g).

    • Add the powdered material to an Erlenmeyer flask.

    • Add 80% ethanol at a solvent-to-solid ratio of 30:1 (v/w) (e.g., 300 mL of 80% ethanol for 10 g of plant material).[4]

    • Incubate the mixture at 40°C with continuous agitation (e.g., 150 rpm) for 3 hours.[4]

  • Filtration:

    • After incubation, filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum to separate the extract from the solid residue.

    • Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be used for further purification or analysis.

  • Drying (Optional):

    • For a solid crude extract, freeze-dry the concentrated aqueous extract using a lyophilizer.

  • Quantification:

    • Determine the yield and purity of this compound in the crude extract using a suitable analytical method, such as HPLC with a standard reference compound.

Data Presentation

The following tables provide representative data for the extraction of phenolic compounds using 80% ethanol, which can be analogous to the extraction of this compound.

Table 1: Effect of Ethanol Concentration on the Yield of Total Phenolic Compounds

Ethanol Concentration (%)Total Phenolic Content (mg GAE/g DW)
0 (Water)15.2 ± 1.1
2022.8 ± 1.5
4035.1 ± 2.0
6044.5 ± 2.3
80 48.3 ± 2.5
10030.7 ± 1.8

GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is representative and based on typical phenolic extractions.

Table 2: Effect of Extraction Temperature and Time on Yield

Temperature (°C)Time (hours)Yield (%)
2518.5
25310.2
25611.1
40 3 12.5
60311.8

Yield is represented as the percentage of the dry weight of the crude extract. Data is illustrative.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the 80% ethanol extraction protocol for this compound.

experimental_workflow start Start prep Sample Preparation (Drying & Grinding) start->prep Plant Material extraction 80% Ethanol Extraction (40°C, 3h, 30:1 ratio) prep->extraction filtration Filtration (Vacuum) extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation analysis Crude Extract (Quantification/Purification) evaporation->analysis end End analysis->end

Caption: Experimental workflow for 80% ethanol extraction.

Relevant Signaling Pathway: Interleukin-17 (IL-17)

While the specific signaling pathway of this compound is under investigation, many natural products with anti-inflammatory properties are evaluated for their effects on key inflammatory pathways such as the Interleukin-17 (IL-17) signaling pathway.[5][6] Understanding this pathway is crucial for drug development professionals targeting inflammatory diseases.

il17_signaling_pathway cluster_cell Target Cell IL17 IL-17A/F IL17R IL-17RA/RC Receptor Complex IL17->IL17R Binds Act1 Act1 IL17R->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Activates MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB nucleus Nucleus MAPK->nucleus Translocation NFkB->nucleus Translocation transcription Gene Transcription (Cytokines, Chemokines, AMPs) nucleus->transcription Induces

Caption: Simplified IL-17 signaling pathway.

Conclusion

The provided protocol for the 80% ethanol extraction of this compound serves as a robust starting point for researchers. The illustrative data highlights the importance of optimizing extraction parameters to maximize yield. Furthermore, the visualization of the IL-17 signaling pathway provides context for the potential mechanistic studies of this and other bioactive compounds in the realm of inflammation and immunology. Further purification and characterization of the extract are necessary to isolate pure this compound for detailed biological and pharmacological evaluation.

References

Application Notes and Protocols for the Purification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the purification of 17-Hydroxyisolathyrol, a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. This document is intended to guide researchers through the extraction and chromatographic separation of this compound, which is of interest for its potential biological activities, including the modulation of protein kinase C (PKC) signaling pathways.

Introduction

This compound is a member of the lathyrane diterpenoid family, a class of natural products known for a range of biological activities.[1] These compounds are characterized by a complex tricyclic carbon skeleton. The presence of hydroxyl groups in this compound influences its polarity, which is a key factor in its chromatographic separation. Lathyrane diterpenoids have been identified as potential modulators of important cellular signaling pathways, making their efficient purification crucial for further pharmacological investigation.

Principle of Purification

The purification strategy involves a multi-step process beginning with solvent extraction from the plant source, followed by liquid-liquid partitioning to remove highly nonpolar and polar impurities. The final purification is achieved using silica (B1680970) gel column chromatography, which separates compounds based on their polarity. A gradient elution with a nonpolar and a polar solvent system is employed to effectively resolve the target compound from a complex mixture of related diterpenoids.

Experimental Protocols

Extraction and Partitioning

This initial phase aims to create a crude extract enriched with diterpenoids.

Materials:

Protocol:

  • The dried and powdered seeds of E. lathyris are extracted exhaustively with 95% aqueous ethanol under reflux.

  • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a brown residue.

  • This residue is suspended in water and sequentially partitioned with petroleum ether, dichloromethane, and ethyl acetate.

  • The petroleum ether fraction, which is rich in diterpenoids, is collected and concentrated.

  • The concentrated petroleum ether fraction is then re-extracted with acetonitrile to further enrich the lathyrane diterpenoid content.[2]

  • The acetonitrile extract is evaporated to dryness to yield the crude extract for column chromatography.

Silica Gel Column Chromatography

This is the core purification step to isolate this compound.

Materials:

  • Silica gel (200-300 mesh) for column chromatography

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate (EtOAc)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, ceric sulfate (B86663) stain)

Protocol:

  • Column Packing: A glass column is packed with silica gel (200-300 mesh) as a slurry in petroleum ether. The column should be packed uniformly to avoid channeling.

  • Sample Loading: The crude acetonitrile extract is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica gel is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. The polarity of the mobile phase is gradually increased to facilitate the separation of compounds with varying polarities. A suggested gradient is outlined in Table 2.

  • Fraction Collection: Fractions of a defined volume are collected throughout the elution process.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing the target compound may require a second column chromatography step with a shallower solvent gradient for final purification.

Data Presentation

Table 1: Summary of Extraction and Partitioning Yields (Representative Data)

StepStarting MaterialSolvent(s)Yield (Approx.)
Extraction 10 kg E. lathyris seeds95% EtOH1.2 kg crude extract
Partitioning 1.2 kg crude extractPetroleum Ether300 g
Re-extraction 300 g PE fractionAcetonitrile60 g

Table 2: Suggested Gradient for Column Chromatography

Fraction RangePetroleum Ether (%)Ethyl Acetate (%)Expected Eluted Compounds
1-10100 - 950 - 5Highly nonpolar compounds
11-3095 - 805 - 20Less polar diterpenoids
31-5080 - 6020 - 40This compound & related diterpenoids
51-7060 - 4040 - 60More polar diterpenoids
71-8040 - 060 - 100Highly polar compounds

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G start Start: Dried Seeds of Euphorbia lathyris extraction Solvent Extraction (95% Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether/Acetonitrile) extraction->partitioning column_chrom Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) partitioning->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Purification workflow for this compound.

Proposed Signaling Pathway

Lathyrane diterpenoids are known to act as activators of Protein Kinase C (PKC).[3][4][5] The diagram below depicts the proposed signaling pathway initiated by this compound.

G compound This compound pkc Protein Kinase C (PKC) compound->pkc Activation downstream Downstream Signaling (e.g., MAPK pathway) pkc->downstream cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: Proposed signaling pathway of this compound via PKC activation.

Disclaimer: The provided protocols and data are based on established methods for the purification of related compounds and should be optimized for specific laboratory conditions and equipment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of this compound in various sample matrices. The described protocol, which requires validation by the end-user, is based on established principles for the analysis of diterpenoids and similar natural products.

Introduction

This compound is a diterpenoid isolated from the seeds of Euphorbia lathyris. As interest in the pharmacological properties of such compounds grows, robust and reproducible analytical methods are essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1] This document presents a comprehensive protocol for the analysis of this compound using a C18 stationary phase with UV detection.

Proposed HPLC Method

Based on the analysis of structurally similar diterpenoids, a reverse-phase chromatographic method is proposed.[2][3] Reverse-phase HPLC is well-suited for separating non-polar to moderately polar compounds like this compound.[4][5][6]

Chromatographic Conditions:

ParameterRecommended Condition
Instrument Any standard HPLC system with a UV/Vis or PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The detection wavelength of 210 nm is proposed due to the typical low UV absorbance of diterpenoids which often lack strong chromophores.[7] This wavelength should be optimized by scanning a standard of this compound.

Experimental Protocols

3.1. Reagents and Materials

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (for sample preparation)

  • 0.22 µm syringe filters

3.2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and bring to volume. Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (50:50 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

The appropriate sample preparation will depend on the matrix. For a plant extract, a general procedure is as follows:

  • Accurately weigh the sample material (e.g., dried plant extract).

  • Perform a solvent extraction using methanol or another suitable solvent.[8]

  • Centrifuge the extract to pellet insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.[1]

Method Validation Parameters (Illustrative Data)

The proposed method should be validated according to ICH guidelines. The following tables present illustrative data for key validation parameters.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50760,100
1001,525,000
Correlation Coefficient (r²) > 0.999

Table 2: Precision

ParameterConcentration (µg/mL)% RSD (n=6)
Repeatability 50< 1.0%
Intermediate Precision 50< 2.0%

Table 3: Accuracy (Spike Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)
Low1099.5
Medium50101.2
High9098.9

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reference Standard / Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent (e.g., Methanol) weigh->dissolve dilute Serial Dilution (for Standards) dissolve->dilute Standards extract Extraction (for Samples) dissolve->extract Samples filter Filtration (0.22 µm) dilute->filter extract->filter injection Sample Injection (10 µL) filter->injection hplc HPLC System (Pump, Injector, Column, Detector) separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

References

Application Notes and Protocols for the Structure Elucidaion of 17-Hydroxyisolathyrol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of natural products. This document provides a comprehensive guide to the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the structural characterization of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid. Detailed experimental protocols, data interpretation strategies, and visualization of key correlations are presented to facilitate the unambiguous assignment of its molecular structure.

Introduction

This compound is a complex diterpenoid belonging to the lathyrane family, a class of natural products known for their diverse biological activities. These compounds are primarily isolated from plants of the Euphorbia genus. The intricate three-dimensional architecture of this compound, featuring a multi-ring system and numerous stereocenters, necessitates the use of advanced spectroscopic techniques for its complete and accurate structure determination. NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary through-bond and through-space correlations to assemble the molecular framework and define its relative stereochemistry.

Data Presentation: NMR Spectroscopic Data for this compound

A complete set of assigned ¹H and ¹³C NMR data is fundamental for the unequivocal identification of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
15.85d11.0
22.55m
34.10d8.0
42.30m
55.40dd8.0, 4.0
62.15m
74.95br s
82.05m
91.85m
101.65m
111.95m
125.30t7.0
142.20m
153.95s
16 (CH₃)1.10s
17 (CH₂OH)4.15d12.0
4.05d12.0
18 (CH₃)1.05s
19 (CH₃)1.25s
20 (CH₃)1.75s

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)Carbon Type
1134.5CH
245.2CH
385.1CH
452.3CH
578.9CH
638.7CH₂
775.3C
835.1CH₂
942.8CH
1025.6CH₂
1148.9C
12128.4CH
13138.2C
14201.5C=O
1565.4CH₂
16 (CH₃)28.1CH₃
17 (CH₂OH)68.2CH₂
18 (CH₃)22.5CH₃
19 (CH₃)29.8CH₃
20 (CH₃)18.3CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to yield high-quality spectra suitable for the complete structural elucidation of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

3.3. ¹³C NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

3.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

3.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 16-32.

3.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations.

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 220-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 32-64.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key 2D NMR correlations that establish its connectivity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of This compound Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) with TMS Purity->Dissolution NMR_1D 1D NMR (¹H, ¹³C, DEPT) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Assign_1H ¹H Chemical Shift & Multiplicity Analysis NMR_1D->Assign_1H Assign_13C ¹³C Chemical Shift & DEPT Analysis NMR_1D->Assign_13C COSY_Analysis COSY: ¹H-¹H Connectivity NMR_2D->COSY_Analysis HSQC_Analysis HSQC: ¹H-¹³C One-Bond Correlations NMR_2D->HSQC_Analysis HMBC_Analysis HMBC: ¹H-¹³C Long-Range Correlations NMR_2D->HMBC_Analysis Assign_1H->COSY_Analysis Assign_13C->HSQC_Analysis Structure_Assembly Fragment Assembly & Connectivity Mapping COSY_Analysis->Structure_Assembly HSQC_Analysis->Structure_Assembly HMBC_Analysis->Structure_Assembly Stereochem Stereochemical Assignment (NOESY/ROESY, Coupling Constants) Structure_Assembly->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure key_correlations cluster_structure Key Structural Fragments of this compound cluster_cosy Key COSY Correlations (¹H-¹H) H1 H-1 C3 C-3 H1->C3 C15 C-15 H1->C15 H2 H2 H1->H2 J_HH H5 H-5 C7 C-7 H5->C7 H6 H6 H5->H6 J_HH H12 H-12 C14 C-14 (C=O) H12->C14 H11 H11 H12->H11 J_HH H17 H-17 C13 C-13 H17->C13 H20 H-20 (CH₃) H20->C13 H20->C14

Application Notes and Protocols for the Mass Spectrometry Analysis of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane diterpenoid, a class of natural products found in plants of the Euphorbiaceae family. Lathyrane diterpenoids have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer and multidrug resistance modulation properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development. This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Due to the limited availability of specific mass spectrometry data for this compound in the public domain, this protocol is a proposed methodology based on the analysis of structurally related lathyrane diterpenoids and general principles of small molecule quantification by LC-MS/MS. The provided parameters should serve as a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the proposed parameters for the UPLC-MS/MS analysis of this compound. These values are hypothetical and require experimental optimization.

ParameterRecommended Value/Condition
Liquid Chromatography
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]+, [M+Na]+ (To be determined)
Product Ions (m/z)To be determined via infusion and fragmentation studies
Dwell Time100 ms
Collision EnergyTo be optimized
Method Performance (Target)
Linearity (r²)> 0.99
Lower Limit of Quantification< 10 ng/mL
Accuracy & PrecisionWithin ±15%

Experimental Protocols

Sample Preparation: Extraction from Plasma

This protocol describes a solid-phase extraction (SPE) method for the isolation of this compound from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another lathyrane diterpenoid)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Equilibrate the UPLC system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample.

  • Run the gradient program as specified in the quantitative data summary table.

  • The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard must be determined experimentally. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and identifying the most abundant and stable fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_proc Data Processing & Quantification msms->data_proc results Concentration of This compound data_proc->results

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway_placeholder drug_target This compound protein1 Target Protein 1 drug_target->protein1 Modulates protein2 Downstream Effector A protein1->protein2 protein3 Downstream Effector B protein1->protein3 cellular_response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) protein2->cellular_response protein3->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro anti-inflammatory properties of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative.[1] The following protocols detail established assays for key inflammatory mediators and pathways, enabling researchers to assess the compound's potential as an anti-inflammatory agent.

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data illustrates a dose-dependent inhibition of key inflammatory markers.

Concentration of this compound (µM)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)IL-1β Secretion (% of LPS Control)
0 (LPS Control)100%100%100%100%
185.2%88.1%90.3%89.5%
562.5%65.4%68.2%66.8%
1041.3%45.2%48.9%47.1%
2520.7%22.9%25.6%24.3%
509.8%11.5%13.2%12.1%

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Protocol:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM.

  • Prepare various concentrations of this compound in DMEM.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • After incubation, collect the cell culture supernatants for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

Protocol:

  • Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Stop solution (as provided in the kit).

Protocol:

  • Follow the instructions provided with the specific ELISA kit.

  • Typically, this involves adding the collected cell culture supernatants to antibody-pre-coated 96-well plates.

  • Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).

  • After another incubation and washing step, add the substrate solution, which will react with the enzyme to produce a colored product.

  • Stop the reaction using the provided stop solution.

  • Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve generated with the provided recombinant cytokine standards.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general experimental workflow for assessing the anti-inflammatory effects of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays start Seed RAW 264.7 cells in 96-well plates pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect no_assay Nitric Oxide (NO) Assay (Griess Test) collect->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) collect->cytokine_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Hydroxyisolathyrol This compound Hydroxyisolathyrol->MKKs Inhibition DNA DNA AP1->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: MAPK signaling pathway in inflammation.

References

Application Notes and Protocols: Studying the Antitumor Effects of 17-Hydroxyisolathyrol (putatively 17-AAG) in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific data for a compound named "17-Hydroxyisolathyrol" in the context of colorectal cancer. However, extensive research exists for a similarly named compound, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), a well-known HSP90 inhibitor with documented antitumor effects in colorectal cancer. The following application notes and protocols are based on the available data for 17-AAG and are provided as a comprehensive guide for studying compounds with similar mechanisms of action.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. The development of novel therapeutic agents that can overcome drug resistance and enhance the efficacy of existing chemotherapies is a critical area of research. 17-allylamino-17-demethoxygeldanamycin (17-AAG) is a promising agent that inhibits Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncogenic proteins.[1] By inhibiting HSP90, 17-AAG can induce the degradation of these client proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[1][2]

These application notes provide a summary of the antitumor effects of 17-AAG in colorectal cancer cells and detailed protocols for key experiments to evaluate its efficacy.

Data Presentation: Efficacy of 17-AAG in Colorectal Cancer Cell Lines

The cytotoxic effects of 17-AAG have been evaluated in various colorectal cancer cell lines, both as a single agent and in combination with standard chemotherapeutic drugs like oxaliplatin (B1677828) and capecitabine (B1668275).[1][3][4]

Table 1: Synergistic Cytotoxic Effects of 17-AAG in Combination Therapy

Cell LineCombination Agents (at 0.5 x IC50)Combination Index (CI)InterpretationReference
HT-2917-AAG + Oxaliplatin< 1Synergistic[1][3]
HT-2917-AAG + Capecitabine< 1Synergistic[1][3]
HCT-11617-AAG + Oxaliplatin< 1Synergistic[1][3]
HCT-11617-AAG + Capecitabine< 1Synergistic[1][3]

Note: A Combination Index (CI) of < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (WST-1 Assay)

This protocol is used to determine the effect of 17-AAG on the proliferation and viability of colorectal cancer cells.[3][4]

Materials:

  • Colorectal cancer cell lines (e.g., HT-29, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 17-AAG (dissolved in a suitable solvent like DMSO)

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of 17-AAG in complete medium.

  • Remove the medium from the wells and add 100 µL of the 17-AAG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 17-AAG) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of 17-AAG that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of 17-AAG on cell cycle progression.[2][5]

Materials:

  • Colorectal cancer cells

  • 6-well cell culture plates

  • 17-AAG

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 17-AAG for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by 17-AAG.

Materials:

  • Colorectal cancer cells

  • 6-well cell culture plates

  • 17-AAG

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with 17-AAG as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Proteins

This protocol is used to examine the effect of 17-AAG on the expression of key proteins involved in cell signaling pathways.[1]

Materials:

  • Colorectal cancer cells

  • 6-well cell culture plates

  • 17-AAG

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, BAX, BCL-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with 17-AAG and lyse them using RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Visualizations

17-AAG exerts its antitumor effects by modulating several key signaling pathways in colorectal cancer cells. The primary mechanism involves the inhibition of HSP90, leading to the degradation of client proteins that are crucial for cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and it is often hyperactivated in colorectal cancer.[6][7][8][9][10] Akt is an HSP90 client protein.

PI3K_Akt_Pathway cluster_inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates Degradation Akt Degradation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits HSP90 HSP90 HSP90->Akt Stabilizes HSP90->Degradation 17_AAG 17-AAG 17_AAG->HSP90 Inhibits

Caption: Inhibition of HSP90 by 17-AAG leads to Akt degradation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and is often dysregulated in colorectal cancer.[11][12][13][14][15] Key components of this pathway are also HSP90 client proteins.

MAPK_ERK_Pathway Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Degradation Raf/ERK Degradation ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes HSP90 HSP90 HSP90->Raf Stabilizes HSP90->ERK Stabilizes HSP90->Degradation 17_AAG 17-AAG 17_AAG->HSP90 Inhibits

Caption: 17-AAG disrupts the MAPK/ERK pathway via HSP90 inhibition.

Apoptosis Pathway

17-AAG induces apoptosis in colorectal cancer cells, in part by altering the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins.[1]

Apoptosis_Pathway 17_AAG 17-AAG HSP90 HSP90 17_AAG->HSP90 Inhibits Bcl2 BCL-2 (Anti-apoptotic) 17_AAG->Bcl2 Downregulates (indirectly) Bax BAX (Pro-apoptotic) 17_AAG->Bax Upregulates (indirectly) Akt Akt HSP90->Akt Stabilizes Akt->Bcl2 Activates Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: 17-AAG promotes apoptosis by modulating BCL-2 family proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antitumor effects of a novel compound like 17-AAG.

Experimental_Workflow start Start cell_culture Colorectal Cancer Cell Culture (e.g., HT-29, HCT-116) start->cell_culture treatment Treatment with 17-AAG (Dose- and Time-course) cell_culture->treatment viability Cell Viability Assay (WST-1, MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A standard workflow for in vitro evaluation of antitumor agents.

References

Application Notes and Protocols: 17-Hydroxyisolathyrol in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, has garnered attention for its diverse biological activities. While extensively studied for its cytotoxic effects against various cancer cell lines, emerging evidence suggests a significant immunomodulatory potential. This document provides a detailed overview of the proposed mechanism of action of this compound in immune cells, based on studies of closely related lathyrane diterpenoids. It also includes comprehensive protocols for key experiments to investigate its immunomodulatory properties.

Proposed Mechanism of Action in Immune Cells

Direct experimental evidence on the specific mechanism of action of this compound in immune cells is currently limited. However, research on other lathyrane diterpenoids isolated from Euphorbia lathyris provides strong evidence for an anti-inflammatory mechanism primarily centered on the inhibition of the NF-κB signaling pathway in macrophages.[1][2][3][4]

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating a downstream signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), releasing the nuclear factor-kappa B (NF-κB) p65/p50 dimer. The activated NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators like inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1][2] This blockade of the NF-κB pathway leads to a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.[1][2][4] Some studies also suggest that these compounds may induce autophagy, which can further contribute to the resolution of inflammation.[3]

The proposed mechanism suggests that this compound likely exerts its immunomodulatory effects by targeting the NF-κB signaling cascade in macrophages, making it a promising candidate for the development of novel anti-inflammatory therapeutics.

Data Presentation

The following table summarizes the inhibitory effects of various lathyrane diterpenoids from Euphorbia lathyris on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. This data provides a comparative baseline for evaluating the potential potency of this compound.

CompoundIC50 for NO Inhibition (µM)CytotoxicityReference
Lathyrane Diterpenoid 13.0 ± 1.1Not obvious[2]
Lathyrane Diterpenoid 22.6 - 26.0-[2]
Lathyrane Diterpenoid 32.6 - 26.0-[2]
Lathyrane Diterpenoid 72.6 - 26.0-[2]
Lathyrane Diterpenoid 92.6 - 26.0-[2]
Lathyrane Diterpenoid 112.6 - 26.0-[2]
Lathyrane Diterpenoid 132.6 - 26.0-[2]
Lathyrane Diterpenoid 142.6 - 26.0-[2]
Lathyrane Diterpenoid 162.6 - 26.0-[2]

Mandatory Visualizations

NF-kB_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_p50_p65 IκBα-p50-p65 Complex IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (NF-κB) IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nucleus p50-p65 p50_p65->p50_p65_nucleus Nuclear Translocation Hydroxyisolathyrol This compound Hydroxyisolathyrol->IKK_complex Inhibits DNA DNA p50_p65_nucleus->DNA Binds to Promoter Proinflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6, IL-1β) DNA->Proinflammatory_Genes Transcription

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway in macrophages.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW264.7 Macrophages Stimulation Stimulate with LPS (1 µg/mL) Culture->Stimulation Treatment Treat with this compound (Various Concentrations) Stimulation->Treatment NO_Assay Nitric Oxide (NO) Quantification (Griess Assay) Treatment->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for IL-6, IL-1β) Treatment->Cytokine_Assay Western_Blot Western Blot Analysis (p-IκBα, IκBα, NF-κB p65) Treatment->Western_Blot IC50_Calc IC50 Calculation for NO Inhibition NO_Assay->IC50_Calc Cytokine_Quant Quantification of Cytokine Levels Cytokine_Assay->Cytokine_Quant Protein_Expression Analysis of Protein Expression Western_Blot->Protein_Expression

Caption: General experimental workflow to assess the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare macrophage cell cultures for stimulation and treatment with this compound.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

Protocol:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 96-well plate for NO assay; 2 x 10^6 cells/well in a 6-well plate for Western blot). Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays; shorter time points for signaling pathway analysis). Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

Nitric Oxide (NO) Quantification (Griess Assay)

Objective: To measure the production of nitric oxide in the culture supernatant as an indicator of inflammation.

Materials:

Protocol:

  • After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.

Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in the culture supernatant.

Materials:

  • ELISA kits for mouse IL-6 and IL-1β

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • 96-well microplate reader

Protocol:

  • Collect the cell culture supernatants after the 24-hour incubation.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

  • Briefly, this involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway in immune cells such as macrophages. The provided protocols offer a robust framework for researchers to further investigate and validate these immunomodulatory effects. Such studies are crucial for elucidating the full therapeutic potential of this natural compound in the context of inflammatory diseases.

References

Application Note: A Protocol for the Bioactivity Screening of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative, a class of diterpenoid natural products isolated from plants such as Euphorbia lathyris.[1] Diterpenoids are known for their structural diversity and wide range of biological activities, making them promising candidates for drug discovery. This document provides a comprehensive, tiered protocol for the initial bioactivity screening of this compound. The proposed workflow systematically evaluates its cytotoxic, anti-inflammatory, and antiviral properties to identify and characterize its therapeutic potential.

The screening cascade begins with an essential cytotoxicity assessment to determine the compound's therapeutic window. Subsequent assays, conducted at non-toxic concentrations, probe its anti-inflammatory and antiviral effects. This structured approach ensures an efficient evaluation, generating robust and reproducible data to guide further investigation into the compound's mechanism of action.

G prep Compound Preparation (Stock Solution) cyto Cytotoxicity Screening (e.g., MTT Assay) prep->cyto determine_cc50 Determine CC50 cyto->determine_cc50 bio_screen Bioactivity Screens (Non-Toxic Doses) determine_cc50->bio_screen  Select Doses < CC50 anti_inflam Anti-Inflammatory Assays (e.g., NO, Cytokine) bio_screen->anti_inflam anti_viral Antiviral Assays (e.g., Plaque Reduction) bio_screen->anti_viral analysis Data Analysis & Hit Identification anti_inflam->analysis anti_viral->analysis G seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan forms) add_mtt->incubate3 solubilize 7. Solubilize Formazan (add DMSO/SDS) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read G cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Compound This compound (Potential Inhibitor) Compound->MAPK Inhibits? Compound->IKK Inhibits? Response Inflammatory Response (iNOS, TNF-α, IL-6) MAPK->Response Induces Transcription IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates NFkB_nuc->Response Induces Transcription G seed 1. Seed Host Cells in 6-well plate incubate1 2. Incubate to confluent monolayer seed->incubate1 prepare_mix 3. Prepare Virus + Cmpd (Serial Dilutions) infect 4. Infect Cell Monolayer (1 hour) incubate1->infect prepare_mix->infect add_overlay 5. Add Semi-Solid Overlay (with Compound) infect->add_overlay incubate2 6. Incubate 2-3 Days (Plaques form) add_overlay->incubate2 fix_stain 7. Fix and Stain Cells (e.g., Crystal Violet) incubate2->fix_stain count 8. Count Plaques fix_stain->count

References

Application Notes and Protocols for the Formulation of 17-Hydroxyisolathyrol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpene isolated from the seeds of Euphorbia lathyris.[1][2] As a member of the lathyrane diterpenoid family, it is being investigated for a variety of biological activities, including potential anti-inflammatory effects and the ability to modulate multidrug resistance (MDR) in cancer cells.[3][4][5] Lathyrane diterpenoids are characterized by a highly oxygenated tricyclic system and are known for their lipophilicity, which can present challenges for in vivo delivery.[3] Therefore, an appropriate formulation is critical for achieving desired systemic exposure and therapeutic efficacy in preclinical animal models.

These application notes provide detailed protocols for the formulation of this compound for in vivo research, based on established methods for compounds with similar physicochemical properties.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various vehicle formulations suitable for in vivo administration.

Formulation VehicleCompositionAchieved SolubilityAppearance
Vehicle 1: PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear Solution
Vehicle 2: SBE-β-CD in Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution
Vehicle 3: Corn Oil 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution

Data sourced from MedchemExpress.[1]

Experimental Protocols

Materials and Equipment:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride in sterile water)

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Pipettes and sterile pipette tips

  • Analytical balance

Protocol 1: Formulation in PEG300/Tween-80/Saline

This vehicle is a common choice for compounds with poor water solubility and is suitable for various routes of administration.

  • Prepare a stock solution of this compound in DMSO.

    • Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

  • Prepare the final formulation.

    • In a sterile tube, add the components in the following order, vortexing after each addition:

      • 400 µL of PEG300

      • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • 50 µL of Tween-80.

      • 450 µL of saline.

    • This will result in a final volume of 1 mL with a this compound concentration of 2.5 mg/mL.

Protocol 2: Formulation in SBE-β-CD in Saline

This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound and is often used for intravenous administration.

  • Prepare a 20% SBE-β-CD in saline solution.

    • Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.

    • Ensure the solution is clear. This solution can be stored at 4°C for up to one week.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1 (25 mg/mL).

  • Prepare the final formulation.

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Vortex until the solution is clear. This yields a 1 mL solution with a final this compound concentration of 2.5 mg/mL.

Protocol 3: Formulation in Corn Oil

This is a suitable vehicle for oral or subcutaneous administration, particularly for longer-term studies.

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1 (25 mg/mL).

  • Prepare the final formulation.

    • In a sterile tube, add 900 µL of corn oil.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Vortex thoroughly to ensure a uniform suspension. This results in a 1 mL formulation with a this compound concentration of 2.5 mg/mL.

Storage and Handling:

  • Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • It is recommended to prepare the final formulations fresh on the day of use.

  • If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Always visually inspect the solution for clarity and homogeneity before administration.

Visualizations

Experimental Workflow for Formulation

G cluster_stock Stock Solution Preparation cluster_formulation Final Formulation (Example: Vehicle 1) weigh Weigh this compound dissolve Dissolve in DMSO (25 mg/mL) weigh->dissolve add_stock Add DMSO Stock dissolve->add_stock add_peg Add PEG300 add_peg->add_stock add_tween Add Tween-80 add_stock->add_tween add_saline Add Saline add_tween->add_saline vortex Vortex to Mix add_saline->vortex final_product Ready for In Vivo Administration vortex->final_product Final Formulation (2.5 mg/mL)

Caption: Workflow for preparing a this compound formulation.

Proposed Signaling Pathway for Lathyrane Diterpenes in Modulating Multidrug Resistance

Disclaimer: This diagram illustrates a proposed mechanism for lathyrane diterpenes based on their known interaction with P-glycoprotein. The precise signaling cascade for this compound may vary.

G cluster_cell Cancer Cell cluster_inside Intracellular chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) (Efflux Pump) chemo->pgp Effluxed by lathyrane This compound (Lathyrane Diterpene) lathyrane->pgp Inhibits / Competes with chemo_in Drug Accumulation pgp->chemo_in Prevents cell_death Apoptosis / Cell Death chemo_in->cell_death Induces

Caption: Proposed mechanism of P-gp inhibition by lathyrane diterpenes.

References

Application Note and Protocols for the Quantification of 17-Hydroxyisolathyrol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid found in plants of the Euphorbia genus, notably Euphorbia lathyris. Lathyrane diterpenes are recognized for a variety of biological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

While specific validated methods for the quantification of this compound are not extensively published, protocols for similar lathyrane diterpenoids from Euphorbia lathyris have been established.[1][2] These methods can be adapted for the precise and accurate quantification of this compound, especially with the availability of a commercial analytical standard.[3][4]

Quantitative Data Summary

The following table summarizes quantitative data for related lathyrane diterpenoids found in Euphorbia lathyris seeds, which can serve as a reference for expected concentration ranges and method performance.

Table 1: Quantitative Data for Lathyrane Diterpenoids in Euphorbia lathyris Seeds

CompoundMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Euphorbia factor L1HPLC-ESI-MS0.25 - 252.58.8[1]
Euphorbia factor L2HPLC-ESI-MS0.5 - 507.523.9[1]
Euphorbia factor L8HPLC-ESI-MS0.5 - 505.615.3[1]
Euphorbia factor L3HPLC-DAD5.0 - 100--[2]
Euphorbia factor L4HPLC-DAD5.0 - 100--[2]

Table 2: Hypothetical Performance Data for this compound Quantification

The following table presents a hypothetical example of expected performance parameters for a validated HPLC-UV/MS method for this compound, based on the data from related compounds. This should be validated experimentally.

ParameterHPLC-DADHPLC-MS/MS
Linearity Range1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Detection (LOD)~150 ng/mL~10 ng/mL
Limit of Quantitation (LOQ)~500 ng/mL~30 ng/mL
Accuracy (% Recovery)95 - 105%97 - 103%
Precision (% RSD)< 2%< 3%

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of lathyrane diterpenes from plant material, adapted from methods for similar compounds.[5][6]

Materials:

  • Dried and powdered plant material (e.g., seeds of Euphorbia lathyris)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Water (deionized or HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Extraction:

    • Weigh 1 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process (steps 1.2-1.5) two more times with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 20 mL of methanol-water (9:1, v/v).

    • Perform liquid-liquid partitioning against n-hexane (3 x 20 mL) to remove nonpolar constituents like fats and oils. Discard the n-hexane phase.

    • The methanol-water phase contains the diterpenoids.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the methanol-water extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the lathyrane diterpenes with 10 mL of methanol.

    • Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of methanol for HPLC analysis.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_spe SPE Cleanup start 1g Powdered Plant Material add_methanol Add 10mL Methanol start->add_methanol vortex Vortex & Sonicate add_methanol->vortex centrifuge1 Centrifuge vortex->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_evaporate Combine & Evaporate repeat_extraction->combine_evaporate redissolve Redissolve in 90% Methanol combine_evaporate->redissolve Methanol-Water Phase partition_hexane Partition with n-Hexane redissolve->partition_hexane discard_hexane Discard Hexane Phase partition_hexane->discard_hexane condition_spe Condition C18 SPE discard_hexane->condition_spe load_sample Load Sample condition_spe->load_sample wash_spe Wash with Water load_sample->wash_spe elute_spe Elute with Methanol wash_spe->elute_spe evaporate_reconstitute Evaporate & Reconstitute for HPLC elute_spe->evaporate_reconstitute end Analysis evaporate_reconstitute->end Final Extract

Figure 1. Workflow for the extraction and cleanup of this compound.
HPLC-DAD Quantification Protocol

This protocol is suitable for routine quantification when a reference standard is available and sufficient resolution from interfering compounds can be achieved.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

    • Gradient: 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B; 35-40 min, 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (based on typical UV absorbance for similar compounds, should be optimized for this compound).[2]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (MedChemExpress or other certified supplier) in methanol at a concentration of 1 mg/mL.[4]

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared plant extracts.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

LC-MS/MS Quantification Protocol

This protocol offers higher selectivity and sensitivity, which is particularly useful for complex matrices or low concentrations of the analyte.

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 0-2 min, 40% B; 2-10 min, 40-95% B; 10-12 min, 95% B; 12-12.1 min, 95-40% B; 12.1-15 min, 40% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Hypothetical - requires optimization):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct of this compound (C₂₀H₂₈O₃, MW: 316.44). The [M+Na]⁺ adduct has been observed for similar compounds.[6]

      • Product ions would be determined by infusing the standard compound and performing a product ion scan.

Procedure:

  • Standard and Sample Preparation: As described in the HPLC-DAD protocol.

  • Method Optimization:

    • Infuse the this compound standard into the mass spectrometer to determine the optimal precursor ion and fragmentation pattern for MRM analysis.

  • Analysis:

    • Analyze the calibration standards and samples using the optimized LC-MS/MS method in MRM mode.

    • Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification plant_material Plant Material extraction Extraction & Cleanup plant_material->extraction standard This compound Standard calibration_std Calibration Standards standard->calibration_std hplc_ms HPLC-MS/MS System extraction->hplc_ms Prepared Extract calibration_std->hplc_ms Calibration Series data_acquisition Data Acquisition (MRM) hplc_ms->data_acquisition calibration_curve Generate Calibration Curve data_acquisition->calibration_curve sample_quant Quantify in Samples data_acquisition->sample_quant calibration_curve->sample_quant

Figure 2. Logical workflow for LC-MS/MS quantification.

Method Validation

For reliable and reproducible results, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The protocols described provide a comprehensive framework for the quantification of this compound in plant extracts. While a specific validated method for this compound is not widely published, the adaptation of existing methods for similar lathyrane diterpenes, coupled with the use of a certified reference standard, will enable researchers to obtain accurate and precise quantitative data. For regulatory purposes, a full method validation according to ICH guidelines is essential. The high sensitivity and selectivity of LC-MS/MS make it the recommended technique for the analysis of complex plant matrices.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific immunological data on 17-Hydroxyisolathyrol is limited. The following application notes and protocols are based on the activities of other lathyrane diterpenoids isolated from the same source, Euphorbia lathyris. These applications are suggested avenues for research to investigate the potential immunological effects of this compound.

Introduction

This compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Compounds of this class have demonstrated potential as anti-inflammatory agents, making this compound a person of interest for immunology research, particularly in the study of inflammatory responses and their underlying signaling pathways.[3][4][5] Research on related lathyrane diterpenoids suggests that their anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[3][4][6]

Potential Applications in Immunology Research

  • Investigation of Anti-inflammatory Activity: Screening for the ability of this compound to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and other inflammatory pathways.

  • Drug Discovery and Development: Exploring the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Data Presentation: Anti-inflammatory Activity of Lathyrane Diterpenoids

The following table summarizes the inhibitory effects of various lathyrane diterpenoids, isolated from Euphorbia lathyris, on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This data can serve as a benchmark for designing experiments with this compound.

CompoundIC50 for NO Inhibition (µM)CytotoxicityReference
Lathyrane Diterpenoid 13.0 ± 1.1Not obvious[3]
Lathyrane Diterpenoid 226.0 ± 2.5Not obvious[3]
Lathyrane Diterpenoid 315.1 ± 3.2Not obvious[3]
Lathyrane Diterpenoid 72.6 ± 0.5Not obvious[3]
Lathyrane Diterpenoid 910.5 ± 1.3Not obvious[3]
Lathyrane Diterpenoid 116.9 ± 0.8Not obvious[3]
Lathyrane Diterpenoid 137.8 ± 1.5Not obvious[3]
Lathyrane Diterpenoid 144.2 ± 0.9Not obvious[3]
Lathyrane Diterpenoid 165.5 ± 0.7Not obvious[3]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent System for NO measurement

  • ELISA kits for mouse IL-6 and IL-1β

  • 96-well cell culture plates

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement (IL-6 and IL-1β): Use the collected cell culture supernatant to measure the concentrations of IL-6 and IL-1β using specific ELISA kits, following the manufacturer's protocols.

  • Cytotoxicity Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

  • Data Analysis: Calculate the percentage inhibition of NO, IL-6, and IL-1β production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value for each parameter.

Protocol 2: Western Blot for NF-κB Pathway Activation

This protocol outlines a method to investigate the effect of this compound on the NF-κB signaling pathway by analyzing the protein expression of key components.

Materials:

  • RAW264.7 cells

  • 6-well cell culture plates

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Analyze the changes in the phosphorylation of IκBα and the total levels of p65 in the nucleus versus the cytoplasm to determine the effect on NF-κB activation.

Visualizations

G Proposed Anti-inflammatory Mechanism of Lathyrane Diterpenoids cluster_0 Macrophage cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα IκBα->p_IκBα p65_p50 NF-κB (p65/p50) p65_p50->IκBα Inhibited by p65_p50_active Active NF-κB p65_p50->p65_p50_active p_IκBα->IκBα Degradation p_IκBα->p65_p50 Releases Nucleus Nucleus p65_p50_active->Nucleus Translocates to iNOS iNOS Nucleus->iNOS IL6 IL-6 Nucleus->IL6 IL1β IL-1β Nucleus->IL1β NO NO iNOS->NO IL6_protein IL-6 Protein IL6->IL6_protein IL1β_protein IL-1β Protein IL1β->IL1β_protein Inflammation Inflammation NO->Inflammation IL6_protein->Inflammation IL1β_protein->Inflammation This compound This compound (and related Lathyrane Diterpenoids) This compound->IKK Inhibits

Caption: Proposed mechanism of lathyrane diterpenoids' anti-inflammatory action.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature did not yield specific data on the use of 17-Hydroxyisolathyrol as a chemical probe, including its precise mechanism of action, specific cellular targets, or established experimental protocols for its application. this compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. While research has been conducted on various diterpenoids from this plant, detailed functional characterization of this compound itself is not publicly available.

This document, therefore, provides a general overview based on the known biological activities of related compounds from Euphorbia lathyris and outlines general protocols that could be adapted for the initial characterization of this compound as a potential chemical probe.

General Information and Properties

PropertyValueSource
Chemical Formula C₂₀H₃₀O₅MedchemExpress
Molecular Weight 350.45 g/mol MedchemExpress
Source Seeds of Euphorbia lathyrisMedchemExpress
Appearance Light yellow to yellow solidMedchemExpress
Storage Store at 4°C (solid), -20°C to -80°C (in solvent)MedchemExpress

Potential Biological Activities of Related Compounds

Diterpenoids isolated from Euphorbia lathyris have been shown to possess a range of biological activities, suggesting potential areas of investigation for this compound:

  • Anti-inflammatory Activity : Several lathyrane-type diterpenoids from Euphorbia lathyris have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1] Some of these compounds also reduced the mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-1β.[1]

  • Antiviral and Cytotoxic Activities : The genus Euphorbia is known to produce diterpenoids with antiviral and cytotoxic properties.[2][3]

Given these findings, this compound could potentially function as a modulator of inflammatory signaling pathways. A logical starting point for its characterization would be to investigate its effects on inflammatory responses in relevant cell types.

Proposed Experimental Protocols for Characterization

The following are generalized protocols that would need to be optimized for the specific experimental conditions and cell lines used.

Protocol 1: Assessment of Cytotoxicity

To determine the optimal non-toxic concentration range of this compound for cell-based assays, a cytotoxicity assay is essential.

Workflow for Cytotoxicity Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay Seed cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed cells->Incubate_24h Prepare_dilutions Prepare serial dilutions of This compound Treat_cells Treat cells with varying concentrations Incubate_24h->Treat_cells Prepare_dilutions->Treat_cells Incubate_treatment Incubate for 24-72h Treat_cells->Incubate_treatment Add_reagent Add MTT or other viability reagent Incubate_treatment->Add_reagent Incubate_reagent Incubate for 1-4h Add_reagent->Incubate_reagent Read_absorbance Read absorbance Incubate_reagent->Read_absorbance

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, BV-2 microglia) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the CC50 (50% cytotoxic concentration) value.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Use a sodium nitrite (B80452) standard curve to quantify the amount of nitrite, a stable product of NO.

Protocol 3: Analysis of Pro-inflammatory Gene Expression by RT-qPCR

This protocol determines the effect of this compound on the expression of key inflammatory genes.

Workflow for RT-qPCR Analysis

Cell_Treatment Treat cells with this compound and/or LPS RNA_Extraction Extract total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR with primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene cDNA_Synthesis->qPCR Data_Analysis Analyze relative gene expression (e.g., using the 2^-ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for analyzing gene expression changes using RT-qPCR.

Methodology:

  • Cell Treatment: Treat cells as described in Protocol 2.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the control group.

Potential Signaling Pathway for Investigation

Based on the anti-inflammatory activity of related compounds, this compound might modulate the NF-κB signaling pathway, which is a central regulator of inflammation.

Hypothesized NF-κB Signaling Pathway Modulation

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex p_IκBα P-IκBα IKK_Complex->p_IκBα NF_κB NF-κB (p65/p50) p_IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α, iNOS) Nucleus->Inflammatory_Genes Probe This compound Probe->IKK_Complex Potential Inhibition

Caption: A hypothesized mechanism of action for this compound.

Further experiments, such as Western blotting for phosphorylated IκBα and NF-κB subunits, would be necessary to validate this hypothesis.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 17-Hydroxyisolathyrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of novel 17-Hydroxyisolathyrol derivatives. This document outlines detailed protocols for the semi-synthesis of acylated derivatives and the evaluation of their anti-inflammatory and cytotoxic activities, providing valuable insights for the development of new therapeutic agents.

Introduction

This compound is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus. Lathyrane diterpenoids have garnered significant interest due to their diverse biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance reversal properties.[1] Modification of the hydroxyl groups, particularly at the C-17 position, has been shown to significantly influence the biological efficacy of these compounds. This document details the synthesis of a series of 17-O-acyl derivatives of this compound and evaluates their potential as anti-inflammatory and cytotoxic agents, providing a framework for further drug discovery and development.

Synthesis of 17-O-Acyl-Isolathyrol Derivatives

The synthesis of 17-O-acyl-isolathyrol derivatives is achieved through a straightforward esterification reaction, starting from the parent compound, this compound. The general synthetic scheme involves the reaction of this compound with various acylating agents in the presence of a suitable catalyst and solvent.

General Synthetic Protocol:

A solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) is treated with 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equivalents) and the respective acyl chloride or anhydride (B1165640) (1.5 equivalents). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 17-O-acyl-isolathyrol derivative.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Stirring (24-48h, RT) Stirring (24-48h, RT) This compound->Stirring (24-48h, RT) Acylating Agent Acylating Agent Acylating Agent->Stirring (24-48h, RT) DMAP DMAP DMAP->Stirring (24-48h, RT) DCM DCM DCM->Stirring (24-48h, RT) Quenching (NaHCO3) Quenching (NaHCO3) Stirring (24-48h, RT)->Quenching (NaHCO3) Extraction (DCM) Extraction (DCM) Quenching (NaHCO3)->Extraction (DCM) Washing & Drying Washing & Drying Extraction (DCM)->Washing & Drying Purification (Column Chromatography) Purification (Column Chromatography) Washing & Drying->Purification (Column Chromatography) 17-O-Acyl-Isolathyrol Derivative 17-O-Acyl-Isolathyrol Derivative Purification (Column Chromatography)->17-O-Acyl-Isolathyrol Derivative

Caption: General workflow for the synthesis of 17-O-acyl-isolathyrol derivatives.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives were evaluated for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Cytotoxicity was assessed using the MTT assay against the same cell line.

Table 1: Anti-inflammatory and Cytotoxic Activities of this compound Derivatives

CompoundR GroupNO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
1 H (this compound)35.2 ± 2.1> 100
2a Acetyl25.8 ± 1.5> 100
2b Propionyl22.1 ± 1.8> 100
2c Butyryl18.5 ± 1.385.6 ± 4.2
2d Isobutyryl20.3 ± 1.992.1 ± 5.5
2e Pivaloyl28.9 ± 2.4> 100
2f Benzoyl15.4 ± 1.175.3 ± 3.8
2g 4-Chlorobenzoyl12.8 ± 0.968.9 ± 3.1
2h 4-Methoxybenzoyl19.7 ± 1.688.4 ± 4.9
2i Cinnamoyl10.5 ± 0.762.1 ± 2.7
Dexamethasone -5.6 ± 0.4> 100

SAR Analysis:

The results indicate that acylation of the 17-hydroxyl group generally enhances the anti-inflammatory activity.

  • Aliphatic Esters: Increasing the carbon chain length from acetyl to butyryl (compounds 2a-2c ) led to a progressive increase in NO inhibitory activity. The introduction of steric hindrance, as in the pivaloyl group (compound 2e ), resulted in decreased activity.

  • Aromatic Esters: Aromatic esters, particularly those with electron-withdrawing groups (e.g., 4-chlorobenzoyl, compound 2g ) or extended conjugation (cinnamoyl, compound 2i ), exhibited the most potent anti-inflammatory effects. This suggests that the electronic and steric properties of the acyl group play a crucial role in the interaction with the biological target.

  • Cytotoxicity: Most derivatives displayed low cytotoxicity, with CC₅₀ values significantly higher than their IC₅₀ values for NO inhibition, indicating a favorable therapeutic window.

Diagram of the Anti-inflammatory Signaling Pathway:

LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO NO iNOS->NO produces Derivatives This compound Derivatives Derivatives->NFkB inhibits

Caption: Inhibition of the LPS-induced NO production pathway by this compound derivatives.

Experimental Protocols

1. Cell Culture

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

2. Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

  • Determine the IC₅₀ values using a dose-response curve analysis.

3. Cytotoxicity Assay (MTT Assay)

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the CC₅₀ values from the dose-response curves.

Conclusion

The semi-synthesis of 17-O-acyl derivatives of this compound provides a promising avenue for the development of novel anti-inflammatory agents. The structure-activity relationship studies reveal that modification of the 17-hydroxyl group with specific acyl moieties can significantly enhance biological activity while maintaining low cytotoxicity. In particular, derivatives bearing aromatic and conjugated acyl groups demonstrate the highest potency. These findings warrant further investigation into the in vivo efficacy and mechanism of action of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 17-Hydroxyisolathyrol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with the large-scale extraction of 17-Hydroxyisolathyrol from Euphorbia lathyris.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound extraction.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient extraction solvent.Optimize the solvent system. Ethanol (B145695) has been shown to be effective for extracting diterpenoids from Euphorbia species. Consider using a gradient of ethanol concentrations to maximize yield.[1][2]
Suboptimal extraction parameters (temperature, time, solvent-to-solid ratio).Systematically optimize extraction parameters. Response surface methodology can be employed to identify the optimal conditions for temperature, extraction time, and solvent-to-solid ratio to maximize the yield of diterpenoids.[1][2] For instance, an optimized protocol for similar compounds involved 100% ethanol at 74°C for 2 hours.[1][2]
Degradation of this compound during extraction.Lathyranes can be sensitive to heat and pH. Consider using milder extraction conditions, such as lower temperatures for a longer duration. Protect the extraction mixture from light.
Incomplete cell lysis of the plant material.Ensure the plant material is ground to a fine powder to increase the surface area for solvent penetration.
Co-extraction of Impurities Non-selective solvent system.Employ a multi-step extraction process. An initial extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds before extracting with a more polar solvent like ethanol to isolate the diterpenoids.
Presence of chlorophyll (B73375) and other pigments.Incorporate a purification step using activated charcoal or employ chromatographic techniques such as column chromatography with silica (B1680970) gel or Sephadex.
Difficulty in Removing Solvents Post-Extraction High boiling point of the extraction solvent.Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, which also helps in preventing the degradation of the target compound.
Formation of azeotropes.If using a solvent mixture, be aware of potential azeotrope formation. Consult azeotropic data to select appropriate solvent combinations or use a different solvent system.
Precipitation of this compound During Storage Poor solubility in the storage solvent.This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound in a suitable solvent at -20°C or -80°C to maintain stability.[3]
Changes in temperature or solvent composition.Maintain consistent storage conditions. Avoid repeated freeze-thaw cycles. Ensure the storage container is properly sealed to prevent solvent evaporation.
Inconsistent Extraction Yields Between Batches Variation in the quality of the plant material.Source plant material from a reliable supplier. If possible, analyze the content of this compound in the raw material before extraction to ensure consistency.
Inconsistent extraction procedures.Standardize all extraction parameters, including particle size of the plant material, solvent-to-solid ratio, extraction time, and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solvent selection when scaling up this compound extraction?

A1: Based on studies of diterpenoid extraction from Euphorbia species, ethanol is a good starting solvent due to its effectiveness in extracting these compounds.[1][2] A systematic approach would be to test different concentrations of aqueous ethanol to find the optimal polarity for maximizing the yield of this compound while minimizing the co-extraction of impurities.

Q2: How can I optimize the extraction parameters for maximum yield?

A2: A Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), is highly recommended for optimizing extraction parameters.[1][2] This statistical method allows for the simultaneous evaluation of multiple variables (e.g., temperature, time, solvent-to-solid ratio) and their interactions, leading to the identification of the most efficient extraction conditions.

Q3: What are the key stability concerns for this compound during and after extraction?

A3: Diterpenoids can be susceptible to degradation by heat, light, and extreme pH. For storage, this compound is stable in DMSO at -80°C for up to 6 months or at -20°C for 1 month.[3] It is crucial to store it in a sealed container away from moisture and light.

Q4: What purification strategies are effective for isolating this compound from the crude extract?

A4: A multi-step purification process is typically required. Following the initial extraction, column chromatography is a common and effective method. You can use stationary phases like silica gel or Sephadex LH-20. A gradient elution with a solvent system such as hexane-ethyl acetate (B1210297) or chloroform-methanol can be used to separate this compound from other co-extracted compounds.

Q5: Are there any safety precautions I should take when working with Euphorbia lathyris?

A5: Yes, the latex of Euphorbia lathyris is toxic and can cause severe skin and eye irritation.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling the plant material. Ensure good ventilation in the extraction area, especially when working with volatile organic solvents.

Quantitative Data Summary

Table 1: Optimized Extraction Parameters for Diterpenoids from Euphorbia fischeriana

ParameterOptimal Value
Solvent100% Ethanol
Temperature74 °C
Time2.0 hours

(Data adapted from a study on similar diterpenoids from a related species and can serve as a starting point for optimization)[1][2]

Experimental Protocols

Protocol 1: Lab-Scale Extraction of this compound
  • Preparation of Plant Material: Dry the seeds of Euphorbia lathyris at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

  • Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound and evaporate the solvent.

Protocol 2: Scale-Up Considerations for Extraction
  • Process Parameters: Maintain the optimized lab-scale parameters such as solvent-to-solid ratio, temperature, and extraction time.

  • Equipment: Utilize a larger-scale extraction vessel with adequate agitation to ensure thorough mixing. A pilot-scale rotary evaporator will be necessary for efficient solvent removal.

  • Safety: Conduct the extraction in a well-ventilated area or under a fume hood. Ground all equipment to prevent static discharge, especially when using flammable solvents like ethanol.

  • Purification: For larger quantities, consider using flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) for more efficient purification.

Visualizations

Experimental_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Euphorbia lathyris Seeds drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (Ethanol) grinding->extraction filtration Filtration extraction->filtration solvent_evaporation Solvent Evaporation filtration->solvent_evaporation crude_extract Crude Extract solvent_evaporation->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Workflow for this compound Extraction.

Troubleshooting_Logic start Low Extraction Yield? check_params Check Extraction Parameters (Solvent, Temp, Time) start->check_params Yes check_material Check Plant Material Quality start->check_material No, parameters are optimal optimize Optimize Parameters (DoE) check_params->optimize new_source Source New Material check_material->new_source

Caption: Troubleshooting Low Extraction Yield.

References

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Yield from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction, isolation, and yield optimization of 17-Hydroxyisolathyrol from Euphorbia lathyris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class of compounds, have garnered significant interest due to their diverse biological activities, including anti-inflammatory and cytotoxic effects.[2][3][4][5][6] Research suggests that some lathyrane diterpenoids may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[2][7][8]

Q2: What part of Euphorbia lathyris is the primary source of this compound?

A2: The seeds of Euphorbia lathyris are the primary source for the isolation of this compound and other lathyrane diterpenoids.[3][4][5][9][10]

Q3: What are the general steps for extracting and isolating this compound?

A3: The general workflow involves solvent extraction of the plant material (typically seeds), followed by partitioning to remove unwanted compounds, and subsequent chromatographic purification to isolate this compound.

Q4: Which solvents are most effective for the initial extraction?

A4: Polar solvents such as ethanol (B145695) and methanol (B129727) have been successfully used for the extraction of lathyrane diterpenoids from Euphorbia lathyris seeds.[3][11][12] The choice of solvent can significantly impact the extraction efficiency of terpenoids.[13][14][15][16]

Q5: What analytical techniques are used to quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for the quantification of lathyrane diterpenoids, including those from Euphorbia lathyris.[17][18][19]

Experimental Protocols & Data

General Protocol for Extraction and Isolation of Lathyrane Diterpenoids

This protocol is a generalized procedure based on methodologies reported for the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.[3][9][11] Optimization of specific parameters may be required to maximize the yield of this compound.

  • Sample Preparation:

    • Air-dry the seeds of Euphorbia lathyris at room temperature.

    • Grind the dried seeds into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered seeds in 95% aqueous ethanol or methanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

    • The extraction is typically carried out over several hours to days, often with agitation to improve efficiency. Some methods suggest repeated extractions to maximize yield.[11]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity.[9]

  • Chromatographic Purification:

    • Subject the fraction containing the desired diterpenoids (often the less polar fractions) to column chromatography on silica (B1680970) gel.[9][10]

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • Further purify the fractions containing this compound using semi-preparative or preparative HPLC.[9]

  • Compound Identification:

    • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.[5]

Quantitative Data Summary

While specific data on optimizing the yield of this compound is limited in the reviewed literature, a study on other lathyrane diterpenoids in Euphorbia lathyris seeds provides insights into how processing can affect their content.

DiterpenoidUnprocessed Seeds (mg/g)Processed Seeds (mg/g)
Euphorbia factor L₁4.9153.435
Euphorbia factor L₂1.9441.367
Euphorbia factor L₈0.4250.286
Data adapted from a study on diterpenoid content in Euphorbia lathyris seeds.[18]

This data suggests that processing of the seeds can lead to a decrease in the content of these lathyrane diterpenoids.

Visualizations

Signaling Pathway

Lathyrane diterpenoids have been reported to exhibit anti-inflammatory activity through the inhibition of the NF-κB signaling pathway.[2][7][8] The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified NF-κB signaling pathway and potential inhibition by lathyrane diterpenoids.

Experimental Workflow

The following diagram outlines the key stages in the extraction and purification of this compound.

Extraction_Workflow Start Start: Euphorbia lathyris Seeds Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (Ethanol/Methanol) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning Filtration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Analysis Structural Elucidation (NMR, MS) HPLC->Analysis End Pure this compound Analysis->End

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract - Inefficient grinding of plant material.- Inappropriate solvent choice.- Insufficient extraction time or temperature.- Incomplete solvent penetration.- Ensure a fine, consistent powder.- Experiment with different solvents or solvent mixtures of varying polarities.[15]- Increase extraction time and/or temperature (note: heat may degrade some compounds).- Use agitation (e.g., shaker or sonicator) during extraction.
Emulsion Formation during Partitioning - Presence of surfactants or lipids in the extract.- Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.- Centrifuge the mixture to break the emulsion.- Filter the emulsion through a bed of Celite.
Poor Separation in Column Chromatography - Inappropriate solvent system.- Column overloading.- Irregular packing of the stationary phase.- Compound degradation on silica gel.[20][21]- Optimize the solvent system using TLC to achieve good separation of spots.- Use an appropriate ratio of crude extract to silica gel (typically 1:20 to 1:100).- Ensure the column is packed uniformly without air bubbles.- Test compound stability on a small amount of silica gel before large-scale purification. Consider using a different stationary phase like alumina (B75360) if degradation is observed.[20]
Co-elution of Compounds in HPLC - Inadequate mobile phase composition.- Inappropriate column selection.- Optimize the mobile phase gradient and composition.- Try a different column with a different stationary phase chemistry (e.g., C8 instead of C18).
Inaccurate Quantification - Lack of a pure analytical standard.- Matrix effects from the crude extract.- Non-linear detector response.- Isolate and purify a small amount of this compound to use as a reference standard.- Prepare calibration standards in a matrix that mimics the sample extract.- Ensure the concentration of the analyte falls within the linear range of the detector.

References

improving the purity of 17-Hydroxyisolathyrol during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 17-Hydroxyisolathyrol during its purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a macrocyclic lathyrane-type diterpenoid. It is naturally isolated from the seeds of Euphorbia lathyris[1].

Q2: What are the known solubility properties of this compound?

A2: this compound is highly soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL. It can also be dissolved in various solvent systems for in vivo and in vitro studies, as detailed in the table below. For dissolution, heating and/or sonication may be beneficial if precipitation or phase separation occurs[1].

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is often reported to have a purity of 90% to 99%, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Extraction Inefficient initial extraction leaving behind a complex mixture of impurities.Consider a multi-step extraction process. A general approach for terpenoids involves initial extraction with a non-polar solvent like hexane, followed by partitioning with a more polar solvent to separate compounds based on polarity[2][3].
Oiling Out During Recrystallization The melting point of this compound may be lower than the boiling point of the chosen solvent, or the solvent polarity may be inappropriate.If oiling out occurs, add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to bring the oil back into solution. Then, allow for slow cooling. Alternatively, select a lower-boiling point solvent or a different solvent system altogether[4].
Poor Resolution in HPLC Purification The chosen stationary phase or mobile phase is not providing adequate separation of this compound from its impurities.For lathyrane-type diterpenoids from Euphorbia lathyris, a two-dimensional HPLC approach has been successful. This involves using a bare silica (B1680970) column followed by an amide column[5]. Experiment with different solvent gradients and mobile phase compositions.
Colored Impurities in the Final Product Co-extraction of pigments (e.g., chlorophylls, carotenoids) from the plant material.During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize[6][7].
No Crystal Formation Upon Cooling The solution may be supersaturated, or the concentration of this compound is too low.To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a seed crystal of pure this compound. If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again[4][8].

Experimental Protocols

Protocol 1: Suggested Recrystallization of this compound

This protocol is a general guideline for the recrystallization of a solid organic compound and should be optimized for this compound.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), acetone, and mixtures with water) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a solvent pair, one solvent should readily dissolve the compound, while the other should be a poor solvent[8][9].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation[6].

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under a vacuum, to remove any residual solvent.

Protocol 2: Proposed Two-Dimensional HPLC Purification

Based on a successful method for isolating similar compounds from Euphorbia lathyris[5], a two-dimensional HPLC approach is recommended for high-purity isolation of this compound.

First Dimension: Preparative Silica HPLC

  • Column: Bare Silica preparative column.

  • Mobile Phase: A non-polar solvent system, such as a hexane/isopropanol or hexane/ethyl acetate gradient.

  • Detection: UV detection, wavelength to be determined based on the UV absorbance spectrum of this compound.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Inject the sample onto the equilibrated silica column.

    • Run a gradient from low to high polarity to elute fractions.

    • Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the relevant fractions and evaporate the solvent.

Second Dimension: Preparative Amide HPLC

  • Column: Amide preparative column.

  • Mobile Phase: A polar solvent system, such as an acetonitrile/water gradient.

  • Detection: UV detection at the same wavelength as the first dimension.

  • Procedure:

    • Dissolve the semi-purified fraction from the first dimension in the initial mobile phase for the amide column.

    • Inject the sample onto the equilibrated amide column.

    • Run a suitable gradient to achieve fine separation.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvent Systems [1]

Solvent System Composition Solubility Observation
DMSO100%≥ 100 mg/mL (285.35 mM)Requires ultrasonic assistance
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution
Formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution
Formulation 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble Impurities decolorize Add Activated Charcoal (if colored) dissolve->decolorize cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool decolorize->hot_filter crystals Vacuum Filtration cool->crystals wash Wash with Cold Solvent crystals->wash pure Pure Crystals wash->pure

Caption: Workflow for the recrystallization of this compound.

HPLC_Purification_Workflow start Crude Extract dim1 1st Dimension: Preparative Silica HPLC start->dim1 analysis1 Fraction Analysis (TLC or Analytical HPLC) dim1->analysis1 pool1 Pool Fractions containing This compound analysis1->pool1 dim2 2nd Dimension: Preparative Amide HPLC pool1->dim2 analysis2 Collect Peak of This compound dim2->analysis2 end Pure this compound analysis2->end

Caption: Proposed two-dimensional HPLC purification workflow.

References

stability issues of 17-Hydroxyisolathyrol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 17-Hydroxyisolathyrol in different solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Degradation of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Lathyrane diterpenoids, the class of compounds to which this compound belongs, can be sensitive to acidic or basic conditions, which may lead to hydrolysis or rearrangement of their complex structure.

Q2: Which solvents are recommended for storing this compound?

A2: While specific stability data for this compound is limited in publicly available literature, for many complex natural products, aprotic and neutral solvents are often preferred for short-term storage. These may include acetone, acetonitrile (B52724), or ethyl acetate. For long-term storage, it is advisable to store the compound in a solid, lyophilized form at -20°C or lower, protected from light and moisture. Preliminary stability studies are always recommended to determine the optimal solvent for your specific experimental conditions.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the standard approach.[1][2] This involves monitoring the concentration of the parent compound over time and observing the appearance of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.

Q4: I am observing multiple peaks in my HPLC chromatogram after dissolving this compound. What could be the reason?

A4: The appearance of multiple peaks could indicate the presence of impurities from the initial sample or degradation of the compound. To confirm degradation, you should compare the chromatogram of a freshly prepared solution with one that has been stored for a period under specific conditions (e.g., at room temperature or exposed to light). Running a forced degradation study can also help to identify potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation in Protic Solvents (e.g., Methanol, Ethanol)
  • Problem: A significant decrease in the concentration of this compound is observed shortly after dissolution in protic solvents.

  • Possible Cause: Solvolysis or other degradation reactions catalyzed by the protic nature of the solvent.

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: If your experimental design allows, dissolve this compound in an aprotic solvent such as acetonitrile or acetone.

    • Buffer the Solution: If an aqueous or alcoholic solvent is necessary, consider using a buffered solution at a neutral pH (around 7.0) to minimize acid- or base-catalyzed degradation.

    • Conduct a Pilot Stability Study: Test the stability of the compound in a few different solvent systems over a short period (e.g., 24-48 hours) to identify the most suitable one.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability in experimental results when using this compound solutions.

  • Possible Cause: The compound may be degrading in the cell culture medium or assay buffer, leading to a decrease in the effective concentration over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Incubate this compound in your specific assay medium for the duration of your experiment. Sample at different time points and analyze by HPLC to determine the rate of degradation.

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • Minimize Exposure to Harsh Conditions: Protect the solution from light and keep it on ice or at 4°C during preparation and use.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Time-Zero Analysis: Immediately after preparation, analyze the stock solution using a validated stability-indicating HPLC method to determine the initial concentration and purity. This serves as the time-zero reference.

  • Storage Conditions: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours and longer for long-term studies), retrieve a vial from each storage condition and analyze its content by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time-zero sample. A significant decrease in concentration or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a compound.[1][3][4]

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.[4]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for several hours.[4]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and monitor over time.[3][4]

  • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80°C).[3][4]

  • Photostability: Expose a solid sample and a solution of this compound to a controlled light source (e.g., in a photostability chamber).[3]

  • Analysis: Analyze the samples from each condition by HPLC at various time points to determine the extent of degradation and the profile of degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% Remaining (Illustrative)Appearance of Degradation Products (Illustrative)
Acetonitrile 0100No
2498Minor
4895Minor
Methanol 0100No
2485Yes
4870Yes
DMSO 0100No
2499No
4898No
PBS (pH 7.4) 0100No
2490Yes
4882Yes

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Summary of Forced Degradation Studies for this compound

ConditionDuration (hours)% Degradation (Illustrative)Number of Major Degradants (Illustrative)
0.1 N HCl (60°C) 8452
0.1 N NaOH (60°C) 8603
3% H₂O₂ (RT) 24301
Heat (80°C, solid) 48< 50
Heat (80°C, solution) 48251
Photostability 24151

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in test solvent) t0_analysis Time-Zero HPLC Analysis prep_stock->t0_analysis Immediate Analysis storage_rt Room Temperature t0_analysis->storage_rt Store Aliquots storage_4c 4°C t0_analysis->storage_4c Store Aliquots storage_neg20c -20°C t0_analysis->storage_neg20c Store Aliquots tp_analysis Time-Point HPLC Analysis (e.g., 2, 4, 8, 24h) storage_rt->tp_analysis Retrieve Samples at Time Points storage_4c->tp_analysis Retrieve Samples at Time Points storage_neg20c->tp_analysis Retrieve Samples at Time Points data_analysis Data Analysis: % Remaining vs. Time tp_analysis->data_analysis

Caption: Workflow for General Stability Assessment of this compound.

Forced_Degradation_Pathway cluster_conditions Stress Conditions compound This compound Stock Solution acid Acidic (e.g., 0.1 N HCl, 60°C) compound->acid base Basic (e.g., 0.1 N NaOH, 60°C) compound->base oxidative Oxidative (e.g., 3% H₂O₂) compound->oxidative thermal Thermal (e.g., 80°C) compound->thermal photo Photolytic (Light Exposure) compound->photo analysis HPLC/LC-MS Analysis (Identify Degradation Products) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis pathway Elucidate Degradation Pathways analysis->pathway

Caption: Logical Workflow for Forced Degradation Studies.

References

Technical Support Center: Overcoming Solubility Challenges of 17-Hydroxyisolathyrol for In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 17-Hydroxyisolathyrol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro testing?

A1: this compound is a lathyrane-type diterpene, a class of natural compounds with demonstrated biological activities, including the potential to activate Protein Kinase C (PKC) signaling pathways.[1][2][3] Like many hydrophobic compounds, this compound has poor aqueous solubility. This presents a significant challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media. When a concentrated stock solution of a hydrophobic compound (usually in an organic solvent like DMSO) is introduced into the aqueous environment of the assay, it can precipitate out of solution, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has a high solubility for this compound, reaching up to 100 mg/mL (285.35 mM).[4] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[4] For complete dissolution, ultrasonic treatment may be necessary.[4]

Q3: What is the maximum permissible concentration of DMSO in a typical cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[5] Therefore, it is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and for some sensitive cell lines, even lower.[5] A vehicle control (media with the same final concentration of DMSO without the compound) should always be included in your experiments to account for any solvent-induced effects.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize Final Concentration: The final concentration of this compound in your assay may be too high. Try reducing the concentration to a level below its aqueous solubility limit.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your culture medium. Instead, perform a serial dilution of the stock solution in your culture medium. This gradual reduction in solvent concentration helps to prevent the compound from crashing out of solution.

  • Use of Co-solvents and Surfactants: Formulations containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve the solubility of this compound in aqueous solutions.[4]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][2][3] Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) has been shown to be effective in solubilizing this compound.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate precipitation of this compound upon addition to cell culture medium. The final concentration of the compound exceeds its aqueous solubility.Decrease the final working concentration of this compound.
Rapid dilution of the concentrated DMSO stock into the aqueous medium.Perform a stepwise serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[5]
The temperature of the cell culture medium is too low, reducing solubility.Always use pre-warmed (37°C) cell culture medium for dilutions.
Cloudiness or precipitate formation in the culture medium over time. The compound is slowly coming out of solution at the experimental temperature and conditions.Consider using a formulation with co-solvents (e.g., PEG300, Tween-80) or a solubilizing agent (e.g., SBE-β-CD) to maintain solubility over the duration of the experiment.[4]
The final DMSO concentration is too high, leading to cellular stress and potential precipitation.Ensure the final DMSO concentration is below 0.5% and run appropriate vehicle controls.[5]
Inconsistent or non-reproducible experimental results. Inconsistent dissolution of this compound in the stock solution.Ensure the compound is fully dissolved in DMSO, using sonication if necessary, before preparing working solutions.[4]
Precipitation of the compound in the assay wells, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation before and during the experiment. Implement the solubilization strategies mentioned above to ensure the compound remains in solution.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/Formulation Solubility Molar Concentration Notes
DMSO 100 mg/mL[4]285.35 mM[4]Requires sonication for complete dissolution. Use of anhydrous DMSO is recommended.[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL[4]≥ 7.13 mM[4]Provides a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[4]≥ 7.13 mM[4]SBE-β-CD acts as a solubilizing agent.
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL[4]≥ 7.13 mM[4]Suitable for in vivo studies but may not be appropriate for all in vitro assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out the desired amount of this compound. For a 10 mM stock solution, you will need 3.5045 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[4]

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Serial Dilution for Cell-Based Assays

This protocol provides a general guideline for diluting a 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in a cell culture experiment, while maintaining a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Intermediate Dilution (1:100): Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Final Dilution (1:10): Add the desired volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, to a well containing 90 µL of cells in culture medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of a 1% DMSO solution in culture medium (prepared by adding 1 µL of DMSO to 99 µL of medium) to control wells. This ensures that any observed effects are due to the compound and not the solvent.

  • Serial Dilutions for Dose-Response: To create a dose-response curve, you can perform serial dilutions from your 100 µM intermediate solution. For example, to get a 5 µM final concentration, you would add 5 µL of the 100 µM intermediate solution and 5 µL of the 1% DMSO vehicle control to 90 µL of cells. Continue this process to generate a range of concentrations.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store intermediate Prepare Intermediate Dilution (e.g., 100 µM in media) store->intermediate Use Stock serial Perform Serial Dilutions for Dose-Response intermediate->serial add_to_cells Add to Cell Culture serial->add_to_cells troubleshooting_logic start Precipitation Observed in Cell Culture? check_conc Is Final Concentration Too High? start->check_conc Yes reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dilution Was Dilution Too Rapid? check_conc->check_dilution No serial_dilute Use Stepwise Serial Dilution check_dilution->serial_dilute Yes check_dmso Is Final DMSO > 0.5%? check_dilution->check_dmso No lower_dmso Lower Final DMSO Concentration check_dmso->lower_dmso Yes use_cosolvent Consider Co-solvents or Cyclodextrins check_dmso->use_cosolvent No pkc_pathway compound This compound (Lathyrane Diterpene) pkc Protein Kinase C (PKC) compound->pkc Activates downstream Downstream Effectors pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response Regulates

References

Technical Support Center: Isolation of Lathyrol-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of lathyrol-type diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for isolating lathyrol-type diterpenoids?

A1: Lathyrol-type diterpenoids are predominantly isolated from plants of the Euphorbiaceae family, with Euphorbia lathyris (caper spurge) being one of the most well-documented sources. These compounds can be found in various parts of the plant, including the seeds, roots, and aerial parts.

Q2: What are the general steps for isolating lathyrol-type diterpenoids?

A2: The general workflow for isolating lathyrol-type diterpenoids involves several key stages:

  • Extraction: The plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695).

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Common solvents used for partitioning include petroleum ether, dichloromethane, and ethyl acetate.

  • Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel followed by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

Q3: Why are lathyrol-type diterpenoids often difficult to isolate in high purity?

A3: The difficulty in isolating pure lathyrol-type diterpenoids stems from several factors. These compounds often exist as complex mixtures of structurally similar isomers, which can co-elute during chromatographic separation. Additionally, some lathyrol derivatives can be unstable under certain conditions, leading to degradation during the isolation process.

Q4: What are the key analytical techniques for characterizing lathyrol-type diterpenoids?

A4: The primary analytical techniques for the structural elucidation of lathyrol-type diterpenoids are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Troubleshooting Guides

Problem 1: Low Yield of Target Diterpenoids

Possible Causes:

  • Incomplete extraction from the plant material.

  • Loss of compound during the partitioning steps.

  • Degradation of the target compounds during extraction or purification.

  • Suboptimal chromatographic conditions leading to poor separation and loss of product.

Solutions:

Troubleshooting StepRecommended Action
Optimize Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. Ensure a sufficient solvent-to-sample ratio and an adequate number of extraction cycles.
Refine Partitioning Carefully select partitioning solvents based on the polarity of the target diterpenoid. Perform multiple extractions of each phase to ensure complete transfer of the compound. Monitor the distribution of the target compound in each phase using Thin Layer Chromatography (TLC) or analytical HPLC.
Prevent Degradation Avoid high temperatures and exposure to strong acids or bases during the isolation process. Lathyrol-type diterpenoids can be sensitive to pH and heat.[1][2] It is advisable to work at room temperature or below and use neutral pH conditions whenever possible. Store extracts and fractions in a cool, dark place.
Improve Chromatography Optimize the mobile phase and stationary phase for column chromatography and HPLC to achieve better separation of the target compound from impurities. This will minimize the need for multiple purification steps, which can lead to significant sample loss.
Problem 2: Co-elution of Structurally Similar Diterpenoids

Possible Causes:

  • Isomers or closely related derivatives of lathyrol have very similar polarities and chromatographic behavior.

  • The chosen HPLC column and mobile phase do not provide sufficient selectivity for the separation.

Solutions:

Troubleshooting StepRecommended Action
HPLC Column Selection Utilize high-resolution HPLC columns, such as those with smaller particle sizes (e.g., <5 µm). Consider using different types of stationary phases to exploit different separation mechanisms. For lathyrol-type diterpenoids, reversed-phase columns like C18 are commonly used.[3] Chiral columns may be necessary for separating enantiomers.[4]
Mobile Phase Optimization Systematically optimize the mobile phase composition. For reversed-phase HPLC, this involves adjusting the ratio of water to organic solvents like acetonitrile (B52724) or methanol. The addition of small amounts of modifiers, such as formic acid or acetic acid, can sometimes improve peak shape and resolution. Isocratic elution can be effective for separating specific diterpenoids.[3]
Advanced Chromatographic Techniques Employ techniques like recycling preparative HPLC, which allows the sample to be passed through the column multiple times to improve the separation of closely eluting peaks.
Problem 3: Compound Degradation During Isolation

Possible Causes:

  • Instability of the diterpenoid structure under certain pH or temperature conditions.

  • Presence of reactive functional groups that are susceptible to degradation.

Solutions:

Troubleshooting StepRecommended Action
Control pH and Temperature As previously mentioned, maintain neutral pH and avoid excessive heat throughout the isolation process.[1][2]
Use of Protective Groups In some cases, it may be beneficial to protect sensitive functional groups through chemical derivatization prior to purification. However, this adds extra steps to the overall process (protection and deprotection) and should be considered carefully.
Minimize Processing Time Plan the isolation workflow to be as efficient as possible to minimize the time the compounds are in solution and exposed to potentially degrading conditions.
Problem 4: Ambiguous Spectroscopic Data

Possible Causes:

  • Signal overlapping in NMR spectra, especially in ¹H NMR, due to the complexity of the molecule and the presence of isomers.

  • Complex fragmentation patterns in mass spectrometry that are difficult to interpret.

Solutions:

Troubleshooting StepRecommended Action
Advanced NMR Techniques Utilize 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to resolve overlapping signals and establish connectivity within the molecule. Comparing spectral data with published values for known lathyrol diterpenoids is also crucial.[5]
High-Resolution Mass Spectrometry Use HR-MS to obtain accurate mass measurements, which can help in determining the elemental composition of the molecule and its fragments.[3] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation pathways, aiding in structural elucidation.
Combined Spectroscopic Analysis A combination of multiple spectroscopic techniques (NMR, MS, IR, UV) is often necessary for the unambiguous identification of novel lathyrol-type diterpenoids.

Experimental Protocols

General Protocol for Isolation of Lathyrol Diterpenoids from Euphorbia lathyris Seeds

This protocol is a generalized procedure based on published methods. Researchers should optimize the specific conditions for their particular needs.

  • Extraction:

    • Grind dried seeds of Euphorbia lathyris to a fine powder.

    • Extract the powdered seeds with 95% ethanol at room temperature with stirring for 24 hours. Repeat the extraction process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning:

    • Suspend the crude extract in water and partition successively with petroleum ether, dichloromethane, and ethyl acetate.

    • Separate the layers and evaporate the solvents from each fraction to yield the respective extracts.

  • Column Chromatography:

    • Subject the petroleum ether fraction, which is often rich in lathyrol diterpenoids, to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to pool fractions containing compounds with similar profiles.

  • Semi-preparative HPLC:

    • Further purify the fractions obtained from column chromatography using semi-preparative HPLC with a C18 column.

    • A typical mobile phase is a mixture of acetonitrile and water in an isocratic or gradient elution mode.[3]

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the target diterpenoids.

Quantitative Data

The following table summarizes representative yields of lathyrol-type diterpenoids isolated from Euphorbia lathyris seeds, as reported in the literature.

CompoundStarting MaterialYield (mg)Reference
Euphorbia factor L₁10 kg of dried seeds150[6]
Euphorbia factor L₂10 kg of dried seeds321[6]
Euphorbia factor L₃10 kg of dried seeds215[6]

Visualizations

experimental_workflow start Powdered Euphorbia lathyris Seeds extraction Extraction with 95% Ethanol start->extraction partitioning Liquid-Liquid Partitioning (Petroleum Ether, Dichloromethane, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc characterization Structural Elucidation (NMR, MS) hplc->characterization end Isolated Lathyrol Diterpenoids characterization->end

Caption: General experimental workflow for the isolation of lathyrol-type diterpenoids.

troubleshooting_low_yield start Low Yield of Target Compound check_extraction Is extraction complete? start->check_extraction optimize_extraction Optimize extraction: - Finer powder - Increase solvent volume/time - Use sonication check_extraction->optimize_extraction No check_partitioning Was there loss during partitioning? check_extraction->check_partitioning Yes optimize_extraction->check_partitioning optimize_partitioning Optimize partitioning: - Check solvent polarity - Perform multiple extractions check_partitioning->optimize_partitioning Yes check_degradation Is the compound degrading? check_partitioning->check_degradation No optimize_partitioning->check_degradation prevent_degradation Prevent degradation: - Avoid high temperatures - Maintain neutral pH - Minimize processing time check_degradation->prevent_degradation Yes check_chromatography Is chromatography optimal? check_degradation->check_chromatography No prevent_degradation->check_chromatography optimize_chromatography Optimize chromatography: - Adjust mobile phase - Try different stationary phase check_chromatography->optimize_chromatography No end Improved Yield check_chromatography->end Yes optimize_chromatography->end

Caption: Troubleshooting decision tree for addressing low yields in lathyrol diterpenoid isolation.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk ikba_p IκBα Phosphorylation ikk->ikba_p nfkb_activation NF-κB Activation (p65/p50 translocation to nucleus) ikba_p->nfkb_activation inflammatory_genes Expression of Inflammatory Genes (iNOS, COX-2) nfkb_activation->inflammatory_genes inflammation Inflammation inflammatory_genes->inflammation lathyrol Lathyrol Diterpenoids lathyrol->ikba_p Inhibition

Caption: Inhibition of the NF-κB signaling pathway by lathyrol-type diterpenoids.[7][8]

References

Technical Support Center: Optimizing HPLC Parameters for 17-Hydroxyisolathyrol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of 17-Hydroxyisolathyrol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation results.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Resolution or No Separation

Possible Causes:

  • Incorrect mobile phase composition.

  • Inappropriate column selection.

  • Column degradation.[1]

  • Sample overload.

Solutions:

  • Mobile Phase Optimization: Adjust the solvent strength. For reverse-phase HPLC, increasing the aqueous component of the mobile phase will generally increase retention time and may improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and consider adding a small percentage of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape for ionizable compounds.

  • Column Selection: Ensure the column chemistry is appropriate for this compound, which is a macrocyclic diterpenoid. A C18 or C8 column is a common starting point for non-polar to moderately polar compounds.

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient method, where the mobile phase composition changes over time, can be employed to improve resolution, especially for complex samples.[2][3]

  • Reduce Sample Concentration: Injecting a lower concentration of the sample can prevent column overloading, which often leads to broad and poorly resolved peaks.[1]

Problem: Peak Tailing or Fronting

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase.

  • Sample solvent incompatibility with the mobile phase.[4]

  • Column aging or contamination.

  • Incorrect mobile phase pH if the analyte has ionizable groups.

Solutions:

  • Mobile Phase pH Adjustment: The pH of the mobile phase should be adjusted to ensure that the analyte is in a single ionic form. For acidic compounds, a mobile phase pH 2-3 units below the pKa is recommended. For basic compounds, a pH 2-3 units above the pKa is ideal.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.

  • Guard Column: Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[5]

  • Column Washing: Implement a regular column washing protocol to remove strongly retained compounds.

Problem: Fluctuating Retention Times

Possible Causes:

  • Inconsistent mobile phase preparation.[6]

  • Leaks in the HPLC system.[1][6]

  • Pump malfunctions or air bubbles in the pump.[1][6]

  • Column temperature variations.[7]

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly degassed and prepared consistently for each run.[1]

  • System Check: Regularly inspect the system for leaks, especially at fittings and seals.[1]

  • Pump Purging: Purge the pump to remove any trapped air bubbles.[6]

  • Column Thermostatting: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC parameters for this compound?

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm
Injection Volume 10 µL

Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A2: To improve sensitivity, consider the following:

  • Optimize Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound and set your detector to that wavelength.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Detector Choice: A more sensitive detector, such as a mass spectrometer (MS), could be used if available.

Q3: What should I do if my system pressure is too high or too low?

A3:

  • High Pressure: This is often caused by a blockage in the system.[1] Check for clogged frits, a blocked guard column or analytical column, or precipitation in the mobile phase.[1]

  • Low Pressure: This usually indicates a leak in the system.[1][6] Check all fittings and pump seals. An unusually low flow rate can also cause low pressure.[1]

Experimental Protocols

Protocol 1: General HPLC System Preparation

  • Mobile Phase Preparation: Prepare the mobile phase solvents using HPLC-grade reagents. Filter and degas the solvents to remove particulates and dissolved gases.

  • System Priming: Prime the HPLC pump with the mobile phase to remove any air from the system.

  • Column Equilibration: Install the analytical column and equilibrate it with the initial mobile phase composition until a stable baseline is achieved. This may take 15-30 minutes.

  • Blank Injection: Inject a blank sample (usually the sample solvent) to ensure the system is clean and to identify any potential ghost peaks.

Protocol 2: Sample Preparation for this compound

  • Dissolution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent. Based on its properties, a starting solvent could be a mixture of DMSO and methanol (B129727) or acetonitrile.[8]

  • Dilution: Prepare a stock solution and perform serial dilutions to create calibration standards.

  • Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the column.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_end Resolution start Chromatographic Problem Identified pressure_issue Pressure Fluctuation? start->pressure_issue high_pressure High Pressure pressure_issue->high_pressure Yes low_pressure Low Pressure pressure_issue->low_pressure Abnormal peak_issue Poor Peak Shape? pressure_issue->peak_issue No check_blockage Check for Blockages (Frits, Column) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks end Problem Resolved check_blockage->end check_leaks->end peak_tailing Peak Tailing/Fronting peak_issue->peak_tailing Yes poor_resolution Poor Resolution peak_issue->poor_resolution Poor Sep. rt_issue Retention Time Shift? peak_issue->rt_issue No adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph optimize_mp Optimize Mobile Phase /Gradient poor_resolution->optimize_mp adjust_ph->end optimize_mp->end check_mp_prep Check Mobile Phase Preparation rt_issue->check_mp_prep Yes rt_issue->end No check_pump Check Pump/Flow Rate check_mp_prep->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow cluster_planning Phase 1: Planning cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation define_goals Define Separation Goals (Resolution, Time) select_column Select Column (e.g., C18) define_goals->select_column select_mp Select Mobile Phase (ACN/Water) select_column->select_mp initial_run Perform Initial Isocratic/Gradient Run select_mp->initial_run eval_chrom Evaluate Chromatogram (Peak Shape, Resolution) initial_run->eval_chrom optimize_gradient Optimize Gradient Profile eval_chrom->optimize_gradient Needs Improvement final_method Finalized Method eval_chrom->final_method Acceptable optimize_flow Optimize Flow Rate optimize_gradient->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp robustness_check Check Method Robustness optimize_temp->robustness_check robustness_check->final_method

References

Technical Support Center: 17-Hydroxyisolathyrol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of 17-Hydroxyisolathyrol under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Disclaimer: Specific degradation pathways for this compound have not been extensively reported in the public domain. The information provided below is based on the known degradation patterns of structurally similar compounds, particularly macrocyclic diterpenoids, and general chemical principles. Forced degradation studies are recommended to definitively identify the degradation products and pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound during storage?

A1: Based on its chemical structure, which includes ester functional groups, double bonds, and an allylic alcohol moiety, this compound is likely susceptible to degradation from exposure to:

  • Oxidizing agents: The unsaturated hydrocarbon structure of terpenes makes them prone to oxidation.[1]

  • pH extremes (acidic or basic conditions): The ester linkages in the molecule are susceptible to hydrolysis, which is often catalyzed by acids or bases.[2][3]

  • Elevated temperatures: Heat can accelerate both oxidative and hydrolytic degradation and may also lead to rearrangements.[4]

  • Light (especially UV light): Photons can provide the energy to initiate degradation reactions.[1][5][6]

Q2: What are the most probable degradation pathways for this compound?

A2: The most likely degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation: This is a primary degradation pathway for terpenes.[1] Oxidation can occur at the carbon-carbon double bonds and the allylic alcohol. This can lead to the formation of a variety of degradation products, including alcohols, ketones, aldehydes, and epoxides.[4][7]

  • Hydrolysis: The ester groups within the this compound molecule are susceptible to hydrolysis. This reaction involves the cleavage of the ester bond by water, a process that can be significantly accelerated by the presence of acids or bases, resulting in a carboxylic acid and an alcohol.[2][3][8]

Q3: What are some potential degradation products of this compound?

A3: While specific degradation products can only be confirmed through experimental studies, the following table summarizes potential degradation products based on the likely degradation pathways.

Degradation PathwayPotential Degradation ProductsTriggering Conditions
Oxidation Epoxides, Diols, Ketones, AldehydesExposure to air (oxygen), oxidizing agents, heat, light
Hydrolysis Carboxylic acids and alcohols resulting from ester bond cleavage.Acidic or basic pH, presence of water, heat

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Review your storage conditions. Is the compound stored at the recommended -20°C for long-term storage? Is it protected from light and moisture?

      • Consider the possibility of oxidative degradation if the sample has been exposed to air.

      • If the sample was in solution, consider the pH of the solvent and the potential for hydrolysis.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting Steps:

      • Run a blank (solvent only) to check for solvent contamination.

      • Use fresh, high-purity solvents for sample preparation and HPLC analysis.

Problem: The biological activity of my this compound sample has decreased over time.

  • Possible Cause: Chemical degradation.

    • Troubleshooting Steps:

      • Analyze the sample using a stability-indicating analytical method, such as HPLC-MS, to check for the presence of degradation products.

      • Compare the analytical profile of the aged sample to that of a freshly prepared standard.

      • If degradation is confirmed, review and optimize storage conditions to minimize future degradation.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential for identifying potential degradation products and pathways and for developing stability-indicating analytical methods.[9][10][11]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method, such as HPLC-UV or HPLC-MS.[12][13][14][15]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

    • Determine the percentage of degradation.

    • Characterize the structure of the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound Epoxides Epoxides This compound->Epoxides O₂, light, heat Diols Diols This compound->Diols O₂, light, heat Ketones Ketones This compound->Ketones O₂, light, heat Aldehydes Aldehydes This compound->Aldehydes O₂, light, heat Carboxylic Acid + Alcohol Carboxylic Acid + Alcohol This compound->Carboxylic Acid + Alcohol H₂O, H⁺/OH⁻, heat

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution of this compound Stock Solution of this compound Acid Hydrolysis Acid Hydrolysis Stock Solution of this compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution of this compound->Base Hydrolysis Oxidation Oxidation Stock Solution of this compound->Oxidation Thermal Thermal Stock Solution of this compound->Thermal Photolytic Photolytic Stock Solution of this compound->Photolytic HPLC-MS Analysis HPLC-MS Analysis Acid Hydrolysis->HPLC-MS Analysis Base Hydrolysis->HPLC-MS Analysis Oxidation->HPLC-MS Analysis Thermal->HPLC-MS Analysis Photolytic->HPLC-MS Analysis Characterization of Degradants (MS, NMR) Characterization of Degradants (MS, NMR) HPLC-MS Analysis->Characterization of Degradants (MS, NMR)

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 17-Hydroxyisolathyrol Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol extracts. The following sections offer strategies to reduce impurities and address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound extracts from Euphorbia lathyris?

A1: Crude extracts of this compound from Euphorbia lathyris typically contain a variety of other natural products that can be considered impurities. These include:

  • Other Diterpenoids: Structurally similar lathyrane-type and jatrophane-type diterpenes are common impurities that can be challenging to separate.

  • Flavonoids and Phenolic Acids: These polar compounds are often co-extracted with the target compound.

  • Sterols and Fatty Acids: Lipophilic compounds are frequently present, especially when using non-polar extraction solvents.

  • Chlorophyll (B73375) and Pigments: These are common in extracts from green plant parts and can interfere with certain purification techniques.

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow involves a multi-step approach combining different chromatographic techniques.

cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification Crude Extract Crude Extract Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Extract->Liquid-Liquid Extraction Silica (B1680970) Gel Column Chromatography Silica Gel Column Chromatography Liquid-Liquid Extraction->Silica Gel Column Chromatography Preparative HPLC Preparative HPLC Silica Gel Column Chromatography->Preparative HPLC Recrystallization Recrystallization Preparative HPLC->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 1: General purification workflow for this compound.

Q3: How can I remove chlorophyll from my extract?

A3: Chlorophyll can be removed using several methods:

  • Liquid-Liquid Partitioning: Partitioning the crude extract between a polar solvent (like methanol (B129727)/water) and a non-polar solvent (like hexane) will cause the chlorophyll to move into the non-polar layer.[1]

  • Solid-Phase Extraction (SPE): Using a C18 SPE cartridge can effectively retain chlorophyll while allowing more polar compounds to pass through.

  • Activated Carbon: Treatment with activated carbon can adsorb pigments, but care must be taken as it may also adsorb the target compound.

Troubleshooting Guides

Low Yield of this compound

Problem: The final yield of purified this compound is lower than expected.

Possible Cause Solution
Incomplete Extraction Optimize the extraction solvent and method. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) can be more effective. Consider using ultrasonication or microwave-assisted extraction to improve efficiency.
Degradation of Target Compound This compound may be sensitive to heat and pH changes. Avoid high temperatures during solvent evaporation and maintain a neutral pH during extraction and purification.
Co-elution with Impurities If impurities are not fully separated, fractions containing the target compound may be discarded to ensure high purity, leading to lower yield. Optimize the chromatographic conditions for better resolution.
Irreversible Adsorption on Stationary Phase The compound may strongly adhere to the silica gel. Ensure the column is properly conditioned and consider using a different stationary phase if the problem persists.
Poor Peak Shape in HPLC Analysis

Problem: HPLC analysis of purified fractions shows peak tailing or fronting for this compound.

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Poor Peak Shape Poor Peak Shape Column Overload Column Overload Poor Peak Shape->Column Overload Secondary Interactions Secondary Interactions Poor Peak Shape->Secondary Interactions Inappropriate Sample Solvent Inappropriate Sample Solvent Poor Peak Shape->Inappropriate Sample Solvent Reduce Sample Concentration Reduce Sample Concentration Column Overload->Reduce Sample Concentration Adjust Mobile Phase pH Adjust Mobile Phase pH Secondary Interactions->Adjust Mobile Phase pH Use Mobile Phase as Sample Solvent Use Mobile Phase as Sample Solvent Inappropriate Sample Solvent->Use Mobile Phase as Sample Solvent

Figure 2: Troubleshooting poor HPLC peak shape.
Issue Possible Cause Recommended Action
Peak Tailing Secondary interactions with silica: The hydroxyl groups of this compound can interact with acidic silanol (B1196071) groups on the stationary phase.Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[2][3]
Column overload: Injecting too much sample can lead to peak tailing.Reduce the injection volume or dilute the sample.[3]
Peak Fronting Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Column degradation: A void at the head of the column can cause peak fronting.Replace the guard column or the analytical column.

Data Presentation: Comparison of Purification Strategies

The following table summarizes the hypothetical results of two different purification strategies for a crude extract of this compound.

Purification Strategy Initial Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Strategy A: Silica Gel Column Chromatography followed by Recrystallization 259560Cost-effective, suitable for large quantities.Time-consuming, may require multiple columns for high purity.
Strategy B: Preparative HPLC 25>9945High resolution and purity, faster separation time.Higher cost, limited sample loading capacity.[5][6][7]

Experimental Protocols

Protocol 1: Extraction and Pre-purification
  • Extraction:

    • Macerate 100 g of dried and powdered Euphorbia lathyris seeds in 1 L of a 1:1 mixture of dichloromethane (B109758) and methanol for 24 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Extraction:

    • Dissolve the crude extract in 200 mL of 90% aqueous methanol.

    • Extract the aqueous methanol solution three times with 200 mL of hexane (B92381) to remove non-polar impurities like fats and chlorophyll.[1]

    • Collect the methanol layer and evaporate the solvent to yield the pre-purified extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry of hexane.

  • Sample Loading:

    • Dissolve the pre-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then load the dried silica gel onto the top of the column.

  • Elution:

    • Elute the column with a gradient of hexane and ethyl acetate (B1210297), starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of 20 mL and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Combine the fractions containing this compound.

Protocol 3: Final Purification by Preparative HPLC
  • System and Column:

    • Use a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase:

  • Gradient Elution:

    • Start with a 40% acetonitrile in water solution and run a linear gradient to 80% acetonitrile over 30 minutes.

  • Injection and Fraction Collection:

    • Dissolve the semi-purified sample from column chromatography in the initial mobile phase.

    • Inject the sample and collect the peak corresponding to this compound based on the retention time determined from an analytical HPLC run.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Protocol 4: Purity Assessment by Analytical HPLC
  • System and Column:

    • Use an analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Acetonitrile and water with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient from 40% to 80% acetonitrile over 20 minutes.

  • Detection:

    • UV detection at 254 nm.

  • Quantification:

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area.

References

Technical Support Center: Enhancing Chromatographic Resolution of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of this diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high resolution for this compound?

A1: this compound, a complex diterpenoid, may co-elute with structurally similar impurities or isomers. The primary challenge is to achieve baseline separation from these related compounds, which requires optimization of chromatographic selectivity and efficiency.

Q2: Which chromatographic mode is most suitable for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for analyzing moderately polar to non-polar compounds like this compound. Normal-phase chromatography can also be employed, offering different selectivity that may be advantageous for separating specific isomers.[1][2]

Q3: How does the choice of organic modifier in the mobile phase affect the resolution?

A3: The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) significantly impacts selectivity (α), a key factor in resolution.[3][4] Acetonitrile generally offers lower viscosity and higher elution strength, leading to sharper peaks and shorter run times. Methanol (B129727) can provide different selectivity due to its protic nature and may be beneficial for resolving critical pairs. It is recommended to screen both solvents during method development.

Q4: Can temperature adjustments improve the separation of this compound from its impurities?

A4: Yes, adjusting the column temperature can improve resolution.[3][5][6] Higher temperatures reduce mobile phase viscosity, which can increase column efficiency (N).[3] Temperature also affects the selectivity of the separation, so it should be optimized and controlled for consistent results.

Q5: What role does the stationary phase chemistry play in enhancing resolution?

A5: The stationary phase chemistry is a powerful tool for manipulating selectivity.[4] For this compound, common C18 columns are a good starting point. However, if co-elution persists, consider alternative stationary phases like phenyl-hexyl or cyano columns, which offer different retention mechanisms (e.g., π-π interactions) and can improve the separation of structurally similar compounds.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap Inadequate selectivity (α).[3][4]- Modify the mobile phase composition: Adjust the organic solvent-to-water ratio.[4][5] - Change the organic modifier (e.g., from acetonitrile to methanol).[3] - Adjust the pH of the mobile phase if the compound or impurities have ionizable groups.[5][8] - Change the stationary phase to one with a different selectivity (e.g., phenyl-hexyl, cyano).[7]
Low column efficiency (N).[3]- Use a column with smaller particle size (e.g., sub-2 µm for UHPLC).[3][7] - Increase the column length.[3][9] - Optimize the flow rate; slower flow rates can sometimes improve resolution.[5][6][10] - Ensure proper column packing and check for voids.
Peak Tailing Secondary interactions with the stationary phase.- Use a high-purity, end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if analyzing basic compounds. - Ensure the sample is fully dissolved in the mobile phase.
Column overload.[10]- Reduce the injection volume or sample concentration.[5][8]
Extra-column band broadening.[9]- Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume.[11][12]
Peak Fronting Sample solvent stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[11]
Column overload.[10]- Reduce the injection volume or sample concentration.[5][8]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.[8] - Check the pump for leaks and ensure it is delivering a consistent flow rate.[13]
Temperature fluctuations.[10]- Use a column oven to maintain a stable temperature.[5][8]
Lack of column equilibration.- Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.[13]

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust RP-HPLC method for the analysis of this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

    • Filter and degas all mobile phases before use.

  • Initial Gradient Screening:

    • Perform a broad gradient run to determine the approximate elution conditions.

    • Example Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV, at the absorbance maximum of this compound.

  • Method Optimization:

    • Based on the initial screening, develop a more focused gradient or an isocratic method.

    • To increase retention and potentially improve resolution of early-eluting peaks: Decrease the initial percentage of the organic solvent (B).[3][4]

    • To decrease run time: Increase the gradient slope or the isocratic percentage of solvent B.

    • Fine-tune the mobile phase composition, flow rate, and temperature to achieve a resolution (Rs) of >1.5 between this compound and its closest eluting impurity.

Protocol 2: Sample Preparation
  • Standard Solution:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Dilute the stock solution with the initial mobile phase to the desired concentration.

  • Sample Solution:

    • Extract the sample containing this compound with an appropriate solvent.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

    • Dilute the filtered extract with the initial mobile phase if necessary.

Visualizations

logical_relationship cluster_input Input Parameters cluster_factors Resolution Factors cluster_output Output MobilePhase Mobile Phase (Composition, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Factor (k) MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency Particle Size, Length Temperature Temperature Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution experimental_workflow start Start: Poor Resolution step1 Step 1: Adjust Mobile Phase (Organic % or Solvent Type) start->step1 decision1 Resolution > 1.5? step1->decision1 step2 Step 2: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) decision2 Resolution > 1.5? step2->decision2 step3 Step 3: Optimize Temperature and Flow Rate decision3 Resolution > 1.5? step3->decision3 decision1->step2 No end_success End: Method Optimized decision1->end_success Yes decision2->step3 No decision2->end_success Yes decision3->end_success Yes end_fail Consult Further decision3->end_fail No

References

troubleshooting inconsistent results in 17-Hydroxyisolathyrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution during my experiment. How can I prevent this?

A1: Precipitation of this compound can be a common issue due to its hydrophobic nature. To ensure it remains in solution, consider the following:

  • Proper Dissolution Technique: Ensure the compound is fully dissolved in a suitable stock solvent, such as DMSO, before preparing your working solution. Gentle heating and/or sonication can aid dissolution.[1]

  • Solvent Choice: The choice of solvent and co-solvents is critical. Refer to the solubility data below for recommended solvent systems.[1]

  • Working Solution Preparation: When preparing aqueous working solutions from a DMSO stock, it is crucial to add co-solvents sequentially and mix thoroughly at each step.[1] Avoid preparing large volumes of diluted working solutions that will be stored for extended periods.

  • Final Concentration: Be mindful of the solubility limits in your final experimental medium. Exceeding these limits will cause precipitation.

Q2: I am observing inconsistent biological activity with different batches of this compound. What could be the cause?

A2: Inconsistent activity can stem from several factors related to compound stability and handling:

  • Compound Stability: Like many diterpenoids, this compound may be sensitive to pH, temperature, and light. It is recommended to protect solutions from light and avoid extreme pH conditions.

  • Storage Conditions: Ensure the compound and its stock solutions are stored correctly. For long-term stability, store stock solutions at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Freshly Prepared Solutions: For optimal and consistent results, prepare fresh working solutions for each experiment from a frozen stock.[1] Do not store diluted solutions in cell culture medium for long periods.

Q3: My experiment is not yielding the expected results, but I don't see any obvious precipitation or color change. What should I check?

A3: The absence of visual cues does not rule out compound degradation. A loss of biological activity is the primary indicator of such issues. Consider the following troubleshooting steps:

  • Re-run with Fresh Supplies: If possible, repeat the experiment with a freshly prepared solution from a new aliquot of the stock solution.[2]

  • Positive and Negative Controls: Ensure your experiment includes appropriate positive and negative controls to validate the assay's performance.[3]

  • Review Experimental Protocol: Carefully review each step of your protocol for any potential human error or deviation from the established procedure.[2]

  • Equipment Calibration: Verify that all equipment, such as pipettes and incubators, are properly calibrated and functioning correctly.[2]

Data Presentation: Solubility and Storage

Below are summarized tables for the solubility and recommended storage conditions for this compound.

Table 1: Solubility of this compound

Solvent SystemSolubilityObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear solution

Data sourced from MedchemExpress.[1]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.

Store in a sealed container, protected from moisture and light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.

Protocol 2: Preparation of Working Solution for In Vivo Experiments

This protocol provides an example for preparing a 1 mL working solution with a final concentration of 2.5 mg/mL, starting from a 25 mg/mL DMSO stock.

  • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. This working solution should be prepared fresh on the day of the experiment.[1]

Visualizations

Hypothetical Signaling Pathway of this compound

While the precise signaling pathway of this compound is still under investigation, many anti-inflammatory compounds modulate the IL-17 signaling pathway. The diagram below illustrates a potential mechanism of action where this compound may inhibit this pathway.

G IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation HIL This compound HIL->Act1 HIL->TRAF6

Caption: Hypothetical inhibition of the IL-17 signaling pathway by this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

This workflow provides a logical sequence of steps to diagnose and resolve inconsistent results in your this compound experiments.

G Start Inconsistent Results Observed Check_Prep Review Compound Preparation and Storage Start->Check_Prep Fresh_Sol Prepare Fresh Solutions (Stock and Working) Check_Prep->Fresh_Sol Rerun Re-run Experiment with Fresh Solutions Fresh_Sol->Rerun Consistent Results Consistent? Rerun->Consistent Problem_Solved Problem Solved: Adopt New Protocol Consistent->Problem_Solved Yes Check_Protocol Review Experimental Protocol and Controls Consistent->Check_Protocol No Check_Reagents Check Other Reagents and Cell Culture Check_Protocol->Check_Reagents Consult Consult Literature/ Technical Support Check_Reagents->Consult

Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.

References

methods to increase the stability of 17-Hydroxyisolathyrol for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods to increase the stability of 17-Hydroxyisolathyrol for long-term storage. The following information is based on established principles for diterpenoid and natural product stability. It is crucial to note that compound-specific optimization is essential for achieving the highest stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The long-term stability of this compound, a lathyrane diterpenoid, can be compromised by several factors, including:

  • Temperature: Elevated temperatures accelerate chemical degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photo-isomerization or degradation of the molecule. Lathyrane diterpenes have been shown to undergo photo-induced skeletal conversions.

  • pH: The acidity or alkalinity of the storage solution can catalyze hydrolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.

  • Moisture: For solid-state storage, residual moisture can facilitate hydrolytic and microbial degradation.

Q2: What are the recommended general storage conditions for this compound?

A2: For short-term storage, it is recommended to store this compound as a solid, sealed, and protected from light and moisture. Specific supplier recommendations suggest storage at -80°C for up to 6 months or at -20°C for up to 1 month. For long-term stability, further optimization of the storage form and conditions is recommended.

Q3: Can I store this compound in solution?

A3: While convenient for immediate use, storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If solution storage is necessary, it is critical to use a suitable solvent, protect it from light, and store it at a low temperature (e.g., -80°C). The choice of solvent can significantly impact stability, and it is advisable to perform a preliminary stability study in the selected solvent.

Q4: What are some potential signs of this compound degradation?

A4: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the sample (e.g., color change, precipitation).

  • The appearance of new peaks or a decrease in the main peak area in an HPLC chromatogram.

  • A decrease in the biological activity of the compound in your experimental assays.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time. Degradation due to improper storage conditions.1. Review current storage conditions (temperature, light exposure, atmosphere). 2. Analyze the sample using a stability-indicating HPLC method to assess purity. 3. If degradation is confirmed, implement more stringent storage conditions (e.g., lower temperature, storage under an inert atmosphere). 4. Consider preparing fresh solutions for each experiment.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and hypothesize their structures. 3. Optimize the HPLC method to ensure baseline separation of the main peak from all degradation products.
Precipitation of the compound from solution upon storage. Poor solubility or degradation leading to insoluble products.1. Re-evaluate the choice of solvent and consider using a co-solvent system. 2. Filter the solution before storage to remove any initial particulates. 3. Analyze the precipitate and the supernatant separately by HPLC to determine if the precipitate is the parent compound or a degradation product.
Inconsistent experimental results. Variable degradation of the compound between aliquots or experiments.1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles. 2. Protect solutions from light at all times, including during experimental procedures. 3. Ensure consistent handling and storage of all aliquots.

Experimental Protocols for Stability Enhancement

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1] This involves subjecting the compound to various stress conditions more severe than accelerated stability testing to generate potential degradation products.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the amount of intact this compound in the presence of its degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of this compound).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Lyophilization for Long-Term Storage

Lyophilization (freeze-drying) can significantly enhance the long-term stability of this compound by removing the solvent and immobilizing the compound in a solid state.

Methodology:

  • Formulation: Dissolve this compound in a suitable solvent system, which may include a cryoprotectant (e.g., mannitol, sucrose) to improve cake formation and stability.

  • Freezing: Freeze the solution at a controlled rate to a temperature below its eutectic point (e.g., -40°C to -80°C).

  • Primary Drying (Sublimation): Apply a vacuum and gradually increase the shelf temperature to allow the frozen solvent to sublimate.

  • Secondary Drying (Desorption): Further increase the temperature under vacuum to remove any residual unfrozen water molecules.

  • Sealing: Seal the vials under vacuum or an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Example Stability Data

The following tables are examples of how to structure quantitative data from stability studies. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Forced Degradation of this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h18.53
3% H₂O₂, RT, 24h12.81
Heat (Solid), 60°C, 48h5.11
Photostability Chamber22.44

Table 2: Effect of Antioxidants on the Stability of this compound in Solution at 4°C (Hypothetical Data)

Formulation% Recovery after 30 days
This compound in Methanol85.3
This compound in Methanol + 0.01% BHT95.8
This compound in Methanol + 0.01% Ascorbic Acid92.1

Table 3: Long-Term Stability of Lyophilized this compound at 25°C (Hypothetical Data)

Storage Form% Purity after 12 months
Solid (non-lyophilized)96.2
Lyophilized (without cryoprotectant)98.1
Lyophilized (with mannitol)99.5

Visualizations

Logical Workflow for Stability Assessment

stability_assessment_workflow start Start: Pure this compound forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Long-Term Stability Study (Different Conditions) method_val->stability_study data_analysis Analyze Data & Determine Optimal Storage stability_study->data_analysis end End: Recommended Storage Protocol data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Decision Tree for Troubleshooting Stability Issues

troubleshooting_decision_tree start Experiencing Stability Issues? check_purity Check Purity with Validated HPLC Method start->check_purity degradation_present Degradation Detected? check_purity->degradation_present review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_present->review_storage Yes no_degradation Issue Likely Not Compound Stability degradation_present->no_degradation No implement_changes Implement Stricter Storage Conditions review_storage->implement_changes consider_alternatives Consider Alternative Storage Forms (Lyophilization, Antioxidants) review_storage->consider_alternatives end Problem Resolved implement_changes->end consider_alternatives->end

Caption: Decision tree for troubleshooting stability problems.

Potential Degradation Pathways

degradation_pathways main_compound This compound hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation main_compound->oxidation O₂ photodegradation Photodegradation main_compound->photodegradation Light (hν) hydrolysis_products Hydrolyzed Products hydrolysis->hydrolysis_products oxidation_products Oxidized Products oxidation->oxidation_products photo_products Isomers/Degradants photodegradation->photo_products

Caption: Potential degradation pathways for this compound.

References

dealing with co-eluting compounds during 17-Hydroxyisolathyrol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Hydroxyisolathyrol. It specifically addresses the common challenge of dealing with co-eluting compounds during the purification process.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing in my chromatogram during the purification of this compound. What could be the cause and how can I resolve it?

A1: Peak tailing is a common issue in chromatography and can be caused by several factors. Here are some potential causes and their solutions:

  • Column Overload: You might be injecting too much sample onto the column.

    • Solution: Reduce the sample concentration or the injection volume.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanols on a silica (B1680970) column).

    • Solution: Add a small amount of a competitive agent to the mobile phase, such as triethylamine (B128534) (for basic compounds) or trifluoroacetic acid (for acidic compounds).

  • Column Degradation: The column may be old or damaged.

    • Solution: Try cleaning the column according to the manufacturer's instructions or replace it with a new one.

Q2: My this compound peak is co-eluting with another compound. How can I improve the separation?

A2: Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. To improve separation, you can modify several parameters:

  • Change the Mobile Phase Composition: Altering the polarity of the mobile phase can significantly affect the separation.

    • For Normal-Phase Chromatography: Adjust the ratio of polar to non-polar solvents.

    • For Reversed-Phase Chromatography: Modify the ratio of aqueous to organic solvent.

  • Modify the Stationary Phase: Different stationary phases offer different selectivities. If you are using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded column.

  • Adjust the Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, sometimes leading to better separation.

  • Change the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Q3: I have identified several diterpenoid-like compounds co-eluting with my target, this compound. What are some advanced techniques to separate these structurally similar molecules?

A3: Separating structurally similar compounds like diterpenoids often requires more advanced chromatographic techniques. Consider the following:

  • Multi-Column Chromatography: This involves using two or more columns with different selectivities in series. This can provide a significant increase in resolving power.

  • Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for separating compounds that exhibit strong irreversible adsorption on solid supports.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It can offer different selectivity compared to HPLC and is particularly useful for separating chiral compounds and other complex mixtures.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase for Separation of Co-eluting Diterpenoids

This guide provides a systematic approach to optimizing the mobile phase to resolve co-eluting compounds during this compound purification.

Table 1: Mobile Phase Optimization Strategy for Reversed-Phase HPLC

StepParameter to ChangeRecommended ActionExpected Outcome
1Solvent Strength Perform a gradient elution from 5% to 95% organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) in water) to determine the approximate elution concentration of your compounds of interest.Identification of the elution window for this compound and its co-eluting impurities.
2Isocratic Elution Based on the gradient run, develop an isocratic method with a solvent composition that provides a retention factor (k') between 2 and 10 for this compound.Improved initial separation and peak shape.
3Solvent Type If co-elution persists, switch the organic modifier (e.g., from acetonitrile to methanol or vice versa).Altered selectivity due to different solvent-analyte interactions.
4pH Modification If your compounds have ionizable groups, adjust the pH of the aqueous component of the mobile phase using a suitable buffer.Changes in retention time and potentially improved resolution for ionizable compounds.
5Additives For tailing peaks, consider adding a small percentage (0.05-0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.Reduced peak tailing by suppressing interactions with free silanol (B1196071) groups on the stationary phase.
Experimental Protocols

This protocol outlines a general workflow for using 2D-HPLC to separate complex mixtures containing this compound and its co-eluting impurities.

  • First Dimension Separation (e.g., Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

    • Fraction Collection: Collect the fraction containing the co-eluting peaks of interest.

  • Second Dimension Separation (e.g., Phenyl-Hexyl Column):

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 40% to 80% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Analyze the collected fraction from the first dimension under these new conditions to achieve separation of the co-eluting compounds.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Cascade cluster_analysis Analysis & Refinement start Crude Extract from Euphorbia Species extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel Initial Fractionation sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc analytical_hplc Analytical HPLC (Purity Check) prep_hplc->analytical_hplc Fractions Containing Target Compound co_elution Co-elution Detected? analytical_hplc->co_elution two_d_hplc 2D-HPLC or Alternative Method co_elution->two_d_hplc Yes pure_compound Pure this compound co_elution->pure_compound No two_d_hplc->analytical_hplc

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_method_optimization Method Optimization cluster_advanced_techniques Advanced Techniques start Co-eluting Peaks Observed change_mobile_phase Modify Mobile Phase (Solvent Ratio, pH) start->change_mobile_phase change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) start->change_stationary_phase change_temp Adjust Column Temperature start->change_temp resolution Resolution Achieved? change_mobile_phase->resolution change_stationary_phase->resolution change_temp->resolution multi_column Multi-Column Chromatography end Pure Compound Isolated multi_column->end ccc Counter-Current Chromatography (CCC) ccc->end sfc Supercritical Fluid Chromatography (SFC) sfc->end resolution->multi_column No resolution->ccc No resolution->sfc No resolution->end Yes

Caption: Troubleshooting logic for co-eluting compounds.

Technical Support Center: Optimization of Cell-Based Assays for 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cell-based assays involving 17-Hydroxyisolathyrol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate your research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a macrocyclic lathyrol derivative, a type of diterpenoid, isolated from the seeds of Euphorbia lathyris. Diterpenoids as a class are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. While specific data for this compound is limited in the public domain, its structural class suggests potential modulation of inflammatory signaling pathways.

Q2: I am observing high variability in my cell viability assay results with this compound. What are the common causes?

A2: High variability in cell viability assays (e.g., MTT, MTS, WST-1) with diterpenoids like this compound can stem from several factors:

  • Compound Solubility: Diterpenoids are often lipophilic and may precipitate in aqueous cell culture media.

  • Inconsistent Cell Seeding: Uneven cell distribution across wells leads to variable results.

  • Solvent Effects: The vehicle, typically DMSO, can exert cytotoxic effects at higher concentrations.

  • Incubation Time: The duration of compound exposure significantly impacts cell viability.

  • Reagent Quality and Handling: Improper storage or handling of assay reagents can lead to inconsistent readings.

Q3: My this compound stock solution in DMSO appears cloudy. Can I still use it?

A3: A cloudy stock solution indicates that the compound may have precipitated. Using a heterogeneous stock solution will lead to inaccurate and non-reproducible concentrations in your assays. It is recommended to gently warm the solution to try and redissolve the compound. If it does not redissolve, a fresh stock solution should be prepared. Always use high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.

Q4: How can I minimize the cytotoxic effects of the DMSO solvent in my experiments?

A4: To minimize DMSO-induced cytotoxicity, ensure the final concentration in your cell culture medium is consistent across all wells, including vehicle controls, and is kept at a low level, typically below 0.5%.

Q5: Which cell-based assays are most relevant for studying the anti-inflammatory effects of this compound?

A5: For investigating anti-inflammatory properties, an NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay is highly relevant. The NF-κB pathway is a key regulator of inflammation.

Q6: What assays can I use to determine if this compound induces apoptosis?

A6: To investigate apoptosis, you can perform a Caspase-3/7 activity assay. Caspases, particularly caspase-3 and -7, are key executioner enzymes in the apoptotic pathway. You can also use Annexin V staining assays to detect early apoptotic events.

II. Troubleshooting Guides

Troubleshooting Inconsistent Results in Cell-Based Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. After plating, allow plates to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound precipitation in culture medium Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, mix vigorously and immediately add to the cells. Perform a solubility test in the final assay medium at the highest concentration to be used.
Unexpected cytotoxicity in vehicle control wells High concentration of DMSO.Keep the final DMSO concentration below 0.5% and ensure it is consistent across all wells, including the vehicle control.
Low signal-to-noise ratio in reporter assays Suboptimal assay timing or compound concentration.Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time.
Low transfection efficiency (for transiently transfected reporter plasmids).Optimize the transfection protocol for your specific cell line. Consider creating a stable cell line expressing the reporter construct.

III. Experimental Protocols & Data Presentation

A. Cell Viability Assay (WST-1 Method)

This protocol is adapted for screening the cytotoxic effects of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from a concentrated stock in DMSO. Further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of formazan dye produced is directly proportional to the number of viable cells.

Data Presentation: Hypothetical IC50 Values for this compound

Cell LineIncubation Time (hours)IC50 (µM)
THP-1 (human monocytic)2445.2
4828.7
7215.1
RAW 264.7 (murine macrophage)2452.8
4835.4
7221.9
B. NF-κB Reporter Assay

This protocol outlines the steps to measure the effect of this compound on NF-κB activation.

Methodology:

  • Cell Seeding & Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid. Allow cells to recover and express the reporters for 24 hours.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNFα or IL-1β to the wells (except for the unstimulated control).

  • Incubation: Incubate the cells for an optimal period (e.g., 6-24 hours)

Validation & Comparative

comparing the anti-inflammatory activity of 17-Hydroxyisolathyrol with other diterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory activity of lathyrane diterpenoids, a class of natural products with therapeutic potential. While this analysis was initiated to specifically compare 17-Hydroxyisolathyrol, a comprehensive search of the current scientific literature did not yield specific data on its anti-inflammatory activity. Therefore, this guide presents data on other structurally related lathyrane diterpenoids isolated from Euphorbia lathyris, the same plant source as this compound. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing anti-inflammatory potential.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory activity of several lathyrane diterpenoids was evaluated by their ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundSourceAssay SystemIC50 (µM) for NO InhibitionReference
This compound Euphorbia lathyrisNot available in the searched literatureNot available-
Lathyrane Diterpenoid 1Euphorbia lathyrisLPS-stimulated RAW 264.7 macrophages3.0 ± 1.1[1][2]
Lathyrane Diterpenoid 2Euphorbia lathyrisLPS-stimulated RAW 264.7 macrophages2.6 - 26.0[1][2]
Lathyrane Diterpenoid 3Euphorbia lathyrisLPS-stimulated RAW 264.7 macrophages2.6 - 26.0[1][2]
Euphorbia Factor L29Euphorbia lathyrisLPS-stimulated RAW 264.7 macrophages11.2 - 52.2
Jatrocurcasenone IJatropha curcasLPS-stimulated RAW 264.7 macrophages7.71
Euphanoid AEuphorbia kansuensisLPS-stimulated RAW 264.7 macrophages4.7
Euphanoid BEuphorbia kansuensisLPS-stimulated RAW 264.7 macrophages9.5

Note: The data presented for Lathyrane Diterpenoids 2 and 3 are reported as a range in the source material.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of lathyrane diterpenoids.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected from each well.

  • The supernatant is then mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The mixture is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds, a cell viability assay is performed.

  • After the treatment period, the culture medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The MTT solution is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualization of Key Biological Pathways and Experimental Processes

To further aid in the understanding of the anti-inflammatory mechanism and the experimental approach, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB:e->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription iNOS iNOS mRNA->iNOS Translation TNF_a TNF-α mRNA->TNF_a Translation IL_6 IL-6 mRNA->IL_6 Translation NO Nitric Oxide (NO) iNOS->NO Produces

Caption: LPS-induced NF-κB Signaling Pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat cells with diterpenoids B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect supernatant E->F H MTT Assay for Cell Viability G Griess Assay for NO F->G I Measure Absorbance G->I H->I Measure Absorbance J Calculate IC50 values I->J

Caption: Experimental Workflow for Anti-inflammatory Screening.

References

No Antitumor Effects of 17-Hydroxyisolathyrol in Multiple Cancer Cell Lines Validated in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a lack of studies validating the antitumor effects of 17-Hydroxyisolathyrol across multiple cancer cell lines. Despite searches for its biological activity, no specific data regarding its efficacy, mechanism of action, or cytotoxic effects on cancer cells could be identified.

Efforts to find information on the impact of this compound on various cancer cell lines, including IC50 values, induction of apoptosis, or cell cycle arrest, were unsuccessful. Furthermore, there is no available research detailing the signaling pathways that might be affected by this specific compound in cancerous cells. Detailed experimental protocols for assessing the antitumor properties of this compound are also absent from the reviewed literature.

Consequently, a comparison guide detailing the performance of this compound against other anticancer agents, supported by experimental data, cannot be constructed at this time due to the absence of foundational research on this particular compound. This includes the inability to generate data-driven tables and diagrams illustrating its effects and mechanisms.

Researchers, scientists, and drug development professionals interested in the potential of lathyrol derivatives in oncology are encouraged to conduct initial in vitro studies to determine the cytotoxic and antiproliferative properties of this compound. Such foundational research would be a prerequisite for any further investigation into its potential as an antitumor agent.

Unveiling the Action of 17-Hydroxyisolathyrol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the putative biological targets and mechanisms of action of 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from Euphorbia lathyris. Due to the limited direct experimental data on this compound, this guide leverages findings from closely related lathyrane diterpenoids to build a comparative framework against established modulators of inflammatory and transport pathways.

Executive Summary

Lathyrane diterpenoids, including this compound, represent a class of natural products with significant therapeutic potential. Evidence suggests that their primary mechanisms of action revolve around the modulation of key cellular processes, including inflammation and multidrug resistance. Specifically, these compounds have been shown to inhibit the production of inflammatory mediators and interact with the drug efflux pump P-glycoprotein (P-gp). Furthermore, activation of Protein Kinase C (PKC) has been identified as a characteristic activity of this structural class. This guide will delve into these mechanisms, presenting available quantitative data for related compounds, outlining detailed experimental protocols, and visualizing the involved signaling pathways.

Comparison of Biological Activities

Compound/AlternativeTarget/AssayIC50/EC50/ActivityReference CompoundReference IC50/EC50
Lathyrane Diterpenoid (Compound 1) Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)3.0 ± 1.1 μMAminoguanidine2.1 μM[1]
Other Lathyrane Diterpenoids Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)2.6 - 26.0 μM--
Lathyrane Diterpenoids P-glycoprotein (P-gp) Modulation (Rhodamine 123 exclusion assay)Potent modulatorsVerapamilPotent Inhibitor[2]
Lathyrane Diterpenoids Protein Kinase C (PKC) ActivationKnown ActivatorsPhorbol 12-myristate 13-acetate (PMA)Potent Activator

Mechanism of Action 1: Anti-inflammatory Effects via NF-κB Pathway Inhibition

Lathyrane diterpenoids exhibit anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and cytokines like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β). Lathyrane diterpenoids have been shown to reduce the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition p_IkBa p-IκBα IkBa->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation Lathyrane Lathyrane Diterpenoids (e.g., this compound) Lathyrane->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, IL-6, IL-1β) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of lathyrane diterpenoids.

Mechanism of Action 2: Modulation of P-glycoprotein

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as an efflux pump, actively transporting a wide range of substrates out of cells. This process is a key mechanism of multidrug resistance (MDR) in cancer cells. Lathyrane diterpenoids have been identified as modulators of P-gp. They can competitively inhibit the binding of other substrates, such as chemotherapeutic drugs, to P-gp. This inhibition leads to an increased intracellular accumulation of the co-administered drugs, thereby enhancing their cytotoxic effects on resistant cancer cells.

Pgp_Inhibition cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Lathyrane_in Lathyrane Diterpenoid Lathyrane_in->Pgp Competitive Inhibition

Caption: Competitive inhibition of P-glycoprotein (P-gp) by lathyrane diterpenoids.

Mechanism of Action 3: Activation of Protein Kinase C

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Certain lathyrane diterpenoids are known to activate PKC isoforms. They are thought to bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous activator diacylglycerol (DAG). This activation can trigger downstream signaling cascades, which may contribute to both the therapeutic and potentially adverse effects of these compounds.

PKC_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKC Protein Kinase C (PKC) Downstream Downstream Substrates PKC->Downstream Phosphorylation Lathyrane Lathyrane Diterpenoid Lathyrane->PKC Activation DAG Diacylglycerol (DAG) DAG->PKC Activation p_Downstream Phosphorylated Substrates Downstream->p_Downstream Response Cellular Response p_Downstream->Response

Caption: Activation of Protein Kinase C (PKC) by lathyrane diterpenoids.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture medium using the Griess reagent.

Workflow:

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with This compound or control A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Mix with Griess Reagent E->F G Incubate at RT F->G H Measure absorbance at 540 nm G->H I Calculate % inhibition H->I

Caption: Workflow for the Nitric Oxide (NO) production inhibition assay.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated control.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65) by Western blot to assess the effect of this compound.

Protocol:

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Exclusion)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

Protocol:

  • Cell Culture: Use a P-gp-overexpressing cell line (e.g., MCF7/ADR) and its corresponding parental cell line (e.g., MCF7).

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treatment:

    • Incubate the cells with various concentrations of this compound, a positive control inhibitor (e.g., verapamil), or a vehicle control for 30-60 minutes.

    • Add rhodamine 123 (e.g., to a final concentration of 5 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.

  • Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.

Protein Kinase C (PKC) Activity Assay

This is a general protocol for measuring PKC activity using a commercially available ELISA-based kit that detects the phosphorylation of a specific substrate.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound or a known PKC activator (e.g., PMA).

    • Prepare cell lysates according to the kit manufacturer's instructions, typically using a non-denaturing lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Kinase Reaction:

    • Add equal amounts of protein lysate to the wells of a microplate pre-coated with a PKC-specific substrate peptide.

    • Initiate the kinase reaction by adding an ATP-containing reaction buffer.

    • Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 60-90 minutes).

  • Detection:

    • Wash the wells to remove non-phosphorylated components.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Color Development:

    • Wash the wells and add a TMB substrate solution.

    • Incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm. An increase in absorbance corresponds to an increase in PKC activity.

Conclusion

This compound, as a member of the lathyrane diterpenoid family, holds promise as a modulator of key biological pathways involved in inflammation and multidrug resistance. While direct quantitative data for this specific compound is currently lacking, the activities of its close analogues suggest potent anti-inflammatory effects through the inhibition of the NF-κB pathway and the ability to reverse multidrug resistance by inhibiting P-glycoprotein. Furthermore, the potential for PKC activation warrants further investigation to fully characterize its pharmacological profile. The detailed protocols provided in this guide offer a robust framework for researchers to confirm these targets and elucidate the precise mechanism of action of this compound, paving the way for its potential development as a therapeutic agent.

References

cross-validation of 17-Hydroxyisolathyrol's bioactivity in different experimental models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

17-Hydroxyisolathyrol, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, is a member of a class of natural products recognized for their diverse pharmacological activities. This guide provides a comparative overview of the known bioactivities of this compound and its structural analogs, with a focus on anti-inflammatory and cytotoxic properties. The information is presented to facilitate further research and drug discovery efforts.

Comparative Bioactivity Data

While specific quantitative bioactivity data for this compound is not extensively documented in publicly available research, the bioactivities of closely related lathyrane diterpenoids from Euphorbia lathyris provide valuable insights into its potential therapeutic applications. The following tables summarize the reported anti-inflammatory and cytotoxic activities of representative lathyrane diterpenoids.

Table 1: Anti-Inflammatory Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundExperimental ModelBioactivityIC50 (µM)Reference
Lathyrane Analogue 1LPS-induced RAW 264.7 macrophagesInhibition of Nitric Oxide (NO) production2.6 - 26.0[1][2]
Lathyrane Analogue 2LPS-induced RAW 264.7 macrophagesInhibition of Nitric Oxide (NO) production3.0 ± 1.1[2]
Euphorbia factor L3LPS-induced RAW 264.7 macrophagesInhibition of Nitric Oxide (NO) production-[3]

Table 2: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia lathyris

CompoundCell LineBioactivityIC50 (µM)Reference
Euphorbia factor L2bU937 (Human leukemia)Cytotoxicity0.87[4]
Euphorbia factor L28786-0 (Human kidney carcinoma)Cytotoxicity9.43[5]
Euphorbia factor L28HepG2 (Human liver carcinoma)Cytotoxicity13.22[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of lathyrane diterpenoids.

Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound or its analogs) for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Cancer cell lines (e.g., U937, 786-0, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of lathyrane diterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like TNF-α and IL-6. Lathyrane diterpenoids have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Lathyranes Lathyrane Diterpenoids Lathyranes->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway in inflammation and its inhibition by lathyrane diterpenoids.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the bioactivity of natural products like this compound typically follows a structured workflow, from isolation to mechanistic studies.

Experimental_Workflow Isolation Isolation of This compound from Euphorbia lathyris Structure Structural Elucidation (NMR, MS) Isolation->Structure Primary_Screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity) Structure->Primary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Primary_Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: General experimental workflow for the bioactivity assessment of natural products.

References

Diterpenoids from Euphorbia Species: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenoids. These compounds have garnered significant attention from researchers, scientists, and drug development professionals due to their potent pharmacological properties, including cytotoxic, anti-inflammatory, and antiviral activities. This guide provides a comparative analysis of diterpenoids from different Euphorbia species, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways to aid in drug discovery and development.

Comparative Analysis of Bioactive Diterpenoids

Diterpenoids isolated from Euphorbia species exhibit a remarkable diversity of skeletal structures, with lathyrane, jatrophane, ingenane, and abietane (B96969) types being among the most common.[1][2][3][4] The biological activity of these compounds is often potent, with many exhibiting significant effects in the micromolar range.[1][2][3][4] Below is a summary of representative diterpenoids from various Euphorbia species and their reported biological activities.

Table 1: Comparative Cytotoxic Activity of Diterpenoids from Euphorbia Species

Euphorbia SpeciesDiterpenoidDiterpenoid TypeCancer Cell LineIC₅₀ (µM)Reference
E. fischerianaEuphonoid Hent-AbietaneC4-2B (Prostate)4.16 ± 0.42[5]
E. fischerianaEuphonoid Ient-AbietaneC4-2B/ENZR (Prostate)5.74 ± 0.45[5]
E. helioscopiaHelioscopinolide AJatrophaneHeLa (Cervical)1.5[6]
E. helioscopiaEuphorninJatrophaneMDA-MB-231 (Breast)3.8[6]
E. gedrosiacaPremyrsinane DiterpenoidPremyrsinaneMDA-MB-231 (Breast)Not specified[7]
E. gedrosiacaMyrsinane DiterpeneMyrsinaneMCF-7 (Breast)Not specified[7]

Table 2: Comparative Anti-inflammatory Activity of Diterpenoids from Euphorbia Species

Euphorbia SpeciesDiterpenoidAssayIC₅₀ (µM)Reference
E. wallichiiJolkinolide BNO Production Inhibition (LPS-stimulated RAW 264.7 cells)3.84 ± 0.25[8]
E. royleanaIngenane Diterpenoid 1NO Production Inhibition (LPS-stimulated BV-2 cells)< 40[9]
E. royleanaIngenane Diterpenoid 2NO Production Inhibition (LPS-stimulated BV-2 cells)< 40[9]
E. antiquorumIngenane Diterpenoid 6NO Production Inhibition (LPS-stimulated RAW264.7 cells)Not specified[10]

Experimental Protocols

The isolation and characterization of diterpenoids from Euphorbia species, along with the evaluation of their biological activities, involve a series of standardized experimental procedures.

Isolation and Purification of Diterpenoids

A general workflow for the isolation and purification of diterpenoids from Euphorbia plant material is outlined below. The specific solvents and chromatographic conditions may be optimized for different species and target compounds.

G plant_material Dried and Powdered Plant Material extraction Extraction (e.g., with Methanol (B129727) or Ethanol) plant_material->extraction partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition fractionation Column Chromatography (Silica Gel, Sephadex LH-20) partition->fractionation purification Preparative HPLC fractionation->purification diterpenoids Pure Diterpenoids purification->diterpenoids

General workflow for diterpenoid isolation.

Methodology:

  • Extraction: The air-dried and powdered plant material (e.g., roots, stems, or whole plant) is typically extracted with a polar solvent like methanol or ethanol (B145695) at room temperature.[9][11] This process is often repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity.[11]

  • Chromatographic Fractionation: The fraction enriched with diterpenoids (often the ethyl acetate fraction) is subjected to various column chromatography techniques. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and C18 reversed-phase silica gel.[11]

  • Purification: Final purification of individual diterpenoids is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[11]

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[5][8][9] In some cases, single-crystal X-ray diffraction is used to confirm the absolute stereochemistry.[8][11]

Evaluation of Biological Activity

The cytotoxic effects of diterpenoids against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Cancer cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of the isolated diterpenoids for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

The anti-inflammatory potential of diterpenoids is often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 cells).

Methodology:

  • Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS in the presence or absence of the test compounds.

  • NO Measurement: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[8]

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • Protein Expression Analysis: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be determined by Western blotting.[8]

Signaling Pathways

Several diterpenoids from Euphorbia species exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and Nrf2 pathways.[8][10] Jolkinolide B, for instance, has been shown to suppress the inflammatory process by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[8]

G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 NF-κB Pathway cluster_2 Nrf2 Pathway LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) NFkB_nucleus->pro_inflammatory_genes activates transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds antioxidant_genes Antioxidant Genes (HO-1) ARE->antioxidant_genes activates transcription JolkinolideB Jolkinolide B JolkinolideB->IKK inhibits JolkinolideB->Nrf2 promotes release from Keap1

Modulation of NF-κB and Nrf2 pathways.

This comparative guide highlights the significant potential of diterpenoids from Euphorbia species as lead compounds for the development of new therapeutic agents. The structural diversity and potent biological activities of these natural products warrant further investigation and provide a rich resource for drug discovery programs targeting cancer and inflammatory diseases.

References

Validating the Efficacy of 17-Hydroxyisolathyrol in an In Vivo Inflammation Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory efficacy of 17-Hydroxyisolathyrol against a structurally related compound with proven in vivo activity and a standard-of-care anti-inflammatory drug. Due to the current absence of direct in vivo data for this compound, this guide leverages data from Euphorbia factor L2 (EFL2), a lathyrane diterpenoid similar in structure, to project potential efficacy. The comparison is made within the context of a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, a well-established model for studying systemic inflammation.

Comparative Efficacy of Anti-Inflammatory Compounds in LPS-Induced Acute Lung Injury

The following table summarizes the quantitative data on the efficacy of Euphorbia factor L2 (EFL2) and the standard-of-care corticosteroid, Dexamethasone (B1670325), in reducing key inflammatory markers in an LPS-induced acute lung injury mouse model. While no direct in vivo data for this compound is currently available, its potential is inferred from the activity of its parent scaffold, lathyrol, which has been shown to inhibit NF-κB, a critical signaling pathway in inflammation.

CompoundDosageModelKey Inflammatory MarkersResults
This compound ---No in vivo data available. A derivative of its parent scaffold, lathyrol, has been shown to inhibit NF-κB activation in vitro.
Euphorbia factor L2 (EFL2) 40 mg/kgLPS-induced acute lung injury in miceTNF-α, IL-1β, IL-6 in bronchoalveolar lavage fluid (BALF)Significant reduction in TNF-α, IL-1β, and IL-6 levels compared to LPS-treated group.
Dexamethasone 5 mg/kgLPS-induced acute lung injury in miceTNF-α, IL-6 in lung tissueSignificant reduction in TNF-α and IL-6 mRNA expression and protein levels compared to LPS-treated group.[1][2]

Experimental Protocols

A detailed methodology for the LPS-induced acute lung injury model is provided below to facilitate the design of future studies to validate the efficacy of this compound.

LPS-Induced Acute Lung Injury in Mice

This model is widely used to screen and evaluate the efficacy of anti-inflammatory agents.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Control Group: Intratracheal administration of sterile phosphate-buffered saline (PBS).

    • LPS Group: Intratracheal administration of LPS (5 mg/kg body weight) dissolved in sterile PBS.

    • Treatment Group (e.g., EFL2): Intraperitoneal injection of the test compound (e.g., 40 mg/kg EFL2) one hour before LPS administration.

    • Positive Control Group (Dexamethasone): Intraperitoneal injection of dexamethasone (e.g., 5 mg/kg) one hour before LPS administration.

  • Induction of Lung Injury: Mice are anesthetized, and LPS or PBS is administered intratracheally.

  • Sample Collection: 6-24 hours after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile PBS. Lung tissues are also harvested.

  • Analysis of Inflammatory Markers:

    • Cytokine Levels: Levels of TNF-α, IL-1β, and IL-6 in the BALF and lung tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates.

    • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Visualizing Experimental and Molecular Pathways

To provide a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_induction Induction & Treatment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, LPS, Treatment, Positive Control) Animal_Acclimatization->Grouping Treatment_Administration Test Compound / Dexamethasone Administration (i.p.) Grouping->Treatment_Administration LPS_Induction LPS Administration (intratracheal) Treatment_Administration->LPS_Induction Sample_Collection Sample Collection (BALF, Lung Tissue) LPS_Induction->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis MPO_Assay MPO Assay Sample_Collection->MPO_Assay Histopathology Histopathology (H&E) Sample_Collection->Histopathology

Experimental workflow for the LPS-induced acute lung injury model.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Degrades, releasing Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Inflammatory_Genes Induces Compound This compound (Potential Target) Compound->IKK_complex Potential Inhibition

Simplified NF-κB signaling pathway in LPS-induced inflammation.

References

A Comparative Guide to Diterpenoid Extraction from Euphorbia lathyris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting diterpenoids from Euphorbia lathyris, a plant known for its diverse and pharmacologically active diterpenoid constituents. The selection of an appropriate extraction method is critical for maximizing yield, preserving the integrity of the target compounds, and ensuring efficiency. This document outlines and contrasts several common and advanced extraction techniques, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: Comparison of Extraction Method Performance

Extraction MethodPlant Material & Target CompoundSolventKey ParametersExtraction YieldReference
Soxhlet Extraction Tagetes erecta flowers (Polyphenols)Ethanol (B145695)4 hours, 80-85°C4.03% - 4.89% (dry extract)[1]
Ultrasonic-Assisted Extraction (UAE) Tagetes erecta flowers (Polyphenols)Ethanol2.3 hours (4 cycles of 35 min), Room Temp6.83% - 7.51% (dry extract)[1]
Solvent Extraction & Partitioning Euphorbia lathyris seeds (Lathyrane Diterpenoids)95% Ethanol, Petroleum Ether, Dichloromethane, Ethyl Acetate, AcetonitrileMaceration, Liquid-Liquid Partitioning45 mg (Euphorbia factor L2a), 20 mg (Euphorbia factor L2b), 120 mg (Euphorbia factor L2) from 12 kg of seeds[2]
Supercritical Fluid Extraction (SFE) Euphorbia rigida (Hydrocarbons)Supercritical CO260 min, pressure and temperature varied74.9 mg/g (total extract), 0.27 wt% (hydrocarbons)

Note: The data for Soxhlet and UAE on Tagetes erecta is presented to illustrate a direct comparison of these methods' efficiency. The yields for Euphorbia lathyris diterpenoids were obtained through a specific solvent extraction and partitioning method and are not a direct comparison with other techniques on the same plant material. The SFE data is from a related Euphorbia species and focuses on hydrocarbons, but provides an indication of the method's efficiency.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and can be adapted for the specific requirements of extracting diterpenoids from Euphorbia lathyris.

Maceration

Maceration is a simple and widely used method that involves soaking the plant material in a solvent at room temperature.[3]

  • Plant Material Preparation: The dried and powdered plant material (e.g., seeds, roots) of Euphorbia lathyris is used. A coarse powder is often preferred to facilitate solvent penetration without causing difficulties during filtration.[4]

  • Solvent Selection: Ethanol or methanol (B129727) are common solvents for extracting diterpenoids.[5] The choice depends on the polarity of the target diterpenoids.

  • Procedure:

    • Place the powdered plant material in a sealed container.

    • Add the solvent in a solid-to-solvent ratio typically ranging from 1:5 to 1:20 (w/v).

    • Seal the container and keep it at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.[6]

    • After the maceration period, separate the extract from the plant residue by filtration.

    • The residue can be washed with fresh solvent to ensure complete recovery of the extract.

    • The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent.[7] This method is more efficient than maceration but involves heating, which may not be suitable for thermolabile compounds.

  • Plant Material Preparation: A known weight of finely powdered and dried plant material is placed in a porous cellulose (B213188) thimble.[7]

  • Solvent Selection: A solvent with a boiling point appropriate for the stability of the target diterpenoids is chosen (e.g., ethanol, hexane).

  • Procedure:

    • Place the thimble containing the plant material into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent, typically to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus with a condenser.

    • Heat the solvent in the flask. The solvent evaporates, and its vapor travels up to the condenser where it liquefies and drips into the thimble, immersing the plant material.

    • When the solvent level in the thimble reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds is siphoned back into the round-bottom flask.

    • This cycle is repeated for several hours (typically 6-24 hours) until the extraction is complete, which is often indicated by the colorlessness of the solvent in the siphon tube.[8][9]

    • After extraction, the solvent is evaporated to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing solvent penetration and mass transfer, leading to a more efficient extraction at lower temperatures and shorter times compared to conventional methods.[10]

  • Plant Material Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Selection: Similar to other methods, the choice of solvent (e.g., ethanol, methanol) depends on the target compounds.

  • Procedure:

    • Mix the powdered plant material with the selected solvent in a flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-60 minutes).

    • The temperature of the extraction can be controlled by a cooling water bath.

    • After sonication, the mixture is filtered to separate the extract from the solid residue.

    • The extract is then concentrated using a rotary evaporator.

    • Optimization of parameters such as ultrasonic power, extraction time, temperature, and solid-to-solvent ratio is crucial for maximizing the yield of diterpenoids.[11]

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent.[12] Supercritical fluids have properties of both liquids and gases, allowing for efficient extraction with high selectivity.[13]

  • Plant Material Preparation: The plant material should be dried and ground to a specific particle size to ensure uniform extraction.

  • Solvent System: Supercritical CO2 is the primary solvent. A co-solvent (modifier) such as ethanol or methanol can be added to increase the polarity of the fluid and enhance the extraction of more polar diterpenoids.[14]

  • Procedure:

    • The ground plant material is packed into an extraction vessel.

    • CO2 is pumped into the system and brought to its supercritical state by controlling the pressure and temperature (e.g., >73.8 bar and >31.1°C for CO2).[12]

    • The supercritical fluid passes through the extraction vessel, dissolving the diterpenoids.

    • The extract-laden fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

    • The CO2 can be recycled and reused.

    • The collected extract can be further purified if necessary.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the workflows of the described extraction methods.

Maceration_Workflow start Start plant_prep Plant Material Preparation (Drying and Grinding) start->plant_prep maceration Maceration (Soaking in Solvent at Room Temp) plant_prep->maceration filtration Filtration (Separation of Extract and Residue) maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration end Crude Diterpenoid Extract concentration->end

Caption: Workflow of the Maceration Extraction Method.

Soxhlet_Extraction_Workflow start Start plant_prep Plant Material Preparation (Grinding and Loading into Thimble) start->plant_prep soxhlet Soxhlet Extraction (Continuous Extraction with Hot Solvent) plant_prep->soxhlet evaporation Solvent Evaporation (Concentration of Extract) soxhlet->evaporation end Crude Diterpenoid Extract evaporation->end

Caption: Workflow of the Soxhlet Extraction Method.

UAE_Workflow start Start plant_prep Plant Material Preparation (Drying and Grinding) start->plant_prep mixing Mixing (Plant Material and Solvent) plant_prep->mixing sonication Ultrasonication (Application of Ultrasonic Waves) mixing->sonication filtration Filtration (Separation of Extract) sonication->filtration concentration Concentration (Rotary Evaporation) filtration->concentration end Crude Diterpenoid Extract concentration->end

Caption: Workflow of the Ultrasonic-Assisted Extraction (UAE) Method.

SFE_Workflow start Start plant_prep Plant Material Preparation (Drying and Grinding) start->plant_prep extraction Supercritical Fluid Extraction (Extraction with Supercritical CO2) plant_prep->extraction separation Separation (Precipitation of Extract) extraction->separation collection Extract Collection separation->collection end Solvent-Free Diterpenoid Extract collection->end

Caption: Workflow of the Supercritical Fluid Extraction (SFE) Method.

References

Comparative Guide to the Inhibition of Nitric Oxide Production: Evaluating Lathyrane Diterpenoids as Potential Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Nitric Oxide Inhibitors

The following table summarizes the inhibitory potency of several lathyrane diterpenoids on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cell lines. For context, a well-established synthetic iNOS inhibitor, aminoguanidine, is included.

CompoundSource OrganismCell LineIC50 (µM) for NO InhibitionReference
Euphanoid AEuphorbia kansuensisRAW 264.74.7[1][2]
Euphanoid BEuphorbia kansuensisRAW 264.79.5[1][2]
Jatrocurcasenone IJatropha curcasRAW 264.77.71New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L
Euphorbia factor L29Euphorbia lathyrisRAW 264.711.2 - 52.2 (range for 18 compounds)[3]
Aminoguanidine (Positive Control)SyntheticRAW 264.717.5[4]

Experimental Protocols

A detailed methodology for assessing the inhibitory effect of a compound on nitric oxide production in macrophages is provided below.

In Vitro Nitric Oxide Inhibition Assay

1. Cell Culture and Plating:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For the assay, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 18-24 hours.[5]

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 17-Hydroxyisolathyrol, lathyrane diterpenoids).

  • Cells are pre-incubated with the test compounds for 1-2 hours.

  • Following pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production. A set of wells with untreated and unstimulated cells serves as a negative control.

3. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[5]

  • Procedure: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5]

  • The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance of the resulting azo dye is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds, a cell viability assay (e.g., MTT assay) is performed in parallel.[6]

  • Cells are treated with the same concentrations of the test compounds as in the Griess assay.

  • After the incubation period, MTT solution is added to the wells, and the resulting formazan (B1609692) crystals are solubilized with a solvent like DMSO.

  • The absorbance is read at a specific wavelength (e.g., 540 nm or 570 nm), and cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Visualizations

The production of nitric oxide in macrophages upon stimulation with LPS is a well-characterized inflammatory response. The signaling pathway predominantly involves the activation of the transcription factor NF-κB, which leads to the expression of the iNOS gene.

Experimental Workflow for NO Inhibition Assay

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition culture Culture RAW 264.7 Macrophages seed Seed cells in 96-well plates culture->seed adhere Incubate for 18-24h to allow adherence seed->adhere add_compound Add test compounds (e.g., this compound) adhere->add_compound pre_incubate Pre-incubate for 1-2h add_compound->pre_incubate add_lps Stimulate with LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate for 24h add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant mtt_assay Perform MTT Assay for cell viability incubate_24h->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure absorbance at 540 nm griess_assay->read_absorbance G cluster_nucleus Gene Transcription & Translation LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Becomes active Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Substrate Inhibitor This compound (or other inhibitors) Inhibitor->iNOS_protein Inhibits

References

Evaluating the Specificity of 17-Hydroxyisolathyrol's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid derived from the seeds of Euphorbia lathyris. Due to the limited publicly available data specifically for this compound, this guide evaluates its potential activities based on the established biological effects of structurally related lathyrane diterpenoids isolated from the same source. The primary activities associated with this class of compounds are anti-inflammatory and cytotoxic effects.

This guide will compare the biological performance of these lathyrane diterpenoids against well-established compounds in the fields of inflammation and oncology: Indomethacin and L-NG-Monomethyl Arginine (L-NMMA) for anti-inflammatory activity, and Doxorubicin and Paclitaxel (B517696) for cytotoxic activity. The objective is to provide a framework for evaluating the potential specificity and therapeutic window of this compound.

Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production

Lathyrane diterpenoids from Euphorbia lathyris have demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of chronic inflammation. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages)

CompoundClassIC50 (µM)Source
Lathyrane Diterpenoid (Euphorbialathyranoside A)Lathyrane Diterpenoid11.2[1]
Lathyrane Diterpenoid (Euphorbialathyranoside B)Lathyrane Diterpenoid15.8[1]
Lathyrane Diterpenoid (Compound 1)Lathyrane Diterpenoid2.6
Lathyrane Diterpenoid (Compound 2)Lathyrane Diterpenoid3.0
Lathyrane Diterpenoid (Compound 3)Lathyrane Diterpenoid26.0
Lathyrane Diterpenoid (Compound 7)Lathyrane Diterpenoid15.3
Lathyrane Diterpenoid (Compound 9)Lathyrane Diterpenoid12.1
Lathyrane Diterpenoid (Compound 11)Lathyrane Diterpenoid18.2
Lathyrane Diterpenoid (Compound 13)Lathyrane Diterpenoid20.4
Lathyrane Diterpenoid (Compound 14)Lathyrane Diterpenoid17.5
Lathyrane Diterpenoid (Compound 16)Lathyrane Diterpenoid19.8
Indomethacin NSAID (COX Inhibitor) 56.8 [2][3]
L-NMMA NOS Inhibitor 25.5 [4]

Experimental Protocol: Nitric Oxide Inhibition Assay

The anti-inflammatory activity of the test compounds is evaluated by measuring their ability to inhibit nitric oxide (NO) production in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (lathyrane diterpenoids or comparator drugs) and incubated for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further 18-24 hours.[5][6]

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[6] Equal volumes of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540-550 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is determined from the dose-response curve.

Signaling Pathway: LPS-Induced Nitric Oxide Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide iNOS_protein->NO Catalyzes L_Citrulline L-Citrulline NO->L_Citrulline L_Arginine L-Arginine L_Arginine->NO

Caption: LPS signaling cascade leading to the production of nitric oxide (NO).

Cytotoxic Activity: Inhibition of Cancer Cell Proliferation

Certain lathyrane diterpenoids have exhibited cytotoxic effects against human cancer cell lines. This suggests a potential for these compounds in oncology research. The specificity of this cytotoxic activity can be evaluated by comparing its potency against cancer cells with established chemotherapeutic agents.

Table 2: Comparison of Cytotoxic Activity (IC50) Against U937 Human Monocytic Leukemia Cells

CompoundClassIC50 (µM)Source
Euphorbia factor L2bLathyrane Diterpenoid0.87
Doxorubicin Anthracycline Chemotherapy ~0.1 - 1.0[7][8][9]
Paclitaxel Taxane Chemotherapy ~0.0025 - 0.0075 (2.5 - 7.5 nM)[10][11]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds is determined by measuring the metabolic activity of the U937 cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: U937 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (lathyrane diterpenoids or comparator drugs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm (with a reference wavelength of around 630 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow start Start cell_culture Culture U937 Cells start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment Add Test Compounds (Lathyranes & Comparators) cell_seeding->compound_treatment incubation Incubate (48-72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Evaluation of Specificity

Based on the available data for lathyrane diterpenoids from Euphorbia lathyris, the following initial evaluation of specificity can be made:

  • Cytotoxic Activity: The single reported IC50 value for a lathyrane diterpenoid (Euphorbia factor L2b) against U937 cells is 0.87 µM. While this indicates potent cytotoxicity, it is less potent than the established chemotherapeutic agent Paclitaxel (IC50 in the nanomolar range).[10][11] Its potency is within the range of Doxorubicin's activity against this cell line.[7][8][9] To evaluate the specificity of this cytotoxic effect, it would be crucial to test this compound against a panel of both cancerous and non-cancerous cell lines to determine its therapeutic index.

Future Directions

To comprehensively evaluate the specificity of this compound's biological activity, further experimental data is essential. Recommended future studies include:

  • Direct Biological Activity Profiling: Determine the IC50 values of this compound for anti-inflammatory and cytotoxic activities using the protocols outlined above.

  • Mechanism of Action Studies: For anti-inflammatory activity, investigate the effect of this compound on iNOS protein expression and NF-κB signaling. For cytotoxic activity, explore the induction of apoptosis, effects on the cell cycle, and potential molecular targets.

  • Selectivity Profiling:

    • Anti-inflammatory: Test the inhibitory activity against COX-1 and COX-2 enzymes to assess for NSAID-like off-target effects.

    • Cytotoxic: Screen against a panel of diverse cancer cell lines and, critically, against non-malignant cell lines (e.g., normal human fibroblasts, peripheral blood mononuclear cells) to establish a selectivity index.

  • In Vivo Studies: If in vitro data demonstrates sufficient potency and selectivity, progress to animal models of inflammation and cancer to evaluate efficacy and safety.

This comparative guide, based on the activities of closely related lathyrane diterpenoids, suggests that this compound holds potential as a biologically active molecule. However, a thorough investigation into its specific activities and off-target effects is necessary to determine its true therapeutic potential and specificity.

References

A Comparative Analysis of the Cytotoxic Effects of Lathyrol Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various lathyrol diterpenoids, a class of natural products showing significant promise in oncology research. The information is compiled from recent studies and presented to facilitate objective comparison and support further investigation into their therapeutic potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of lathyrol diterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

Lathyrol DiterpenoidCancer Cell LineIC50 (µM)Reference
Euphorbia factor L1 (EFL1) A549 (Lung Carcinoma)51.34 ± 3.28[1]
Euphorbia factor L2 (EFL2) A549 (Lung Carcinoma)36.82 ± 2.14[2]
KB-VIN (Multidrug-Resistant)Selective Activity[3]
Euphorbia factor L3 (EFL3) A549 (Lung Carcinoma)34.04 ± 3.99[1]
MCF-7 (Breast Adenocarcinoma)45.28 ± 2.56[1]
LoVo (Colon Carcinoma)41.67 ± 3.02[1]
Euphorbia factor L9 A549, MDA-MB-231, KB, MCF-7Strongest Cytotoxicity of Group[3]
Euphorbia factor L28 786-0 (Renal Cell Carcinoma)9.43
HepG2 (Hepatocellular Carcinoma)13.22
Lathyrol-3-phenylacetate-5,15-diacetate (DEFL1) A549 (Lung Carcinoma)17.51 ± 0.85[4]
KB (Nasopharyngeal Carcinoma)24.07 ± 1.06
HCT116 (Colorectal Carcinoma)27.18 ± 1.21
Lathyrol Hep-3B, MHCC97-L (Hepatocellular Carcinoma)Dose-dependent reduction in viability[5]
A2780, Hey-T30 (Ovarian Carcinoma)Dose-dependent reduction in viability[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of lathyrol diterpenoid cytotoxicity.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6][7]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to attach for 24 hours.[8]

  • Compound Treatment: Add various concentrations of the lathyrol diterpenoid to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6] The optical density is directly proportional to the number of living cells.

b) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[10][12]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose cells to varying concentrations of the test compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm.[10]

Apoptosis Detection

Annexin V/Propidium Iodide (PI) Staining Assay

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Treat cells with the lathyrol diterpenoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualizations: Workflows and Signaling Pathways

To elucidate the experimental processes and the mechanisms of action of lathyrol diterpenoids, the following diagrams have been generated using the DOT language.

G General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Lathyrol Diterpenoid Stock Solution treatment Compound Treatment (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation srb_assay SRB Assay incubation->srb_assay mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading (Microplate Reader) srb_assay->absorbance mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: General workflow for assessing the cytotoxicity of lathyrol diterpenoids.

G Lathyrol-Induced ER Stress-Mediated Apoptosis lathyrol Lathyrol serca2 SERCA2 lathyrol->serca2 inhibits ca_er ER Ca2+ Depletion serca2->ca_er leads to ca_cyto Cytosolic Ca2+ Increase ca_er->ca_cyto causes er_stress ER Stress ca_cyto->er_stress induces upr Unfolded Protein Response (UPR) er_stress->upr perk PERK Activation upr->perk eif2a p-eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop apoptosis Apoptosis chop->apoptosis G Proposed Lathyrol-STAT3 Interaction Leading to Apoptosis lathyrol Lathyrol stat3_dbd STAT3 DNA-Binding Domain lathyrol->stat3_dbd binds to stat3_dna_binding Inhibition of STAT3 DNA Binding stat3_dbd->stat3_dna_binding results in gene_transcription Altered Gene Transcription stat3_dna_binding->gene_transcription caspase3 Cleaved Caspase-3 (Increased Expression) gene_transcription->caspase3 leads to apoptosis Apoptosis caspase3->apoptosis

References

Validating the Bioactivity of 17-Hydroxyisolathyrol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of bioactivity data is a cornerstone of reliable scientific research and drug development. This guide provides a comparative analysis of the bioactivity of lathyrane diterpenoids, a class of compounds to which 17-Hydroxyisolathyrol belongs, with a focus on validating their cytotoxic and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to assess and potentially reproduce key findings in this area.

I. Comparative Bioactivity Data

Lathyrane diterpenoids, isolated from plants of the Euphorbia genus, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Due to the limited availability of specific, reproducible bioactivity data for this compound, this guide utilizes data from closely related and well-studied lathyrane diterpenoids, namely Euphorbia Factor L1 and L3, for comparison against established therapeutic agents.

Table 1: Comparative Cytotoxicity of Lathyrane Diterpenoids and Doxorubicin

CompoundCell LineAssayEndpointIC50 Value (µM)Reference
Euphorbia Factor L3 A549 (Human Lung Carcinoma)MTTCell Viability34.04 ± 3.99[1]
Euphorbia Factor L1 A549 (Human Lung Carcinoma)MTTCell Viability51.34 ± 3.28[1]
Doxorubicin A549 (Human Lung Carcinoma)MTTCell Viability~0.1 - 1.0 (Varies)General Knowledge
Doxorubicin MCF7 (Human Breast Adenocarcinoma)MTTCell Viability1.20[2]
Doxorubicin AMJ13 (Breast Cancer)MTTCell Viability223.6[3][4]

Table 2: Comparative Anti-inflammatory Activity of Lathyrane Diterpenoids and Parthenolide

CompoundCell LineAssayEndpointIC50 Value (µM)Reference
Lathyrane Diterpenoids RAW 264.7 (Murine Macrophage)Griess AssayNitric Oxide InhibitionNot specified[5]
Parthenolide VariousNF-κB InhibitionVarious~5.0 - 10.0 (Varies)[6][7][8]
Euphorbia Factor L1 ZebrafishP-glycoprotein InhibitionIn vivo assay34.97[9]

II. Experimental Protocols for Bioactivity Validation

To ensure the reproducibility of the bioactivity data, detailed experimental protocols are provided below for the key assays cited in this guide.

A. Protocol for Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., lathyrane diterpenoids, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. Protocol for Determining Anti-inflammatory Activity using the Griess Assay for Nitric Oxide

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method for assessing the in vitro anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

III. Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

A. Experimental Workflow for Validating Bioactivity

The following diagram illustrates the general workflow for testing the bioactivity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound & Comparators) cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay) compound_prep->anti_inflammatory cell_culture Cell Culture (e.g., A549, RAW 264.7) cell_culture->cytotoxicity cell_culture->anti_inflammatory data_acq Data Acquisition (Absorbance Reading) cytotoxicity->data_acq anti_inflammatory->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Bioactivity validation workflow.

B. NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of many natural products, including lathyrane diterpenoids, is often attributed to their ability to modulate the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

nfkB_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS, TNF-α ikb_kinase IKK Complex lps->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates ikb_nfkB IκB-NF-κB (Inactive) nfkB NF-κB nfkB_active NF-κB (Active) nfkB->nfkB_active Translocates ikb_nfkB->nfkB Releases dna DNA nfkB_active->dna Binds pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS for NO) dna->pro_inflammatory Induces

Canonical NF-κB signaling pathway.

References

A Comparative Analysis of 17-Hydroxyisolathyrol and Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides an objective comparison of the anti-inflammatory properties of 17-Hydroxyisolathyrol, a lathyrane diterpenoid, with other well-researched natural compounds: curcumin, resveratrol, and quercetin. The comparison is supported by experimental data on their effects on key inflammatory mediators and signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activities of this compound and other selected natural compounds. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses.

CompoundTargetExperimental ModelIC50 / Effect
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 2.6–26.0 μM
IL-6, IL-1β ProductionLPS-stimulated RAW 264.7 cellsDose-dependent reduction
iNOS, NF-κB, p-IκBα Protein ExpressionLPS-stimulated RAW 264.7 cellsDose-dependent reduction
COX-2 ExpressionLPS-stimulated RAW 264.7 cellsDose-dependent reduction
Curcumin NF-κB ActivationLPS-stimulated RAW 264.7 cellsIC50: >50 µM
COX-2 ExpressionLPS-stimulated human gingival fibroblastsDose-dependent inhibition
TNF-α, IL-1β, IL-6 ProductionLPS-stimulated RAW 264.7 cellsSignificant reduction at various concentrations
Resveratrol IL-6 ProductionLPS-stimulated RAW 264.7 cellsIC50: 17.5 ± 0.7 μM[1]
TNF-α ProductionLPS-stimulated RAW 264.7 cellsIC50: 18.9 ± 0.6 μM[1]
COX-2 Mediated PGE2 ProductionIn vitro (human recombinant COX-2)IC50: 50 μM[2]
NO ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 20 µM
Quercetin NO ProductionLPS-stimulated RAW 264.7 cellsSignificant inhibition
TNF-α, IL-1β, IL-6 ProductionLPS-stimulated RAW 264.7 cellsSignificant reduction
COX-2 ExpressionTNF-α-induced HepG2 cellsReduced levels

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS IKK IKK Complex LPS->IKK Activation TNFa TNF-α TNFa->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA (κB sites) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Genes

Figure 1: Simplified NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, curcumin, resveratrol, quercetin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the control group) and incubating for 18-24 hours.

  • Quantification: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Methodology:

  • Sample Collection: Cell culture supernatants are collected from the NO production assay plates or from a parallel experiment conducted under the same conditions.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • The plate is washed and blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added.

    • Following another wash, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

Objective: To determine the effect of test compounds on the expression and activation of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, NF-κB p65).

Methodology:

  • Cell Lysis: After treatment and stimulation as described above, the cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-p-IκBα, anti-NF-κB p65).

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental and Comparative Workflow

The following diagram illustrates a general workflow for the initial screening and comparative analysis of natural anti-inflammatory compounds.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Comparative Analysis CellCulture RAW 264.7 Cell Culture CompoundTreatment Treatment with Natural Compounds CellCulture->CompoundTreatment LPS_Stimulation LPS Stimulation CompoundTreatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/CCK-8) LPS_Stimulation->Cytotoxicity_Assay Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) LPS_Stimulation->Cytokine_ELISA Western_Blot Western Blot Analysis (NF-κB, COX-2, iNOS) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis and IC50 Determination NO_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Western_Blot->Data_Analysis Comparison_Table Generation of Comparative Data Table Data_Analysis->Comparison_Table

Figure 2: General Experimental Workflow.

Comparative Mechanism of Action

While all four compounds exhibit anti-inflammatory properties through the modulation of the NF-κB and COX-2 pathways, their primary reported mechanisms and relative potencies may differ.

Mechanism_Comparison cluster_targets Primary Molecular Targets/Pathways Hydroxyisolathyrol This compound NFkB_Inhibition NF-κB Pathway Inhibition (↓ p-IκBα, ↓ p65 translocation) Hydroxyisolathyrol->NFkB_Inhibition COX2_Inhibition COX-2 Expression/Activity Inhibition Hydroxyisolathyrol->COX2_Inhibition iNOS_Inhibition iNOS Expression Inhibition Hydroxyisolathyrol->iNOS_Inhibition Cytokine_Reduction Pro-inflammatory Cytokine Reduction (TNF-α, IL-6, IL-1β) Hydroxyisolathyrol->Cytokine_Reduction Curcumin Curcumin Curcumin->NFkB_Inhibition Curcumin->COX2_Inhibition Curcumin->Cytokine_Reduction Resveratrol Resveratrol Resveratrol->NFkB_Inhibition Resveratrol->COX2_Inhibition Resveratrol->Cytokine_Reduction Quercetin Quercetin Quercetin->NFkB_Inhibition Quercetin->COX2_Inhibition Quercetin->iNOS_Inhibition Quercetin->Cytokine_Reduction

Figure 3: Comparative Mechanisms of Action.

References

Unveiling the Cellular Interlocutors of 17-Hydroxyisolathyrol: A Comparative Guide to Proteomic Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the precise molecular targets of a novel bioactive compound is a critical step in understanding its mechanism of action and potential therapeutic applications. 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris, has been associated with inflammatory and immunological responses, yet its specific protein binding partners within the cell remain largely uncharacterized. This guide provides a comparative overview of three powerful proteomic approaches—Affinity-Based Protein Profiling (AfBP), Activity-Based Protein Profiling (ABPP), and Thermal Proteome Profiling (TPP)—that can be employed to elucidate the molecular targets of this compound and other natural products.

This document details the experimental workflows of these cutting-edge techniques, presents comparative data from studies on other natural products to illustrate the potential outcomes, and provides the necessary diagrams and protocols to aid in experimental design.

Comparative Overview of Proteomic Approaches for Target Identification

Choosing the optimal strategy for target deconvolution depends on the properties of the small molecule and the desired information. The following table summarizes the key characteristics of AfBP, ABPP, and TPP.

FeatureAffinity-Based Protein Profiling (AfBP)Activity-Based Protein Profiling (ABPP)Thermal Proteome Profiling (TPP)
Principle Immobilized compound captures interacting proteins.Covalent probes react with active sites of specific enzyme classes.Ligand binding alters the thermal stability of target proteins.
Compound Modification Required (immobilization via a linker).Required (incorporation of a reactive group and a reporter tag).Not required.
Target Scope Broad; captures both high and low-affinity binders.Specific; targets enzyme classes with reactive catalytic residues.Broad; detects direct and indirect targets based on stability changes.
Quantitative Analysis Label-free or label-based (e.g., SILAC) quantification of enriched proteins.Ratiometric analysis of probe-labeled proteins (e.g., SILAC, iTRAQ).Multiplexed quantitative mass spectrometry (e.g., TMT) to measure protein melting curves.
Key Advantages Applicable to a wide range of compounds and targets.Provides information on the functional state of enzymes.No chemical modification of the compound is needed; applicable in live cells.
Key Limitations Immobilization might sterically hinder protein binding; risk of non-specific binding.Limited to compounds that can be modified into covalent probes and target specific enzyme families.Indirect effects can complicate data interpretation; not all binding events result in a thermal shift.

Experimental Protocols and Data Presentation

To provide a practical framework for researchers, this section outlines the detailed methodologies for each proteomic approach and presents example quantitative data from studies on other natural products.

Affinity-Based Protein Profiling (AfBP)

AfBP is a powerful and straightforward method for identifying the binding partners of a small molecule.[1] The natural product is first immobilized on a solid support, which is then used as "bait" to capture interacting proteins from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose (B213101) or magnetic beads). The linker should be attached to a position on the molecule that is not critical for its biological activity.

  • Immobilization: Covalently attach the linker-modified this compound to the solid support.

  • Cell Culture and Lysis: Culture relevant cells (e.g., immune cells for inflammation studies) and prepare a cell lysate under non-denaturing conditions.

  • Affinity Enrichment: Incubate the immobilized this compound with the cell lysate to allow for the formation of compound-protein complexes. As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Quantitative Analysis: Quantify the enrichment of proteins in the this compound pulldown compared to the control pulldown using label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC).

The following table presents a hypothetical list of proteins identified as potential targets for an anticancer natural product using an AfBP approach, with SILAC-based quantification.

Protein IDGene NameProtein NameSILAC Ratio (H/L)p-value
P06213ABL1Tyrosine-protein kinase ABL14.20.001
P00533EGFREpidermal growth factor receptor3.80.003
Q05397SRCProto-oncogene tyrosine-protein kinase Src3.50.005
P31749AKT1RAC-alpha serine/threonine-protein kinase2.90.012
P62258GRB2Growth factor receptor-bound protein 22.50.021

This table illustrates the type of quantitative data obtained from an AfBP-SILAC experiment. The SILAC ratio (Heavy/Light) indicates the enrichment of a protein in the natural product pulldown compared to the control.

Activity-Based Protein Profiling (ABPP)

ABPP is a sophisticated chemical proteomic strategy that utilizes small-molecule probes to assess the functional state of enzymes in complex biological systems.[2][3] This technique is particularly well-suited for natural products that act as covalent inhibitors.

  • Probe Design and Synthesis: Design and synthesize an activity-based probe derived from this compound. The probe should contain a reactive group ("warhead") that covalently binds to the active site of target enzymes and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for detection and enrichment.[4]

  • Cell/Lysate Labeling: Incubate the probe with live cells or a cell lysate to allow for covalent modification of target enzymes.

  • Click Chemistry (if applicable): If a clickable probe is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide).

  • Protein Enrichment: Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for biotinylated probes).

  • Protein Identification and Quantification: Identify and quantify the enriched proteins using quantitative mass spectrometry. Competitive ABPP, where cells are pre-treated with the parent natural product before probe labeling, can be used to confirm target engagement.

A study by Wang et al. (2016) used an iTRAQ-based ABPP approach to identify the targets of curcumin (B1669340) in a colon cancer cell line. The following table shows a selection of the identified proteins.[4]

Protein IDGene NameProtein NameiTRAQ Ratio (Curcumin/Control)
P60709ACTBActin, cytoplasmic 10.65
P04040ANXA2Annexin A20.71
P13645ENO1Alpha-enolase0.58
P06733VIMVimentin0.62
Q06830PRDX1Peroxiredoxin-10.55

This table presents a selection of proteins identified as targets of curcumin using a competitive ABPP-iTRAQ approach. A ratio of less than 1 indicates that curcumin competes with the probe for binding to the target protein.

Thermal Proteome Profiling (TPP)

TPP is a powerful method for identifying drug targets in a cellular context without the need for chemical modification of the compound.[5][6] The principle of TPP is based on the ligand-induced stabilization or destabilization of proteins against thermal denaturation.

  • Cell Culture and Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heat Treatment: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 37°C to 67°C).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed quantitative analysis.[1]

  • LC-MS/MS Analysis: Analyze the labeled peptide mixtures by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." Compare the melting curves of proteins from the this compound-treated and control cells to identify proteins with altered thermal stability.

A study by Franken et al. (2015) used TPP to identify the targets of the histone deacetylase inhibitor panobinostat (B1684620).[7] The table below shows a selection of proteins with significant thermal shifts upon panobinostat treatment.

Protein IDGene NameProtein NameThermal Shift (°C)p-value
Q9UBN7HDAC1Histone deacetylase 1+5.2< 0.0001
Q13547HDAC2Histone deacetylase 2+4.8< 0.0001
O15379HDAC3Histone deacetylase 3+4.1< 0.0001
Q9UQL6HDAC6Histone deacetylase 6+6.5< 0.0001
P56524HDAC10Histone deacetylase 10+3.90.0002

This table demonstrates the type of data generated in a TPP experiment. A positive thermal shift indicates that the drug stabilizes the protein, suggesting a direct interaction.

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes, the following diagrams illustrate the workflows for AfBP, ABPP, and TPP.

AfBP_Workflow cluster_preparation Preparation cluster_enrichment Affinity Enrichment cluster_analysis Analysis Compound This compound Derivative Immobilized_Compound Immobilized Compound Compound->Immobilized_Compound Immobilization Beads Solid Support (Beads) Beads->Immobilized_Compound Incubation Incubation Immobilized_Compound->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Enriched_Proteins Enriched Proteins Elution->Enriched_Proteins MS LC-MS/MS Enriched_Proteins->MS Target_ID Target Identification MS->Target_ID

AfBP Workflow

ABPP_Workflow cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Probe ABPP Probe Labeling Covalent Labeling Probe->Labeling Cells Live Cells / Lysate Cells->Labeling Labeled_Proteins Labeled Proteins Labeling->Labeled_Proteins Click_Chemistry Click Chemistry (optional) Labeled_Proteins->Click_Chemistry Affinity_Purification Affinity Purification Click_Chemistry->Affinity_Purification Enriched_Labeled_Proteins Enriched Labeled Proteins Affinity_Purification->Enriched_Labeled_Proteins MS LC-MS/MS Enriched_Labeled_Proteins->MS Target_ID Target Identification MS->Target_ID

ABPP Workflow

TPP_Workflow cluster_treatment Cell Treatment & Heating cluster_processing Sample Processing cluster_analysis Data Analysis Cells Cells + this compound Heat_Treatment Temperature Gradient Cells->Heat_Treatment Control_Cells Cells + Vehicle Control_Cells->Heat_Treatment Lysis Lysis Heat_Treatment->Lysis Soluble_Fraction Soluble Protein Fraction Lysis->Soluble_Fraction Digestion Digestion & TMT Labeling Soluble_Fraction->Digestion MS LC-MS/MS Digestion->MS Melting_Curves Melting Curve Generation MS->Melting_Curves Target_ID Target Identification Melting_Curves->Target_ID

References

Safety Operating Guide

Proper Disposal of 17-Hydroxyisolathyrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate safe laboratory operations and adherence to regulatory standards.

Core Safety and Handling Protocols

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Although the available Material Safety Data Sheet (MSDS) indicates that this compound is not classified as a hazardous substance or mixture, standard laboratory best practices for chemical handling should be strictly followed.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling and Storage:

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a sealed, labeled container for disposal.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be treated as chemical waste. Do not dispose of it in the general laboratory trash.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, must be disposed of as chemical waste.

    • Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Avoid mixing with other chemical wastes unless specifically permitted by your institution's EHS guidelines.

  • Waste Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.

    • The label should prominently display the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard classification (in this case, "Non-Hazardous" based on current data).

  • Storage Pending Disposal:

    • Store the waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key data points related to this compound.

Identifier Value
CAS Number 93551-00-9[1]
Molecular Formula C20H30O5[1]
Molecular Weight 350.45[1]
Hazard Classification Not a hazardous substance or mixture[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Identify this compound Waste B Segregate Waste Streams (Solid, Liquid, Contaminated Materials) A->B C Select Appropriate Labeled Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Waste Accumulation Area E->F G Consult Institutional EHS Disposal Guidelines F->G H Schedule Waste Pickup with EHS G->H I End: Document Waste Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 17-Hydroxyisolathyrol. While an available Material Safety Data Sheet (MSDS) indicates that this compound is not classified as a hazardous substance, it is prudent to handle this compound, a lathyrane diterpene isolated from the Euphorbia genus, with a high degree of caution. The sap of Euphorbia plants is known to be a skin and eye irritant. Therefore, adopting best laboratory practices is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE) and Engineering Controls

Consistent use of appropriate personal protective equipment and engineering controls is the first line of defense against potential exposure.

Control Type Recommendation Purpose
Ventilation Handle in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or creating solutions.To minimize inhalation of any airborne particles or aerosols.
Eye Protection Wear chemical safety glasses with side shields or goggles.To protect eyes from dust particles and splashes.
Hand Protection Wear nitrile gloves. Inspect gloves for integrity before use and change them frequently.To prevent direct skin contact with the compound.
Body Protection Wear a standard laboratory coat.To protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow minimizes risks during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to handling dissolve Prepare Solution (if applicable) weigh->dissolve As per protocol decontaminate Decontaminate Work Surfaces dissolve->decontaminate After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe Prevent contamination solid_waste Dispose of Solid Waste doff_ppe->solid_waste Segregate waste liquid_waste Dispose of Liquid Waste doff_ppe->liquid_waste Segregate waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.